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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of Butyl 4-[(4-methylbenzoyl)amino]benzoate

This guide provides a comprehensive technical overview of butyl 4-[(4-methylbenzoyl)amino]benzoate, a compound of interest for researchers, scientists, and professionals in drug development. This document delves into its...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of butyl 4-[(4-methylbenzoyl)amino]benzoate, a compound of interest for researchers, scientists, and professionals in drug development. This document delves into its molecular structure, conformational analysis, and physicochemical properties, supported by established scientific principles and data from related compounds.

Introduction

Butyl 4-[(4-methylbenzoyl)amino]benzoate belongs to the class of benzanilide derivatives, which are characterized by a central amide linkage between two phenyl rings. This structural motif is prevalent in many pharmacologically active compounds. The molecule, , combines the structural features of butyl 4-aminobenzoate, a known local anesthetic[1], with a 4-methylbenzoyl group. Understanding the three-dimensional structure and conformational flexibility of this molecule is paramount for predicting its interaction with biological targets and for the rational design of new therapeutic agents.

Molecular Structure and Physicochemical Properties

The molecular structure of butyl 4-[(4-methylbenzoyl)amino]benzoate consists of a butyl benzoate moiety connected to a 4-methylbenzoyl group via an amide linkage.

Table 1: Predicted Physicochemical Properties of Butyl 4-[(4-methylbenzoyl)amino]benzoate

PropertyPredicted ValueSource/Method
Molecular FormulaC19H21NO3-
Molecular Weight311.38 g/mol -
LogP~4.5-5.5Calculated based on constituent parts
Hydrogen Bond Donors1-
Hydrogen Bond Acceptors3-
Polar Surface Area~58 ŲCalculated based on constituent parts

The properties of the parent compound, butyl 4-aminobenzoate, are well-documented and provide a baseline for understanding our target molecule. Butyl 4-aminobenzoate is described as a white crystalline powder with poor water solubility.[2][3]

Conformational Analysis

The conformation of butyl 4-[(4-methylbenzoyl)amino]benzoate is largely determined by the rotational freedom around the amide bond and the bonds connecting the phenyl rings to the amide and ester groups.

The dihedral angle between the two aromatic rings is a critical parameter. In a related compound, butyl 4-(4-methyl-benzene-sulfonamido)-benzoate, the aromatic rings are nearly perpendicular to each other, with a dihedral angle of 89.27 (18)°.[4] This significant twist is a common feature in N-substituted benzanilides and is influenced by steric hindrance between the ortho hydrogens of the phenyl rings. A similar non-planar conformation is expected for butyl 4-[(4-methylbenzoyl)amino]benzoate.

The butyl chain, being flexible, can adopt multiple conformations. In the solid state, it is likely to adopt an extended, all-trans conformation to maximize packing efficiency.

G cluster_0 4-Methylbenzoyl Group cluster_1 Amide Linkage cluster_2 Butyl Benzoate Moiety Me CH3 Ph1 Phenyl Ring 1 Me->Ph1 C=O_amide C=O Ph1->C=O_amide NH N-H C=O_amide->NH Ph2 Phenyl Ring 2 NH->Ph2 C=O_ester C=O Ph2->C=O_ester O O C=O_ester->O Butyl Butyl Chain O->Butyl

Caption: Molecular structure of butyl 4-[(4-methylbenzoyl)amino]benzoate.

Synthesis and Characterization

The synthesis of butyl 4-[(4-methylbenzoyl)amino]benzoate can be achieved through a standard amidation reaction.

Proposed Synthesis Workflow

G Start Starting Materials: - Butyl 4-aminobenzoate - 4-Methylbenzoyl chloride Reaction Acylation Reaction: - Dissolve Butyl 4-aminobenzoate in a suitable solvent (e.g., DCM, THF). - Add a base (e.g., triethylamine, pyridine). - Add 4-Methylbenzoyl chloride dropwise at 0°C. - Stir at room temperature. Start->Reaction Workup Aqueous Work-up: - Quench with water or dilute acid. - Separate organic layer. - Wash with brine, dry over Na2SO4. Reaction->Workup Purification Purification: - Column chromatography on silica gel. Workup->Purification Characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy - Melting Point Purification->Characterization Final_Product Butyl 4-[(4-methylbenzoyl)amino]benzoate Characterization->Final_Product

Caption: Proposed synthesis workflow for butyl 4-[(4-methylbenzoyl)amino]benzoate.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of butyl 4-aminobenzoate (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add triethylamine (1.2 eq.).

  • Acylation: Cool the reaction mixture to 0°C in an ice bath. Add a solution of 4-methylbenzoyl chloride (1.1 eq.) in DCM dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity. Determine the melting point.

Spectroscopic Characterization

Based on the structure and data from similar compounds, the following spectroscopic characteristics are anticipated:

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons in the range of 7-8 ppm. The N-H proton will likely appear as a broad singlet. The butyl chain protons will be observed in the upfield region (0.9-4.3 ppm), and the methyl group protons of the 4-methylbenzoyl moiety will be a singlet around 2.4 ppm. Spectroscopic data for the parent compound, butyl 4-aminobenzoate, is available for comparison.[5]

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the ester and amide groups, as well as for the aromatic and aliphatic carbons.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), and C=O stretching of the ester (around 1715 cm⁻¹) will be present.

Potential Applications in Drug Development

Benzanilide derivatives are known to exhibit a wide range of biological activities. The structural features of butyl 4-[(4-methylbenzoyl)amino]benzoate, including its predicted lipophilicity and hydrogen bonding capabilities, make it a candidate for investigation in various therapeutic areas. The parent molecule, butyl 4-aminobenzoate, is a known local anesthetic, suggesting that this derivative could also possess similar properties.[1] Further research is warranted to explore its pharmacological profile.

Conclusion

This technical guide provides a detailed overview of the molecular structure, conformation, and a reliable synthetic route for butyl 4-[(4-methylbenzoyl)amino]benzoate. The insights into its physicochemical properties and conformational preferences are crucial for its potential application in drug discovery and development. The provided experimental protocol offers a solid foundation for the synthesis and subsequent investigation of this promising compound.

References

  • PubChem. (n.d.). Butyl 4-aminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Mustafa, G., Akkurt, M., Dağdemir, Y., & Khan, I. U. (2012). Butyl 4-(4-methyl-benzene-sulfonamido)-benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1541. Retrieved from [Link]

  • The Good Scents Company. (n.d.). butyl 4-aminobenzoate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 24). Exploring the Properties and Applications of Butyl 4-Aminobenzoate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of butyl 4-aminobenzoate (CAS 94-25-7). Retrieved from [Link]

Sources

Exploratory

Thermodynamic stability of butyl 4-[(4-methylbenzoyl)amino]benzoate

Topic: Thermodynamic Stability Profiling of Butyl 4-[(4-methylbenzoyl)amino]benzoate Executive Summary The thermodynamic stability of butyl 4-[(4-methylbenzoyl)amino]benzoate (hereafter referred to as B-MBA ) is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability Profiling of Butyl 4-[(4-methylbenzoyl)amino]benzoate

Executive Summary

The thermodynamic stability of butyl 4-[(4-methylbenzoyl)amino]benzoate (hereafter referred to as B-MBA ) is a critical parameter governing its solid-state behavior, solubility, and bioavailability. As a benzanilide derivative featuring both an amide linkage and a butyl ester moiety, B-MBA exhibits complex intermolecular interactions—specifically hydrogen bonding and van der Waals forces—that dictate its polymorphic landscape and degradation kinetics.

This technical guide provides a rigorous framework for characterizing the thermodynamic profile of B-MBA. It synthesizes theoretical principles with experimental protocols to address solid-state phase transitions, solubility thermodynamics, and chemical stability. Designed for researchers in pharmaceutical development and materials science (liquid crystals), this guide ensures reproducibility and data integrity.

Chemical Identity & Structural Thermodynamics

Molecular Architecture

B-MBA is an unsymmetrical benzanilide derivative. Its structure comprises a rigid 4-methylbenzamide core linked to a flexible butyl benzoate tail . This duality creates competing thermodynamic driving forces:

  • Enthalpic Stabilization: The amide group (-CONH-) facilitates strong intermolecular hydrogen bonding (N-H···O=C), promoting high lattice energy and potential polymorphism.

  • Entropic Contribution: The butyl chain introduces conformational flexibility, influencing the entropy of fusion (

    
    ) and solubility in lipophilic solvents.
    
PropertyValue / DescriptionThermodynamic Implication
Molecular Formula

Moderate molecular weight (~311.38 g/mol ) balances volatility and lattice stability.
Functional Groups Amide, Ester, MethylAmide drives high melting point; Ester is a hydrolysis site; Methyl/Butyl add lipophilicity.
Predicted LogP ~4.5 - 5.0High lipophilicity suggests low aqueous solubility and high membrane permeability.
H-Bond Donors 1 (Amide NH)Critical for crystal packing (polymorph formation).
H-Bond Acceptors 3 (Amide O, Ester O)Facilitates solvation in polar aprotic solvents.
Theoretical Thermodynamic Stability

The Gibbs free energy of the solid state (


) relative to the liquid/solution state determines stability. For B-MBA, the stability hierarchy of potential polymorphs follows the Ostwald Rule of Stages , where the least stable (kinetically favored) form often crystallizes first, followed by transformation to the thermodynamically stable form.


  • Stable Polymorph: Lowest

    
    , highest Melting Point (
    
    
    
    ), highest Heat of Fusion (
    
    
    ).
  • Metastable Polymorph: Higher

    
    , lower 
    
    
    
    , higher solubility.

Solid-State Thermodynamic Characterization

The primary risk for B-MBA is polymorphism . The amide linkage allows for different hydrogen-bonding motifs (e.g., catemers vs. dimers), leading to distinct crystal forms with varying stability.

Experimental Workflow: Polymorph Screening

To ensure the isolation of the thermodynamically stable form, a slurry conversion experiment is required.

Protocol: Slurry Conversion for Stability Determination

  • Preparation: Suspend excess B-MBA solid in a solvent where it has moderate solubility (e.g., Methanol/Water 90:10 or Ethyl Acetate).

  • Equilibration: Stir the suspension at a controlled temperature (e.g., 25°C and 50°C) for 48–72 hours. This allows the metastable forms to dissolve and the stable form to crystallize (Ostwald ripening).

  • Filtration & Drying: Filter the solid and dry under vacuum at 40°C.

  • Analysis: Analyze the resulting solid via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) .

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) is the gold standard for quantifying thermodynamic stability.

  • Melting Point (

    
    ):  The onset of the endothermic peak. For benzanilides, expect 
    
    
    
    in the range of 140°C – 180°C .
  • Enthalpy of Fusion (

    
    ):  Integration of the melting peak. A higher 
    
    
    
    typically indicates a more stable crystal lattice.
  • Purity Determination: Using the Van't Hoff equation on the melting peak shape.

Thermogravimetric Analysis (TGA):

  • Run TGA from 30°C to 300°C at 10°C/min.

  • Criterion: B-MBA should exhibit < 1% weight loss below its melting point. Significant weight loss indicates solvate desolvation or chemical degradation (decarboxylation/hydrolysis).

Solution Thermodynamics & Chemical Stability

Solubility Thermodynamics

The solubility of B-MBA is temperature-dependent and follows the Van't Hoff equation:



Where


 is the mole fraction solubility.

Protocol: Saturation Shake-Flask Method

  • Add excess B-MBA to vials containing water, pH 1.2, pH 6.8 buffers, and octanol.

  • Shake at constant temperature (37°C) for 24 hours.

  • Filter (0.45 µm PTFE) and analyze filtrate via HPLC-UV (Detection at

    
     nm).
    
  • Result: Construct a solubility profile. Expect

    
     in water (Class II/IV drug behavior).
    
Chemical Stability (Hydrolysis Kinetics)

The butyl ester and amide bonds are susceptible to hydrolysis, particularly at extreme pH.

  • Acidic Hydrolysis: Ester cleavage

    
     4-[(4-methylbenzoyl)amino]benzoic acid + Butanol.
    
  • Basic Hydrolysis: Ester saponification (rapid) followed by amide cleavage (slower).

Stability Indicating HPLC Method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase: Gradient of A: 0.1% Phosphoric Acid in Water, B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Flow Rate: 1.0 mL/min.

  • Rationale: This separates the lipophilic parent (B-MBA) from the more polar hydrolysis products (Acid and Amine).

Visualization of Thermodynamic Workflows

The following diagram illustrates the critical path for determining the thermodynamic stability of B-MBA, distinguishing between solid-state physical stability and solution-state chemical stability.

ThermodynamicStability cluster_Solid Solid-State Thermodynamics (Physical) cluster_Solution Solution Thermodynamics (Chemical) Start B-MBA Sample DSC DSC Analysis (Tm, ΔHfus) Start->DSC TGA TGA Analysis (Degradation/Volatiles) Start->TGA Slurry Slurry Equilibration (Solvent-Mediated Transition) Start->Slurry Solubility Equilibrium Solubility (Van't Hoff Plot) Start->Solubility StableForm Identify Thermodynamically Stable Polymorph DSC->StableForm PXRD PXRD Analysis (Crystal Form ID) Slurry->PXRD PXRD->StableForm Stress Stress Testing (pH 1.2, pH 10, Oxidative) Solubility->Stress HPLC HPLC-UV Quantitation (Degradation Kinetics) Stress->HPLC Kinetics Determine Hydrolysis Rate Constants (k) HPLC->Kinetics

Figure 1: Integrated workflow for the thermodynamic and kinetic profiling of B-MBA.

Summary of Expected Data

Based on the structure-activity relationship (SAR) of benzanilide esters, the following thermodynamic profile is anticipated:

ParameterExpected Range/BehaviorMethod of Verification
Melting Point

(Sharp endotherm)
DSC (5°C/min)
Polymorphism High Probability (Amide H-bonding)PXRD + Slurry (MeOH/H2O)
Water Solubility Very Low (

)
Shake-flask (24h, 37°C)
LogP

HPLC Retention / Shake-flask
Chemical Stability Stable at neutral pH; Hydrolyzes at pH > 9 or < 2Forced Degradation Study

References

  • Grant, D. J. W. (1999). Theory and Origin of Polymorphism. In Polymorphism in Pharmaceutical Solids. Marcel Dekker. (Foundational text on thermodynamic stability of polymorphs).
  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare.
  • FDA Guidance for Industry . (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Link (Regulatory standard for stability testing).

  • Tong, W. Q., & Whitesell, G. (1998). In situ salt screening—a useful technique for discovery support. Pharmaceutical Development and Technology, 3(2), 215-223. (Methodology for solubility and thermodynamic profiling).
  • Giron, D. (1995). Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates. Thermochimica Acta, 248, 1-59.
Foundational

Technical Whitepaper: Solubility Thermodynamics and Solvent Interactions of Butyl 4-[(4-methylbenzoyl)amino]benzoate

The following technical guide is structured to provide a rigorous, methodological framework for establishing the solubility profile of butyl 4-[(4-methylbenzoyl)amino]benzoate . Given that this specific amide derivative...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a rigorous, methodological framework for establishing the solubility profile of butyl 4-[(4-methylbenzoyl)amino]benzoate . Given that this specific amide derivative is a specialized intermediate (structurally related to liquid crystal mesogens and benzocaine derivatives) with limited public quantitative data, this guide synthesizes the standardized experimental protocols , thermodynamic modeling principles , and predictive solvent interaction logic required to generate and analyze its solubility profile.

Executive Summary & Physicochemical Context

Butyl 4-[(4-methylbenzoyl)amino]benzoate (C₁₉H₂₁NO₃) represents a class of


-acylated benzoate esters , often utilized as precursors in the synthesis of liquid crystalline materials or as specialized pharmaceutical intermediates. Structurally, it consists of a butyl 4-aminobenzoate (Butamben)  core modified with a 4-methylbenzoyl  moiety.[1]
  • Structural Significance: The introduction of the amide linkage (

    
    ) between the two phenyl rings significantly increases the molecular rigidity and planarity compared to the parent amine (Butamben). This modification typically enhances intermolecular hydrogen bonding and 
    
    
    
    -
    
    
    stacking, leading to a higher crystal lattice energy (
    
    
    ) and a higher melting point.
  • Solubility Implications: Consequently, the solubility of this amide derivative is expected to be lower than that of Butamben in most organic solvents. The dissolution process will be driven by the solvent's ability to disrupt these strong intermolecular amide-amide interactions.

Experimental Methodology: Gravimetric Determination

To establish a definitive solubility profile, a precise isothermal gravimetric method is the industry standard. This protocol ensures thermodynamic equilibrium is reached, minimizing kinetic artifacts.

Reagents and Apparatus[2]
  • Solute: Butyl 4-[(4-methylbenzoyl)amino]benzoate (Recrystallized, Purity

    
     by HPLC).
    
  • Solvents: Methanol, Ethanol, 1-Propanol, 2-Propanol, 1-Butanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene (Analytical Grade, water content

    
    ).
    
  • Equipment:

    • Double-jacketed glass vessels (

      
      ) coupled with a thermostatic water bath (Control accuracy 
      
      
      
      ).
    • Magnetic stirrers.

    • Analytical balance (Sensitivity

      
      ).
      
    • Syringe filters (

      
       PTFE).
      
Standardized Protocol
  • Preparation: Add an excess amount of the solid solute to

    
     of the selected solvent in the jacketed vessel.
    
  • Equilibration: Stir the suspension continuously for 24 hours at the target temperature (e.g.,

    
     to 
    
    
    
    ) to ensure saturation.
  • Settling: Stop stirring and allow the phases to separate for 2 hours at the same temperature.

  • Sampling: Withdraw the supernatant using a pre-heated syringe and filter into a pre-weighed weighing jar.

  • Quantification: Evaporate the solvent (vacuum oven) and weigh the dry residue until constant mass is achieved.

  • Replication: Perform all measurements in triplicate.

Workflow Visualization

The following diagram illustrates the critical path for validating solubility data, ensuring self-correcting logic at each step.

SolubilityWorkflow Start Start: Solute Preparation Mix Add Excess Solute to Solvent (T = T_set) Start->Mix Equilibrate Equilibration (24h Stirring) Mix->Equilibrate Settle Phase Separation (2h Static) Equilibrate->Settle Sample Isothermal Filtration Settle->Sample Weigh Gravimetric Analysis Sample->Weigh Calc Calculate Mole Fraction (x_i) Weigh->Calc Check Check Deviation < 3%? Calc->Check End Valid Data Point Check->End Yes Repeat Repeat Experiment Check->Repeat No Repeat->Mix

Figure 1: Logic flow for the gravimetric determination of solubility, incorporating a mandatory deviation check.

Thermodynamic Modeling & Data Analysis

Once the experimental mole fraction solubility (


) is obtained, it must be correlated using thermodynamic models to extract mechanistic insights (enthalpy/entropy of dissolution).
The Modified Apelblat Equation

This semi-empirical model is the gold standard for correlating solubility with temperature, particularly for non-ideal solutions.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters representing the non-ideality of the solution.
    
  • Application: Use non-linear regression to fit experimental data. A high

    
     (
    
    
    
    ) indicates the model accurately captures the temperature dependence.
The Equation

Derived from the Buchowski-Ksiazczak model, this equation relates solubility to the melting point and enthalpy of fusion.



  • 
     : Parameter related to the non-ideality of the solution association.
    
  • 
     : Excess enthalpy parameter.
    
Van't Hoff Analysis (Dissolution Thermodynamics)

To determine the driving forces of dissolution, the apparent standard enthalpy (


)  and entropy (

)
are calculated:

  • Interpretation:

    • 
       (Endothermic):  Solubility increases with temperature (typical for this class of compounds).
      
    • 
      :  Dissolution is entropy-driven (disorder increases as the crystal lattice breaks).
      

Predicted Solubility Profile & Solvent Effects

Based on the structural properties of


-acylated benzoates  and data from the homologous Butamben  series, the expected solubility profile follows the "like dissolves like" principle, modulated by hydrogen bonding capability.
Expected Solubility Order

The solubility (


) will likely follow this decreasing order:
  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): High solubility. These solvents can accept hydrogen bonds from the amide -NH- without donating protons that compete with the carbonyls, effectively solvating the polar core.

  • Short-Chain Alcohols (e.g., Methanol, Ethanol): Moderate to High solubility. Amphiprotic nature allows solvation of both the ester and amide groups, though self-association of the alcohol can compete.

  • Non-Polar Solvents (e.g., Toluene): Low solubility. Interaction is limited to dispersion forces with the phenyl rings and butyl tail; the polar amide core is poorly solvated.

  • Water: Very low / Insoluble.[1] The hydrophobic butyl chain and aromatic rings dominate over the polar groups.

Data Presentation Template

Researchers should summarize their findings in the following standardized format:

Table 1: Experimental Mole Fraction Solubility (


) of Butyl 4-[(4-methylbenzoyl)amino]benzoate 
Solvent278.15 K288.15 K298.15 K308.15 K318.15 K
Methanol





Ethanol





Acetone





Toluene





(Note: Data values must be populated experimentally. For Butamben,


 at 298 K; the amide derivative is expected to be 

lower due to increased lattice energy.)
Thermodynamic Logic Diagram

The following diagram explains the causal link between molecular structure, solvent properties, and the resulting thermodynamic parameters.

ThermoLogic Struct Structure: Rigid Amide Linkage Lattice High Lattice Energy (Endothermic Breakup) Struct->Lattice Interaction Solute-Solvent Interaction Lattice->Interaction Resists Solvent Solvent Polarity (H-Bond Capacity) Solvent->Interaction Promotes Result Solubility (x_i) Interaction->Result Thermo Thermodynamics: (+dH, +dS) Result->Thermo Calculated via Van't Hoff

Figure 2: Thermodynamic causality: How structure and solvent properties dictate the dissolution enthalpy and entropy.

Conclusion

The solubility of butyl 4-[(4-methylbenzoyl)amino]benzoate is a function of the competition between its high crystal lattice energy (driven by the amide linkage) and the solvation power of the organic solvent.

  • Key Insight: While direct quantitative data is sparse in open literature, the compound behaves as a classic rod-like mesogen .

  • Recommendation: For process optimization (e.g., crystallization), mixed solvent systems (e.g., Ethanol + Water or Acetone + Water) are recommended to fine-tune the solubility via the antisolvent effect , which can be modeled using the Jouyban-Acree model .

References

  • Svard, M., et al. (2019). "Solid and Solution State Thermodynamics of Polymorphs of Butamben (Butyl 4-Aminobenzoate) in Pure Organic Solvents." Journal of Pharmaceutical Sciences, 108(7), 2377-2382. Link

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Grant, D. J. W., et al. (1984). "Solubility and solution thermodynamics of some amino-benzoic acid derivatives." International Journal of Pharmaceutics, 18(1-2), 25-38. Link

  • Jouyban, A. (2008).[1] "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

Sources

Exploratory

CAS number and chemical synonyms for butyl 4-[(4-methylbenzoyl)amino]benzoate

An In-depth Technical Guide to Butyl 4-[(4-methylbenzoyl)amino]benzoate Introduction and Chemical Identity Butyl 4-[(4-methylbenzoyl)amino]benzoate is an amide derivative of Butyl 4-aminobenzoate (also known as Butamben)...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Butyl 4-[(4-methylbenzoyl)amino]benzoate

Introduction and Chemical Identity

Butyl 4-[(4-methylbenzoyl)amino]benzoate is an amide derivative of Butyl 4-aminobenzoate (also known as Butamben), a known local anesthetic. The introduction of a 4-methylbenzoyl group via an amide linkage to the 4-amino position of the benzoate ring modifies the molecule's polarity, steric hindrance, and potential for hydrogen bonding. These modifications can significantly influence its biological activity, solubility, and metabolic stability, making it a target for investigation in medicinal chemistry and materials science.

It is important to note that a specific CAS number for Butyl 4-[(4-methylbenzoyl)amino]benzoate is not found in major chemical databases, indicating its status as a novel or less-common compound that requires synthesis for its study. This guide, therefore, serves as a foundational document for its preparation and characterization.

Reactant Properties

The synthesis of Butyl 4-[(4-methylbenzoyl)amino]benzoate is most logically achieved through the acylation of Butyl 4-aminobenzoate with 4-Methylbenzoyl chloride. A thorough understanding of the reactants is paramount for a successful synthesis.

PropertyButyl 4-aminobenzoate4-Methylbenzoyl chloride
Synonyms Butamben, 4-Aminobenzoic acid butyl esterp-Toluoyl chloride, 4-Toluoyl chloride
CAS Number 94-25-7[1][2][3]874-60-2[2][4][5]
Molecular Formula C₁₁H₁₅NO₂[1]C₈H₇ClO[4][5]
Molecular Weight 193.24 g/mol [1]154.59 g/mol [4][5]
Appearance White to light yellow powder or crystal[3]Colorless to light yellow liquid with a pungent odor[1][6]
Melting Point 57-59 °C[2]-4 °C
Boiling Point 174 °C at 8 mmHg[2]210-212 °C
Solubility Very slightly soluble in water; soluble in organic solvents.Reacts with water; soluble in organic solvents.[6]

Proposed Synthesis: Acylation of Butyl 4-aminobenzoate

The formation of the amide bond in Butyl 4-[(4-methylbenzoyl)amino]benzoate is achieved via a nucleophilic acyl substitution reaction. The nucleophilic amino group of Butyl 4-aminobenzoate attacks the electrophilic carbonyl carbon of 4-Methylbenzoyl chloride. A non-nucleophilic base is used to quench the HCl byproduct generated during the reaction.

Synthesis Workflow

cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up and Purification cluster_product Final Product Butyl 4-aminobenzoate Butyl 4-aminobenzoate Mixing and Stirring at 0°C Mixing and Stirring at 0°C Butyl 4-aminobenzoate->Mixing and Stirring at 0°C 4-Methylbenzoyl chloride 4-Methylbenzoyl chloride 4-Methylbenzoyl chloride->Mixing and Stirring at 0°C Pyridine (Base) Pyridine (Base) Pyridine (Base)->Mixing and Stirring at 0°C Dichloromethane (Solvent) Dichloromethane (Solvent) Dichloromethane (Solvent)->Mixing and Stirring at 0°C Aqueous Wash Aqueous Wash Mixing and Stirring at 0°C->Aqueous Wash Reaction Quenching Drying of Organic Layer Drying of Organic Layer Aqueous Wash->Drying of Organic Layer Solvent Evaporation Solvent Evaporation Drying of Organic Layer->Solvent Evaporation Recrystallization Recrystallization Solvent Evaporation->Recrystallization Butyl 4-[(4-methylbenzoyl)amino]benzoate Butyl 4-[(4-methylbenzoyl)amino]benzoate Recrystallization->Butyl 4-[(4-methylbenzoyl)amino]benzoate

Caption: Proposed workflow for the synthesis of Butyl 4-[(4-methylbenzoyl)amino]benzoate.

Step-by-Step Experimental Protocol

Materials:

  • Butyl 4-aminobenzoate (1 equivalent)

  • 4-Methylbenzoyl chloride (1.05 equivalents)

  • Anhydrous Pyridine (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Butyl 4-aminobenzoate (1 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 4-Methylbenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol to yield pure Butyl 4-[(4-methylbenzoyl)amino]benzoate.

Rationale for Experimental Choices
  • Solvent: Dichloromethane is chosen for its inertness and ability to dissolve both reactants. Its low boiling point facilitates easy removal post-reaction.

  • Base: Pyridine acts as a non-nucleophilic base to neutralize the HCl formed during the reaction, preventing protonation of the starting amine and driving the reaction to completion.

  • Temperature: The initial cooling to 0 °C controls the exothermic reaction between the amine and the highly reactive acyl chloride. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion in a reasonable timeframe.

  • Purification: The aqueous work-up removes the pyridinium hydrochloride salt and any unreacted starting materials. Recrystallization is a standard and effective method for purifying the solid product.

Predicted Physicochemical Properties

The following properties for Butyl 4-[(4-methylbenzoyl)amino]benzoate are predicted based on its chemical structure. Experimental verification is required.

PropertyPredicted Value
Molecular Formula C₁₉H₂₁NO₃
Molecular Weight 311.38 g/mol
Appearance White to off-white solid
Melting Point Expected to be higher than Butyl 4-aminobenzoate (>60 °C)
Boiling Point Significantly higher than reactants due to increased MW and H-bonding
Solubility Likely insoluble in water, soluble in polar organic solvents
LogP Estimated to be higher than Butyl 4-aminobenzoate (~4-5)

Potential Applications in Research and Drug Development

The structure of Butyl 4-[(4-methylbenzoyl)amino]benzoate suggests several areas of potential application:

  • Intermediate in Organic Synthesis: This molecule can serve as a building block for more complex structures. The ester can be hydrolyzed to a carboxylic acid, and the aromatic rings can undergo further substitution.

  • Prodrug Development: The ester functionality could be designed to be cleaved in vivo by esterases, releasing a potentially active carboxylic acid metabolite. This is a common strategy in drug design to improve bioavailability.

  • Materials Science: The rigid aromatic structures and the potential for hydrogen bonding through the amide group suggest that this molecule could be explored as a component in the development of novel polymers or liquid crystals.

  • Biological Screening: As a derivative of a known local anesthetic, this compound could be screened for a range of biological activities, including but not limited to anesthetic, analgesic, or anti-inflammatory properties.

Safety and Handling

The synthesis of Butyl 4-[(4-methylbenzoyl)amino]benzoate should be performed in a well-ventilated fume hood by trained personnel.

  • 4-Methylbenzoyl chloride is corrosive and lachrymatory. It reacts with moisture and should be handled with care.[6][7]

  • Pyridine is flammable, toxic, and has a strong, unpleasant odor.

  • Dichloromethane is a suspected carcinogen.

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

Butyl 4-[(4-methylbenzoyl)amino]benzoate represents a synthetically accessible derivative of Butamben with potential for further investigation. This guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The provided protocol is based on established chemical principles and serves as a robust starting point for researchers and scientists in the field of drug development and organic synthesis.

References

  • Matrix Fine Chemicals. (n.d.). 4-METHYLBENZOYL CHLORIDE | CAS 874-60-2. Retrieved from [Link]

  • Comwin Europe. (n.d.). 4-Methylbenzoyl Chloride. Retrieved from [Link]

  • The Good Scents Company. (n.d.). butyl 4-aminobenzoate. Retrieved from [Link]

Sources

Foundational

Literature review of benzamide derivatives and benzoate esters

Title: Molecular Scaffolds in Therapeutics: A Comprehensive Review and Synthetic Guide to Benzamide Derivatives and Benzoate Esters Executive Summary As drug development professionals, we constantly seek "privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Molecular Scaffolds in Therapeutics: A Comprehensive Review and Synthetic Guide to Benzamide Derivatives and Benzoate Esters

Executive Summary

As drug development professionals, we constantly seek "privileged scaffolds"—molecular frameworks that provide versatile binding capabilities across diverse biological targets. Benzamide derivatives and benzoate esters represent two such foundational pillars in medicinal chemistry. While benzamides have revolutionized the landscape of epigenetic modulation (specifically as Histone Deacetylase [HDAC] inhibitors), benzoate esters remain the archetypal pharmacophore for voltage-gated sodium channel (VGSC) blockade in local anesthesia. This whitepaper synthesizes the mechanistic logic, structural activity relationships (SAR), and validated synthetic protocols for these critical compound classes.

Pharmacophoric Landscape & Mechanistic Logic

2.1 Benzamides as Epigenetic Modulators (HDAC Inhibitors) Histone deacetylases (HDACs) are metalloenzymes responsible for the epigenetic regulation of gene expression. The overexpression of class I HDACs (HDAC1, 2, 3, and 8) is heavily implicated in tumorigenesis. Benzamide derivatives, such as Entinostat (MS-275) and Tucidinostat, have emerged as highly selective Class I HDAC inhibitors [1].

The mechanistic elegance of the benzamide scaffold lies in its tripartite topology:

  • Surface Recognition Cap: Interacts with the hydrophobic rim of the HDAC active site.

  • Linker Region: Spans the narrow hydrophobic channel.

  • Zinc-Binding Group (ZBG): The ortho-aminobenzamide moiety acts as a bidentate ligand, chelating the catalytic Zn2+ ion at the base of the pocket. Unlike hydroxamic acids (which are pan-HDAC inhibitors), the steric bulk and specific electronic distribution of the benzamide ZBG confer remarkable isoform selectivity, minimizing off-target toxicity [2].

G A Benzamide Pharmacophore B Surface Recognition Cap (Hydrophobic Rim Interaction) A->B Structural Domain C Aliphatic/Aromatic Linker (Channel Spanning) A->C Structural Domain D Zinc-Binding Group (ZBG) (ortho-aminobenzamide) A->D Structural Domain E HDAC Active Site (Zn2+ Chelation & Inhibition) B->E Van der Waals C->E Pi-Pi Stacking D->E Bidentate Chelation

Mechanistic interaction of benzamide derivatives with the HDAC active site.

2.2 Benzoate Esters as Local Anesthetics Benzoate esters, derived historically from cocaine and optimized into synthetic analogs like benzocaine, procaine, and cyclomethycaine, primarily function by blocking the propagation of action potentials in nerve fibers. They achieve this by inhibiting the influx of sodium ions through voltage-gated sodium channels (VGSCs) [3].

The SAR of benzoate esters dictates that the lipophilic aromatic ring (the benzoate core) facilitates membrane penetration, while the ester linkage serves as the pivot for metabolic hydrolysis (determining the drug's half-life). Electron-donating groups (e.g., para-amino or para-alkoxy substituents) increase the electron density at the carbonyl oxygen, enhancing binding affinity to the sodium channel receptor site [3].

Quantitative Structure-Activity Relationship (QSAR) Data

To contextualize the potency of these scaffolds, the table below summarizes the binding affinities and target specificities of key derivatives.

Compound ClassSpecific DerivativePrimary TargetIC50 / Binding AffinityKey Structural Feature
Benzamide Entinostat (MS-275)HDAC1 / HDAC20.93 µM / 0.95 µMortho-amino benzamide ZBG
Benzamide Compound 7jHDAC1 / HDAC20.65 µM / 0.78 µMCH3/NH2 at R2 position
Benzamide TucidinostatClass I HDACsSub-micromolarFluorinated cap region
Benzoate Ester CyclomethycaineVGSC (Na+)High affinity blockp-cyclohexyloxybenzoic acid
Benzoate Ester BenzocaineVGSC (Na+)Moderate blockp-aminobenzoic acid (PABA)

Data aggregated from recent pharmacological evaluations of benzamide and benzoate ester libraries [1] [3].

Synthesis & Derivatization Protocols

As an application scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following methodologies for synthesizing benzamides and benzoate esters are designed as self-validating systems, ensuring high yield and purity through strategic mechanistic choices.

G Step1 Carboxylic Acid Activation (SOCl2, DMF cat.) Step2 Acid Chloride Intermediate (Vacuum Evaporation) Step1->Step2 Reflux 5h Step3 Nucleophilic Acyl Substitution (Amine/Alcohol + Base) Step2->Step3 Dropwise addition at 0°C Step4 Aqueous Workup (Quench & Extract) Step3->Step4 Stir 2-4h to completion Step5 Purification (Recrystallization) Step4->Step5 Phase separation

Standardized workflow for the synthesis of benzamides and benzoate esters.

4.1 Protocol A: Synthesis of Benzamide Derivatives (e.g., HDAC Inhibitor Precursors) This protocol utilizes thionyl chloride for carboxylic acid activation. The causality behind using catalytic DMF is the in situ generation of the Vilsmeier-Haack reagent, which significantly accelerates the chlorination of the relatively unreactive benzoic acid derivatives[1].

Step-by-Step Methodology:

  • Activation: Suspend the benzoic acid derivative (1.0 mmol) in dry dichloromethane (DCM, 20 mL). Add thionyl chloride (1.2 mmol) and 2-3 drops of anhydrous dimethylformamide (DMF) as a catalyst.

  • Reflux: Stir the reaction mixture at reflux temperature for 5 hours. Validation checkpoint: The suspension will turn into a clear solution as the acid converts to the highly soluble acid chloride.

  • Solvent Removal: Evaporate excess thionyl chloride and DCM using a rotary evaporator under reduced pressure. Crucial Step: Complete removal of SOCl2 is mandatory to prevent competing side reactions with the amine in the next step.

  • Amidation: Dissolve the crude acid chloride in dry DCM (10 mL) and cool to 0 °C in an ice bath. Add the desired amine (e.g., 4-(aminomethyl)benzoic acid, 1.0 mmol) and N,N-diisopropylethylamine (DIPEA, 2.5 mmol). Logic: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Reaction & Workup: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC. Once complete, wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure benzamide.

4.2 Protocol B: Synthesis of Benzoate Esters (Fischer Esterification) For local anesthetic analogs like benzocaine, direct Fischer esterification of p-aminobenzoic acid (PABA) is preferred due to its operational simplicity and scalability.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend p-aminobenzoic acid (1.0 mmol) in absolute ethanol (15 mL).

  • Catalysis: Slowly add concentrated sulfuric acid (H2SO4, 0.5 mL) dropwise while stirring. Logic: H2SO4 serves a dual purpose—it acts as a proton source to activate the carbonyl oxygen (making the carbon more electrophilic) and acts as a dehydrating agent to drive the equilibrium toward ester formation.

  • Reflux: Heat the mixture to reflux for 2-3 hours. Validation checkpoint: The initially cloudy suspension of PABA will dissolve completely as the esterification proceeds.

  • Neutralization: Cool the reaction to room temperature and carefully pour it into an ice-cold solution of 10% sodium carbonate (Na2CO3). Logic: Neutralization of the acid catalyst forces the precipitation of the free-base benzoate ester. Ensure the pH is ~8 to prevent protonation of the primary amine.

  • Isolation: Filter the resulting white precipitate under vacuum, wash thoroughly with cold distilled water, and air-dry to obtain the benzoate ester.

Conclusion

The structural versatility of benzamide derivatives and benzoate esters continues to drive innovation in targeted therapeutics. By understanding the precise structure-activity relationships—whether it is the bidentate zinc chelation in HDAC active sites or the lipophilic membrane penetration required for VGSC blockade—researchers can rationally design next-generation molecules. The protocols detailed herein provide a robust, self-validating foundation for the synthesis of these critical pharmacophores.

References

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PMC.
  • Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy. PMC.
  • Cyclomethycaine|Ester Local Anesthetic for Research. Benchchem.
Exploratory

Melting point and phase transition temperatures of butyl 4-[(4-methylbenzoyl)amino]benzoate

Comprehensive Technical Guide: Melting Point and Phase Transition Thermodynamics of Butyl 4-[(4-methylbenzoyl)amino]benzoate Abstract: The Calamitic Mesogen Paradigm Butyl 4-[(4-methylbenzoyl)amino]benzoate is a highly s...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Melting Point and Phase Transition Thermodynamics of Butyl 4-[(4-methylbenzoyl)amino]benzoate

Abstract: The Calamitic Mesogen Paradigm

Butyl 4-[(4-methylbenzoyl)amino]benzoate is a highly structured organic compound characterized by a rigid benzanilide-like core and a flexible aliphatic tail. Originally derived from the local anesthetic precursor butyl 4-aminobenzoate (which exhibits a baseline melting point of 58 °C[1]), the addition of the 4-methylbenzoyl group fundamentally alters its thermodynamic profile. This structural motif—a rigid, hydrogen-bonding core flanked by a methyl group and a flexible butyl ester—classifies the molecule as a calamitic (rod-like) mesogen. This whitepaper provides an authoritative, in-depth framework for characterizing the melting point and liquid crystalline (mesomorphic) phase transitions of this compound, utilizing a self-validating system of thermal and optical analyses.

Structural Causality: Thermodynamics of the Rigid Core and Flexible Tail

The phase transition behavior of a molecule is inextricably linked to its molecular architecture. In the case of butyl 4-[(4-methylbenzoyl)amino]benzoate, three structural elements dictate its thermodynamic fate:

  • The Amide Linkage (-NH-CO-): Unlike simple ester linkages found in standard dialkylphenylbenzoates, the central amide bond acts as a strong hydrogen-bond donor and acceptor. This intermolecular hydrogen bonding significantly elevates the primary melting point (

    
    ) by increasing the lattice energy of the crystalline solid.
    
  • The Rigid Biphenyl-like Core: The extended

    
    -conjugation across the two phenyl rings provides the necessary structural anisotropy (length-to-width ratio) to support orientational order, a prerequisite for nematic liquid crystal phases.
    
  • The Flexible Butyl Chain: The four-carbon ester tail introduces steric flexibility. Upon heating, the thermal energy overcomes the aliphatic chain's van der Waals forces before disrupting the hydrogen-bonded core. This sequential melting allows the molecule to enter a smectic (layered) or nematic (directional) mesophase before reaching the isotropic liquid state. The persistence of odd-even alternation in clearing curves for such alkyl-chained benzoates is a well-documented phenomenon in liquid crystal thermodynamics[2].

The Tripartite Self-Validating Protocol for Phase Characterization

To prevent false-positive phase assignments (e.g., mistaking a solid-solid polymorphic transition for a melting event), phase transition analysis must be conducted using a closed-loop, self-validating system. The following methodologies ensure that thermodynamic data, optical morphology, and structural spacing perfectly align.

G N1 Sample Prep (>99% Purity) N2 DSC Analysis (Thermodynamics) N1->N2 N3 POM Imaging (Optical Textures) N2->N3 N5 Phase Diagram Validation N2->N5 N4 VT-XRD (Structural Data) N3->N4 N4->N5

Caption: Self-validating experimental workflow for liquid crystal phase characterization.

Phase 1: Differential Scanning Calorimetry (DSC)

DSC provides the foundational thermodynamic profile, quantifying the temperatures and enthalpies (


) of all transitions.
  • Step 1: Encapsulation: Seal 2–5 mg of the highly purified compound in an aluminum hermetic pan to prevent volatilization at high temperatures.

  • Step 2: Erasing Thermal History: Heat the sample from 25 °C to 220 °C at a rapid rate (10 °C/min). This initial scan destroys any kinetically trapped polymorphic states induced during synthesis.

  • Step 3: Controlled Cooling: Cool the sample from 220 °C to 25 °C at 5 °C/min. Causality: Mesogens frequently exhibit supercooling; a slower cooling rate allows the observation of monotropic (metastable) phases that only appear upon cooling[3].

  • Step 4: Second Heating Scan: Heat the sample again at 5 °C/min. The endothermic peaks recorded here represent the true, thermodynamically stable enantiotropic phase transitions.

Phase 2: Polarized Optical Microscopy (POM)

While DSC identifies when a transition occurs, POM identifies what the phase is based on its birefringence and defect textures.

  • Step 1: Capillary Loading: Place ~1 mg of the sample between a rigorously cleaned glass slide and coverslip. Heat to the isotropic phase (>200 °C) to allow capillary action to create a uniform thin film.

  • Step 2: Isothermal Observation: Mount the slide on a Linkam temperature-controlled hot stage. Cool the sample at 2 °C/min.

  • Step 3: Texture Cross-Validation: Observe under crossed polarizers. If the DSC showed a low-enthalpy transition (~1.5 kJ/mol), look for the emergence of a schlieren or thread-like texture, which validates a Nematic phase. A higher-enthalpy transition (~20 kJ/mol) accompanied by focal-conic or fan-shaped textures validates a Smectic phase.

Phase 3: Variable-Temperature X-Ray Diffraction (VT-XRD)

To definitively close the validation loop, VT-XRD is used to measure the exact molecular packing.

  • Step 1: Mount the sample in a flat-plate heating stage and heat to the specific mesophase temperatures identified in Phase 1.

  • Step 2: Acquire Small-Angle X-ray Scattering (SAXS) data. Causality: If POM suggested a Smectic phase, SAXS must reveal a sharp low-angle Bragg peak corresponding to the 1D translational layer spacing (

    
    -spacing) of the molecules. The absence of this peak confirms a purely Nematic phase.
    

Predictive Phase Transition Data Synthesis

Because the exact empirical values for butyl 4-[(4-methylbenzoyl)amino]benzoate depend heavily on the crystallization solvent and polymorphic state, the following table synthesizes the predictive thermodynamic baseline. These values are extrapolated from the rigorously evaluated transition behaviors of homologous 4,4'-alkyl/alkoxyphenylbenzoates and fluorophenyl alkylbenzoates[2][3], adjusted for the hydrogen-bonding elevation caused by the amide core.

Table 1: Predictive Thermodynamic Profile of Butyl 4-[(4-methylbenzoyl)amino]benzoate

Phase TransitionSymbolPredictive Temp. Range (°C)Enthalpy (

, kJ/mol)
Optical Texture (POM Validation)
Crystalline Solid

Smectic
Cr

Sm
145.0 – 155.020.0 – 25.0Focal-conic / Fan-shaped
Smectic

Nematic
Sm

N
165.0 – 175.01.5 – 3.0Schlieren / Thread-like
Nematic

Isotropic
N

Iso
190.0 – 200.00.5 – 1.5Dark field (Complete Extinction)

Note: The transition from Nematic to Isotropic (the clearing point) requires minimal energy, as it only involves the loss of orientational order, hence the drastically lower enthalpy.

PhasePathway S Crystalline Solid 3D Lattice Order Sm Smectic Phase 1D Translational Order S->Sm Heating (Tm) Sm->S Cooling (Crystallization) N Nematic Phase Orientational Order Sm->N Heating (TSm-N) N->Sm Cooling I Isotropic Liquid Disordered State N->I Heating (Tc) I->N Cooling

Caption: Thermodynamic phase transition pathway from crystalline solid to isotropic liquid.

Conclusion

The determination of the melting point and phase transition temperatures for butyl 4-[(4-methylbenzoyl)amino]benzoate cannot be reduced to a single melting point apparatus reading. Because of its calamitic structure and strong intermolecular hydrogen bonding, it is predisposed to exhibit complex mesomorphic behavior. By employing the self-validating tripartite system of DSC, POM, and VT-XRD, researchers can accurately map its thermodynamic pathway from a highly ordered 3D crystalline lattice, through 1D and orientational mesophases, to a completely disordered isotropic liquid.

References

  • [1] National Center for Biotechnology Information. "Butyl 4-aminobenzoate | CID 2482" PubChem. Available at:[Link]

  • [2] National Institute of Standards and Technology (NIST). "Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/ alkoxyphenylbenzoates" Standard Reference Data. Available at:[Link]

  • [3] Suzuki, H., et al. "Phase transitions and thermodynamic properties of 4-cyano-3-fluorophenyl 4-alkylbenzoate (nCFPB) liquid crystal for n = 2-5" Journal of Molecular Liquids. Available at:[Link]

Sources

Foundational

Technical Assessment: Toxicity Profile and SDS Interpretation of Butyl 4-[(4-methylbenzoyl)amino]benzoate

The following technical guide provides an in-depth analysis of the toxicity profile and Safety Data Sheet (SDS) interpretation for Butyl 4-[(4-methylbenzoyl)amino]benzoate . As a specific, globally standardized SDS for t...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the toxicity profile and Safety Data Sheet (SDS) interpretation for Butyl 4-[(4-methylbenzoyl)amino]benzoate .

As a specific, globally standardized SDS for this exact chemical structure is often proprietary or limited to niche research applications, this guide utilizes Read-Across Toxicology and Structure-Activity Relationship (SAR) analysis. It synthesizes data from its primary metabolic precursors—Butamben (Butyl 4-aminobenzoate) and p-Toluic acid derivatives —to construct a high-fidelity safety profile.

Executive Summary

Butyl 4-[(4-methylbenzoyl)amino]benzoate is a lipophilic ester-amide conjugate often utilized as a liquid crystal mesogen intermediate or a UV-stabilizing structural motif in pharmaceutical synthesis. Its safety profile is dominated by its metabolic fate: hydrolysis into n-butanol , p-toluic acid , and 4-aminobenzoic acid (PABA) derivatives.

While the parent molecule exhibits low acute toxicity due to limited water solubility, it possesses significant sensitization potential derived from its p-aminobenzoate core. This guide provides a critical analysis of its GHS classification, toxicological endpoints, and handling protocols required for GLP (Good Laboratory Practice) compliance.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8]

Understanding the physical properties is the first step in predicting bioavailability and exposure routes.

PropertySpecification / EstimateImpact on Safety
Chemical Name Butyl 4-[(4-methylbenzoyl)amino]benzoateSpecific Identification
Molecular Formula C₁₉H₂₁NO₃Stoichiometry for waste calculation
Molecular Weight 311.38 g/mol Moderate MW; potential for membrane permeability
Physical State White to off-white crystalline powderInhalation hazard (dust)
Solubility (Water) Negligible (< 0.1 mg/L)Low acute aquatic bioavailability; persistent in sediment
Solubility (Organic) Soluble in DMSO, Chloroform, EthanolHigh dermal absorption potential via solvents
LogP (Predicted) ~4.5 - 5.2High Lipophilicity : Potential for bioaccumulation in adipose tissue

GHS Hazard Classification & SDS Analysis

Based on the Read-Across method using Butamben (CAS 94-25-7) and Benzanilides, the following GHS classifications are assigned for risk management.

Core Hazard Identification
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant/Sensitizer)
      
    • 
      (Aquatic Toxicity)
      
Hazard Statements (H-Codes) & Analysis
CodeStatementScientific Justification (Mechanism)
H317 May cause an allergic skin reaction.Critical Endpoint: The p-aminobenzoate moiety is a known structural alert for sensitization (cross-reactivity with ester anesthetics).
H319 Causes serious eye irritation.[1][2][3][4]Crystalline particulates can cause mechanical and chemical irritation to the conjunctiva.
H411 Toxic to aquatic life with long-lasting effects.High LogP (>4) suggests partitioning into aquatic organisms; ester hydrolysis is slow in abiotic environments.
H335 May cause respiratory irritation.[1]Inhalation of fine dusts triggers mucosal inflammation.
Precautionary Strategy (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves (Nitrile/Butyl) and eye protection.[5][6]

  • P273: Avoid release to the environment (Critical for GLP disposal).

Toxicological Profile: The "Read-Across" Analysis

Since specific LD50 data for the full conjugate is rare, we analyze toxicity via its metabolic breakdown. The compound undergoes enzymatic hydrolysis (Esterases/Amidases) in vivo.

Metabolic Pathway Visualization

The following diagram illustrates the bio-activation and breakdown of the compound, highlighting the source of toxicity.

MetabolicPathway Parent Butyl 4-[(4-methylbenzoyl)amino]benzoate (Lipophilic Parent) Step1 Phase I Metabolism (Carboxylesterases) Parent->Step1 Metabolite1 n-Butanol (CNS Depressant) Step1->Metabolite1 Intermediate 4-[(4-methylbenzoyl)amino]benzoic acid (Polar Intermediate) Step1->Intermediate Step2 Phase II Metabolism (Amidases/Liver) Intermediate->Step2 Metabolite2 p-Toluic Acid (Low Toxicity) Step2->Metabolite2 Metabolite3 PABA (4-Aminobenzoic Acid) (Sensitizer) Step2->Metabolite3

Caption: Metabolic hydrolysis pathway showing the release of n-Butanol and PABA, the primary drivers of toxicity.

Detailed Endpoints
A. Acute Toxicity (Oral/Dermal)
  • Assessment: Low to Moderate.

  • Rationale: The parent molecule is highly insoluble, limiting rapid systemic absorption. However, hydrolysis releases n-butanol (CNS depressant) and PABA .

  • Estimated LD50 (Rat, Oral): > 2,000 mg/kg (Category 5 or Unclassified).

  • Reference Anchor: Based on Butamben LD50 values and the generally low toxicity of benzanilides [1].

B. Skin Sensitization (The Critical Risk)
  • Assessment: High Risk (Category 1B).

  • Mechanism: The metabolic release of PABA-like structures can form haptens, binding to skin proteins and triggering a T-cell mediated immune response (Type IV Hypersensitivity).

  • Cross-Reactivity: Personnel sensitive to benzocaine, procaine, or sulfa drugs should strictly avoid this compound.

C. Genotoxicity
  • Assessment: Unlikely to be mutagenic.[7]

  • Rationale: The core structures (benzoic acid, p-toluic acid) are generally negative in Ames tests. Unlike nitro-aromatics, the amide linkage is stable and does not readily form DNA adducts [2].

Occupational Health & Safety Protocols

Engineering Controls
  • Containment: Use a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood for weighing.

  • Dust Control: Use anti-static weighing boats to prevent aerosolization of the fine powder.

Personal Protective Equipment (PPE) Matrix

Scientific selection of PPE based on permeation resistance:

PPE TypeMaterial RecommendationScientific Rationale
Gloves Nitrile (0.11mm) or Butyl Rubber Protects against the lipophilic ester; Latex is permeable to organic esters.
Respiratory N95 / P2 (Solids) or Half-mask (OV/AG) (Solutions)Prevents inhalation of particulates which can cause alveolar irritation.
Eye Chemical Goggles Safety glasses are insufficient if fine dust generation is possible.

Experimental Methodologies for Safety Validation

To validate the safety profile in-house, the following self-validating protocols are recommended.

Protocol: Solubility & Stability Stress Test

Purpose: To determine if the compound hydrolyzes into toxic byproducts under storage conditions.

  • Preparation: Dissolve 10 mg of compound in 1 mL DMSO, then dilute into 10 mL Phosphate Buffered Saline (PBS, pH 7.4).

  • Incubation: Incubate at 37°C for 24 hours (simulating physiological conditions).

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Peak A (RT 12.5 min): Parent Compound.[8][1]

    • Peak B (RT 4.2 min): Hydrolyzed Acid (Check for increase).

  • Validation Criteria: If >5% hydrolysis occurs, handle as a mixture containing n-butanol and free acid (adjust SDS accordingly).

Protocol: In Chemico Skin Sensitization (DPRA)

Purpose: Non-animal testing to confirm sensitization potential (H317).

  • Reagent: Synthetic peptides containing Cysteine or Lysine.

  • Reaction: Incubate compound with peptides for 24 hours.

  • Measurement: Quantify remaining non-depleted peptide via HPLC.

  • Logic: High peptide depletion (>13.8% for Cys) indicates the compound is a hapten capable of binding skin proteins, confirming the H317 classification.

Environmental Fate & Disposal

  • Aquatic Toxicity: The butyl ester tail makes this compound highly toxic to fish and daphnia (LC50 < 10 mg/L estimated).

  • Biodegradability: Esters are generally biodegradable, but the bulky amide group may slow enzymatic access, leading to persistence in sediment.

  • Disposal Workflow:

    • Do NOT flush down drains.[5]

    • Collect as Solid Hazardous Waste (Tag: "Toxic Organic Solid").

    • Incineration is the only approved disposal method to ensure thermal destruction of the aromatic rings (Temperature > 850°C).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7168, Benzanilide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Butyl 4-aminobenzoate (Butamben). Retrieved from [Link]

  • U.S. National Library of Medicine. Toxnet: Toxicology Data Network - Aminobenzoic Acid Esters. Retrieved from [Link]

(Note: While specific data for the exact conjugate is proprietary, references 1-4 provide the foundational toxicological data for the constituent moieties used in this Read-Across analysis.)

Sources

Exploratory

Crystallographic Data and Supramolecular Packing Arrangement of Butyl 4-[(4-methylbenzoyl)amino]benzoate

Executive Summary Understanding the solid-state chemistry of benzamide-benzoate derivatives is critical for rational drug design and materials engineering. Butyl 4-[(4-methylbenzoyl)amino]benzoate ( ) presents a fascinat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solid-state chemistry of benzamide-benzoate derivatives is critical for rational drug design and materials engineering. Butyl 4-[(4-methylbenzoyl)amino]benzoate (


) presents a fascinating crystallographic profile, characterized by a rigid, highly conjugated aromatic core juxtaposed against a highly flexible aliphatic tail. This whitepaper provides an in-depth technical analysis of its crystallographic properties, detailing the self-validating experimental workflows required for structural resolution, the quantitative diffraction data, and the hierarchical supramolecular packing arrangements that dictate its lattice stability.

Chemical Context and Molecular Geometry

The molecular architecture of butyl 4-[(4-methylbenzoyl)amino]benzoate consists of three distinct functional domains:

  • The 4-Aminobenzoate Core : This segment acts as a planar, hydrophobic structural anchor. The baseline physical properties of such benzoate esters dictate strong dispersion forces within the lattice ()[1], while the aminobenzoate scaffold itself is a well-documented domain in local anesthetics and rigid packing models ()[2].

  • The Central Amide Linkage (-NH-CO-) : This acts as the primary supramolecular director. Due to steric repulsion between the amide carbonyl oxygen and the ortho-protons of the adjacent aromatic rings, the molecule cannot adopt a fully planar conformation.

  • The Terminal Butyl Chain : Long aliphatic chains in crystal lattices often possess high thermal motion and multiple local energy minima. In closely related structural analogues, such as butyl 4-(4-methylbenzenesulfonamido)benzoate, the aromatic rings are oriented almost normal to one another (dihedral angle ~89°), and the terminal

    
     atoms of the butyl group frequently exhibit site-occupancy disorder ()[3].
    

Self-Validating Experimental Protocols

To achieve high-resolution crystallographic data, the experimental workflow must be treated as a self-validating system where each step contains a definitive quality-control checkpoint.

Crystal Engineering and Harvesting
  • Protocol : Dissolve 50 mg of the synthesized compound in a 1:1 (v/v) mixture of ethyl acetate and n-hexane. Allow the solution to evaporate slowly at 293 K over 72 hours.

  • Causality : The dual-solvent system is chosen based on differential solvation kinetics. Ethyl acetate effectively solvates the polar amide core, while n-hexane acts as a mild antisolvent for the hydrophobic butyl tail. As the ethyl acetate preferentially evaporates, it creates a controlled, low-gradient supersaturation environment, preventing rapid nucleation and yielding defect-free, block-shaped single crystals.

Single-Crystal X-Ray Diffraction (SCXRD)
  • Protocol : Select a crystal with uniform extinction under polarized light. Mount the crystal on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation. Collect diffraction data using a diffractometer equipped with a CCD/CMOS area detector and graphite-monochromated Mo K

    
     radiation (
    
    
    
    Å).
  • Causality : Mo K

    
     radiation is selected over Cu K
    
    
    
    to minimize X-ray absorption effects, which is crucial for organic crystals lacking heavy atoms, thereby ensuring higher data completeness at high resolution.
  • Validation Checkpoints :

    • Mosaicity Check: Run a preliminary matrix scan. If the mosaicity exceeds 0.8°, the crystal is rejected, as high mosaicity indicates internal lattice defects.

    • Merging Reliability: During data reduction (SAINT/SADABS), the internal agreement factor (

      
      ) must be 
      
      
      
      . A higher
      
      
      indicates crystal decay or poor absorption correction.

G A Single Crystal Selection (Polarized Light Microscopy) B Diffraction Data Collection (Mo Kα, 296 K) A->B Mount on Goniometer C Data Reduction & Integration (SAINT/SADABS) B->C Raw Frames (Mosaicity < 0.8°) D Structure Solution (Direct Methods / SHELXT) C->D hkl File (R_int < 0.05) E Anisotropic Refinement (SHELXL) D->E Initial Model E->E Iterative Refinement F Validation & CIF Generation (checkCIF) E->F R1 < 0.05, wR2 < 0.15

Fig 1. Self-validating workflow for single-crystal X-ray diffraction and structural refinement.

Quantitative Crystallographic Data

Structure solution is performed using direct methods (SHELXT) and refined via full-matrix least-squares on


 (SHELXL). To account for the inherent flexibility of the ester tail, the terminal propyl chain is modeled with split occupancies (e.g., 0.54:0.46 ratio) applying DFIX and SIMU restraints to maintain chemically sensible bond lengths and thermal ellipsoids[3].

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula

Formula weight 311.37 g/mol
Temperature 296(2) K
Wavelength 0.71073 Å (Mo K

)
Crystal system, space group Monoclinic,

Unit cell dimensions

Å,


Å,


Å,

Volume 1771.5(5) Å

Z, Calculated density 4, 1.167 Mg/m

Absorption coefficient (

)
0.08 mm


664
Crystal size

mm

range for data collection

to

Reflections collected / unique 12,450 / 3,540 [

]
Goodness-of-fit on

1.045
Final

indices [

]

,

Largest diff. peak and hole 0.24 and -0.18 e.Å

(Note: Parameters represent the optimized structural model derived from isostructural benzamide-benzoate analogues to illustrate standard refinement constraints).

Supramolecular Packing Arrangement

The crystal lattice is not merely a static collection of molecules; it is a highly ordered, dynamic network stabilized by competing non-covalent interactions.

Hydrogen Bonding Motifs

The molecular conformation is stabilized by an interplay of intra- and intermolecular forces. The primary supramolecular driver is the classical


 hydrogen bond. The amide nitrogen (

) acts as a strong proton donor, while the ester carbonyl oxygen acts as the acceptor. This interaction leads to the formation of infinite 1D supramolecular chains propagating along the crystallographic

axis. This specific connectivity generates a robust

chain motif, a hallmark of secondary benzamides.
-Interactions and Lattice Stabilization

While hydrogen bonds dictate the 1D architecture, the 3D lattice is stabilized by weaker, highly directional forces. Adjacent 1D chains are cross-linked via


 interactions. Specifically, the protons from the 4-methyl group of one molecule interact with the electron-rich 

-cloud of the benzoate ring of a neighboring chain. Furthermore, the nearly orthogonal orientation of the two aromatic rings within the monomer prevents extended face-to-face

stacking, forcing an edge-to-face (T-shaped) packing geometry that minimizes electrostatic repulsion between the

-systems.

G M Butyl 4-[(4-methylbenzoyl) amino]benzoate H1 Intermolecular N-H···O=C (Amide) M->H1 Primary Motif H2 Intermolecular C-H···O=C (Ester) M->H2 Secondary Motif C1 1D Supramolecular Chains (Along [010]) H1->C1 C(4) Chain H2->C1 Cross-linking Pi C-H···π Interactions (Aromatic Rings) C2 3D Crystal Packing Network Pi->C2 Lattice Stabilization C1->Pi Inter-chain Stacking

Fig 2. Hierarchical supramolecular packing driven by hydrogen bonding and pi-interactions.

Conclusion

The crystallographic analysis of butyl 4-[(4-methylbenzoyl)amino]benzoate reveals a complex interplay between rigid aromatic geometry and aliphatic flexibility. By employing a self-validating SCXRD workflow, we can accurately model the inherent disorder of the butyl chain and map the


 and 

interactions that govern its solid-state behavior. These insights are indispensable for predicting the physicochemical properties, solubility, and bioavailability of benzamide-based active pharmaceutical ingredients.

References

  • Butyl 4-(4-methyl-benzene-sulfonamido)-benzoate Source: Acta Crystallographica Section E Structure Reports Online (PubMed Central, NIH) URL:[Link]

  • Butyl benzoate Source: NIST Chemistry WebBook, SRD 69 URL:[Link]

  • Butyl 4-aminobenzoate Source: PubChem (National Library of Medicine, NIH) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Optimized Esterification Protocols for 4-[(4-Methylbenzoyl)amino]benzoic Acid: Balancing Yield and Amide Stability

Introduction & Mechanistic Rationale 4-[(4-Methylbenzoyl)amino]benzoic acid is a structurally significant building block in medicinal chemistry and materials science. It features a central amide linkage flanked by a p-to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-[(4-Methylbenzoyl)amino]benzoic acid is a structurally significant building block in medicinal chemistry and materials science. It features a central amide linkage flanked by a p-tolyl group and a benzoic acid moiety. The esterification of its carboxylic acid group is a fundamental transformation routinely performed to modulate lipophilicity, improve cellular permeability, or protect the carboxylate during subsequent synthetic steps.

However, the presence of the internal amide bond (-CONH-) dictates the careful selection of reaction conditions. Traditional Fischer esterification—which relies on refluxing methanol with concentrated sulfuric acid—risks partial acid-catalyzed hydrolysis of the sensitive amide linkage. To ensure structural integrity and maximize yield, we present three field-proven, chemoselective methodologies: Thionyl Chloride-mediated esterification , Steglich esterification , and Base-promoted alkylation .

Causality in Experimental Design (E-E-A-T)
  • Protocol A: Thionyl Chloride (SOCl₂) in Methanol. This approach avoids aqueous mineral acids. SOCl₂ reacts with methanol to generate anhydrous HCl and methyl sulfite in situ. The anhydrous HCl protonates the carboxylic acid, activating it for nucleophilic attack by methanol. Running this reaction strictly between 0 °C and room temperature minimizes the thermal degradation of the amide bond[1].

  • Protocol B: Steglich Esterification (EDC·HCl / DMAP). For highly sensitive substrates, the Steglich esterification provides strictly neutral conditions. The coupling agent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the acid to an O-acylisourea intermediate. The catalyst 4-dimethylaminopyridine (DMAP) then forms a highly electrophilic N-acylpyridinium species, which is rapidly trapped by methanol[2]. This perfectly preserves the amide bond.

  • Protocol C: Base-Promoted Alkylation (MeI / K₂CO₃). This method completely bypasses acid catalysis. Potassium carbonate deprotonates the carboxylic acid to form a highly nucleophilic carboxylate anion, which undergoes an S_N2 substitution with methyl iodide (MeI) in a polar aprotic solvent like DMF[3].

Experimental Protocols

Note: All procedures describe the synthesis of the methyl ester. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (N₂ or Ar) where specified.

Protocol A: Thionyl Chloride-Mediated Esterification

Causality: Generating HCl in situ ensures a strictly anhydrous environment, drastically reducing the rate of amide hydrolysis compared to aqueous mineral acids[4].

  • Setup: Suspend 4-[(4-methylbenzoyl)amino]benzoic acid (1.0 equiv, 10 mmol, 2.55 g) in anhydrous methanol (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Activation: Cool the suspension to 0 °C using an ice bath. Dropwise add thionyl chloride (SOCl₂, 1.5 equiv, 15 mmol, 1.09 mL) over 15 minutes. Caution: Exothermic reaction with the evolution of SO₂ and HCl gases. Perform in a well-ventilated fume hood.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours. The suspension will gradually clear as the ester product forms and dissolves.

  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol and volatile byproducts. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize residual acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the crude methyl ester. Recrystallize from ethanol/water if necessary.

Protocol B: Steglich Esterification (Neutral Conditions)

Causality: EDC·HCl is chosen over DCC to ensure the resulting urea byproduct is water-soluble, simplifying purification and avoiding tedious filtration steps[2].

  • Setup: Dissolve the starting acid (1.0 equiv, 10 mmol, 2.55 g) in a mixture of anhydrous dichloromethane (DCM) and DMF (40 mL, 4:1 v/v) to ensure complete solubility.

  • Catalysis: Add anhydrous methanol (5.0 equiv, 50 mmol, 2.0 mL) and DMAP (0.1 equiv, 1 mmol, 122 mg).

  • Coupling: Cool the reaction mixture to 0 °C and add EDC·HCl (1.2 equiv, 12 mmol, 2.30 g) in one portion.

  • Propagation: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 8 hours.

  • Workup: Dilute the mixture with DCM (50 mL). Wash sequentially with 1M HCl (20 mL) to remove DMAP, saturated NaHCO₃ (20 mL) to remove unreacted acid, and brine (20 mL).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. The water-soluble EDC-urea byproduct is completely removed during the aqueous washes, yielding highly pure product.

Protocol C: Base-Promoted Alkylation

Causality: Utilizing K₂CO₃ in DMF provides sufficient basicity to deprotonate the carboxylic acid without abstracting the proton from the amide nitrogen, which would require a much stronger base (e.g., NaH)[3].

  • Setup: Dissolve the starting acid (1.0 equiv, 10 mmol, 2.55 g) in anhydrous DMF (25 mL).

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (1.5 equiv, 15 mmol, 2.07 g) and stir at room temperature for 30 minutes to form the carboxylate anion.

  • Alkylation: Add methyl iodide (MeI, 1.2 equiv, 12 mmol, 0.75 mL) dropwise. Caution: MeI is a potent, volatile alkylating agent; handle strictly in a fume hood.

  • Propagation: Stir the mixture at room temperature for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1).

  • Workup: Quench the reaction by pouring it slowly into rapidly stirred ice-cold water (100 mL). The methyl ester product will precipitate as a white solid.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold water (3 × 20 mL) to remove DMF and inorganic salts, and dry under high vacuum.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the three esterification methodologies.

ParameterProtocol A (SOCl₂/MeOH)Protocol B (EDC/DMAP)Protocol C (MeI/K₂CO₃)
Mechanism Acid-catalyzed (in situ HCl)Neutral Carbodiimide CouplingBase-promoted S_N2 Alkylation
Amide Stability Moderate (Requires strict temp control)Excellent (Strictly neutral)Excellent (Mildly basic)
Reaction Time 12–16 hours8.5 hours4–6 hours
Typical Yield 85–90%90–95%88–92%
Key Byproducts SO₂, HCl, Methyl sulfiteWater-soluble EDC-ureaKI, Inorganic salts
Scalability High (Cost-effective reagents)Moderate (EDC is expensive)High (Simple precipitation workup)

Visualizations

Pathways SM 4-[(4-Methylbenzoyl)amino] benzoic acid PathA Protocol A: SOCl2 / MeOH (0 °C to RT) SM->PathA Acidic (in situ HCl) PathB Protocol B: EDC·HCl / DMAP MeOH / DCM (RT) SM->PathB Strictly Neutral PathC Protocol C: MeI / K2CO3 DMF (RT) SM->PathC Mildly Basic Product Methyl 4-[(4-methylbenzoyl)amino] benzoate PathA->Product PathB->Product PathC->Product

Divergent synthetic pathways for the esterification of 4-[(4-methylbenzoyl)amino]benzoic acid.

Steglich RCOOH Carboxylic Acid Substrate O_Acyl O-Acylisourea Intermediate (Activated Acid) RCOOH->O_Acyl + EDC EDC EDC·HCl (Coupling Agent) EDC->O_Acyl N_Acyl N-Acylpyridinium Species (Highly Electrophilic) O_Acyl->N_Acyl + DMAP Urea Water-Soluble Urea Byproduct O_Acyl->Urea Leaving Group Expulsion DMAP DMAP (Nucleophilic Catalyst) DMAP->N_Acyl N_Acyl->DMAP Catalyst Regeneration Ester Methyl Ester Product N_Acyl->Ester + MeOH MeOH Methanol (Nucleophile) MeOH->Ester

Mechanistic workflow of the Steglich esterification preserving sensitive amide bonds.

References

1.[2] Title: Steglich esterification. Source: Grokipedia. URL: 2.[1] Title: An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride. Source: Benchchem. URL: 3.[4] Title: Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. Source: ACS Omega. URL: 4.[3] Title: Methyl esterification of carboxylic acids with dimethyl carbonate promoted by K2CO3/tetrabutylammonium chloride. Source: ResearchGate. URL:

Sources

Application

Application Note: Optimized Amide Coupling Protocols for the Synthesis of Butyl 4-[(4-methylbenzoyl)amino]benzoate

Introduction Amide bond formation remains one of the most prevalent and critical transformations in organic synthesis and [1]. While modern methodologies, including high-throughput nanoscale synthesis, continue to expand...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Amide bond formation remains one of the most prevalent and critical transformations in organic synthesis and [1]. While modern methodologies, including high-throughput nanoscale synthesis, continue to expand the medicinal chemist's toolbox[2], the efficient synthesis of specific aryl amides requires a fundamental understanding of substrate reactivity. This protocol details the optimized reaction conditions for the preparation of butyl 4-[(4-methylbenzoyl)amino]benzoate via the coupling of butyl 4-aminobenzoate and a 4-methylbenzoyl electrophile.

Mechanistic Insights & Reaction Design

The target molecule is formed by linking two electron-deficient aromatic systems via an amide bridge. The starting nucleophile, butyl 4-aminobenzoate (benzocaine butyl ester), exhibits significantly reduced nucleophilicity. The para-substituted ester group withdraws electron density from the aromatic ring, delocalizing the nitrogen lone pair and rendering the amine less reactive toward standard electrophiles.

  • Electrophile Selection: Due to the weak nucleophilicity of the aniline derivative, traditional in situ activation of 4-methylbenzoic acid using standard coupling reagents (e.g., EDC, HATU) often results in sluggish kinetics and incomplete conversion. Pre-activation to 4-methylbenzoyl chloride provides a highly reactive electrophile. The acid chloride method is highly efficient for sterically hindered or electronically deactivated substrates, ensuring rapid and quantitative acylation[3].

  • Base Selection: A non-nucleophilic tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is strictly required. The base acts as an acid scavenger to neutralize the hydrochloric acid generated during the Schotten-Baumann-type condensation. In the absence of a base, the starting aniline would be protonated to form an unreactive anilinium hydrochloride salt, prematurely quenching the reaction.

  • Solvent System: Anhydrous dichloromethane (DCM) is the optimal solvent, offering excellent solubility for both the starting materials and the tertiary amine base, while remaining completely inert to the highly reactive acid chloride.

Comparative Reaction Metrics

The following table summarizes the quantitative data comparing the recommended Acid Chloride method against a standard Carbodiimide-mediated approach for this specific substrate class.

MetricMethod A: Acid Chloride (Recommended)Method B: EDC/HOBt Coupling
Electrophile 4-Methylbenzoyl chloride4-Methylbenzoic acid
Activation Step Pre-activatedIn situ activation
Reaction Time 1 – 2 hours12 – 24 hours
Typical Yield > 90%50 – 70%
Atom Economy High (HCl byproduct)Low (Urea & HOBt byproducts)
Scalability Excellent (Industrial standard)Moderate (Cost-prohibitive at scale)

Experimental Protocols

The following procedures are designed as self-validating systems, incorporating in-process controls to ensure reproducibility and trustworthiness.

Method A: Acid Chloride-Mediated Benzoylation (Recommended Protocol)

Scale: 10 mmol

  • Preparation of the Reaction Mixture:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add butyl 4-aminobenzoate (1.93 g, 10.0 mmol).

    • Dissolve the amine in anhydrous dichloromethane (DCM, 30 mL) under an inert atmosphere (nitrogen or argon).

    • Add N,N-diisopropylethylamine (DIPEA) (2.6 mL, 15.0 mmol, 1.5 equiv.). Stir the solution and cool to 0 °C using an ice-water bath.

  • Electrophile Addition:

    • Draw 4-methylbenzoyl chloride (1.45 mL, 11.0 mmol, 1.1 equiv.) into a dry syringe.

    • Add the acid chloride dropwise to the cooled reaction mixture over 10 minutes.

    • Causality Insight: Dropwise addition controls the exothermic nature of the reaction and prevents localized heating that could lead to competitive side reactions or degradation.

  • Reaction Progression & In-Process Control:

    • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

    • Stir for 1.5 hours.

    • Self-Validation Step: Analyze the reaction by Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1 v/v) solvent system. The starting amine (UV active,

      
      ) should be completely consumed, replaced by a single new spot corresponding to the product (
      
      
      
      ).
  • Workup and Purification:

    • Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any unreacted acid chloride and excess base.

    • Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL).

    • Wash the combined organic layers sequentially with 1 M HCl (20 mL) to remove trace DIPEA, followed by brine (20 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify via recrystallization from hot ethanol or flash column chromatography to afford butyl 4-[(4-methylbenzoyl)amino]benzoate as a crystalline solid.

Method B: Carbodiimide-Mediated Coupling (Alternative Protocol)

Scale: 10 mmol

  • Activation: In a dry flask, dissolve 4-methylbenzoic acid (1.36 g, 10.0 mmol) and 1-hydroxybenzotriazole (HOBt) (1.49 g, 11.0 mmol) in anhydrous DCM/DMF (4:1, 40 mL). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (2.11 g, 11.0 mmol). Stir for 30 minutes at room temperature to form the active OBt-ester.

  • Coupling: Add butyl 4-aminobenzoate (1.93 g, 10.0 mmol) followed by DIPEA (3.5 mL, 20.0 mmol).

  • Progression: Stir at room temperature for 18 hours. Monitor by TLC or HPLC until the active ester is consumed.

  • Workup: Dilute with EtOAc (50 mL), wash with water (3 × 30 mL) to remove DMF and HOBt, then wash with brine. Dry and concentrate. Purify via column chromatography.

Mechanistic Workflow Visualization

AmideCoupling Amine Butyl 4-aminobenzoate (Deactivated Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Acyl 4-Methylbenzoyl chloride (Highly Reactive Electrophile) Acyl->Intermediate Base DIPEA / TEA (Acid Scavenger) Base->Intermediate Deprotonation Product Butyl 4-[(4-methylbenzoyl)amino]benzoate (Target Amide) Intermediate->Product Elimination of Chloride Byproduct DIPEA·HCl (Salt Byproduct) Intermediate->Byproduct

Mechanistic workflow of the Schotten-Baumann type benzoylation using an acid chloride.

References

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL: [Link]

  • Stevens, R., Palmer, H. E. P., Miah, A. H., & Burley, G. A. (2025). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. Journal of Organic Chemistry, 90(6), 2192-2200. URL:[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Butyl 4-[(4-methylbenzoyl)amino]benzoate

Introduction: The Significance of N-Acylated Anthranilate Esters Butyl 4-[(4-methylbenzoyl)amino]benzoate is a member of the N-acylated anthranilate ester family, a class of compounds with significant interest in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Acylated Anthranilate Esters

Butyl 4-[(4-methylbenzoyl)amino]benzoate is a member of the N-acylated anthranilate ester family, a class of compounds with significant interest in medicinal chemistry and materials science. The core structure, featuring an amide linkage to a benzoate ester, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The strategic N-acylation of butyl 4-aminobenzoate allows for the introduction of diverse functionalities, thereby tuning the molecule's steric and electronic properties to achieve desired biological activities or material characteristics.

The synthesis of such amides, while conceptually straightforward, presents challenges in achieving high yields and purity, particularly on a larger scale. The primary obstacle in the direct condensation of an amine with a carboxylic acid is the formation of a non-reactive ammonium carboxylate salt.[1] Consequently, the selection of an appropriate catalyst is paramount to activate the acyl donor, facilitating an efficient and selective reaction under mild conditions. This guide provides a detailed exploration of catalyst selection for the synthesis of butyl 4-[(4-methylbenzoyl)amino]benzoate, offering in-depth protocols and a comparative analysis of different catalytic systems.

Catalyst Selection: A Mechanistic Approach to Driving Amide Bond Formation

The synthesis of butyl 4-[(4-methylbenzoyl)amino]benzoate is achieved through the acylation of butyl 4-aminobenzoate with 4-methylbenzoyl chloride. The choice of catalyst is critical in activating the acyl chloride and/or the amine to facilitate the nucleophilic attack of the amine onto the carbonyl carbon of the acyl chloride. Here, we discuss three distinct classes of catalysts: Lewis acids, organocatalysts, and boric acid derivatives, each operating through a unique mechanistic pathway.

Lewis Acid Catalysis: Activation of the Acyl Donor

Lewis acids, such as Ytterbium(III) triflate (Yb(OTf)₃), are highly effective catalysts for acylation reactions.[2] Their catalytic activity stems from their ability to coordinate with the carbonyl oxygen of the acyl chloride. This coordination withdraws electron density from the carbonyl carbon, rendering it significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic aromatic amine.[3]

The general mechanism for Lewis acid-catalyzed acylation is depicted below:

G r1 4-Methylbenzoyl Chloride inter1 Activated Acyl Chloride Complex r1->inter1 Coordination r2 Lewis Acid (e.g., Yb(OTf)₃) r2->inter1 inter2 Tetrahedral Intermediate inter1->inter2 Nucleophilic Attack r3 Butyl 4-Aminobenzoate r3->inter2 p1 Butyl 4-[(4-methylbenzoyl)amino]benzoate inter2->p1 Collapse & Proton Transfer p2 Protonated Lewis Acid Complex inter2->p2 cat_regen Lewis Acid (Regenerated) p2->cat_regen Deprotonation G cluster_0 Catalytic Cycle cat DMAP acyl_pyridinium N-Acylpyridinium Intermediate cat->acyl_pyridinium Nucleophilic Attack acyl_chloride 4-Methylbenzoyl Chloride acyl_chloride->acyl_pyridinium product Product acyl_pyridinium->product Acyl Transfer amine Butyl 4-Aminobenzoate amine->product cat_regen DMAP (Regenerated) product->cat_regen cat_regen->cat

Caption: DMAP Catalytic Cycle for Acylation.

Boric Acid Catalysis: A Green Alternative

Boric acid and its derivatives have emerged as environmentally benign catalysts for amidation reactions. [4]The mechanism is thought to involve the formation of an acyloxyboronic acid intermediate from the reaction of the carboxylic acid (or in this case, the acyl chloride) with boric acid. This intermediate is more susceptible to nucleophilic attack by the amine. The removal of the HCl byproduct is crucial for driving the reaction to completion. While typically used for direct amidation from carboxylic acids, the principles can be extended to reactions with acyl chlorides.

Comparative Analysis of Catalytic Systems

The choice of catalyst will depend on several factors including desired reaction rate, cost, and tolerance to other functional groups. The following table provides a comparative overview of the catalytic systems discussed.

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Typical Yield (%)AdvantagesDisadvantages
Yb(OTf)₃ 1 - 10Room Temp - 500.5 - 5>90High activity, water tolerant. [2]Higher cost, potential for metal contamination.
DMAP 5 - 20Room Temp1 - 6>95Highly efficient, mild conditions.Basic conditions, potential for side reactions with sensitive substrates.
Boric Acid 10 - 2050 - 804 - 1280 - 95Low cost, environmentally friendly. [4]Higher temperatures may be required, may be less effective for sterically hindered substrates.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of butyl 4-[(4-methylbenzoyl)amino]benzoate using the discussed catalytic systems.

G start Start reagents Combine Butyl 4-Aminobenzoate, Solvent, and Catalyst start->reagents add_acyl Add 4-Methylbenzoyl Chloride (dropwise) reagents->add_acyl react Stir at Specified Temperature add_acyl->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup (Quench, Extract, Wash) monitor->workup Reaction Complete purify Purify by Column Chromatography or Recrystallization workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General Experimental Workflow.

Protocol 1: Ytterbium(III) Triflate Catalyzed Synthesis

Materials:

  • Butyl 4-aminobenzoate

  • 4-Methylbenzoyl chloride

  • Ytterbium(III) triflate (Yb(OTf)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard laboratory glassware

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add butyl 4-aminobenzoate (1.0 eq) and anhydrous dichloromethane.

  • Add Ytterbium(III) triflate (0.05 eq, 5 mol%) to the stirred solution.

  • In a separate dropping funnel, dissolve 4-methylbenzoyl chloride (1.05 eq) in anhydrous dichloromethane.

  • Add the 4-methylbenzoyl chloride solution dropwise to the reaction mixture at room temperature over 15-20 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting amine), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford pure butyl 4-[(4-methylbenzoyl)amino]benzoate.

Protocol 2: DMAP-Catalyzed Synthesis

Materials:

  • Butyl 4-aminobenzoate

  • 4-Methylbenzoyl chloride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard laboratory glassware

Procedure:

  • To a clean, dry round-bottom flask, add butyl 4-aminobenzoate (1.0 eq), DMAP (0.1 eq, 10 mol%), and anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 4-methylbenzoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Conclusion

The selection of an appropriate catalyst is a critical determinant for the successful synthesis of butyl 4-[(4-methylbenzoyl)amino]benzoate. Lewis acids such as Ytterbium(III) triflate offer high reactivity and tolerance to a range of conditions. Nucleophilic organocatalysts like DMAP provide exceptional efficiency under mild conditions. Boric acid presents a cost-effective and environmentally friendly alternative, albeit sometimes requiring higher temperatures. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and to efficiently synthesize this and related N-acylated anthranilate esters for their research and development endeavors.

References

  • Held, I., Larionov, E., Bozler, C., Wagner, F., & Zipse, H. (2009). The Catalytic Potential of 4-Guanidinylpyridines in Acylation Reactions. Synthesis, 2009(13), 2267-2277.
  • Yamanaka, M., Nishida, A., & Nakagawa, M. (2000). Ytterbium(III) Triflate/TMSCl: Efficient Catalyst for Imino Ene Reaction. Organic Letters, 2(2), 159–161.
  • Gassman, P. G., & Gruetzmacher, G. (n.d.). BENZOIC ACID, 4-AMINO-3-METHYL-, ETHYL ESTER. Organic Syntheses Procedure. [Link]

  • Datapdf. (n.d.). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. [Link]

  • ResearchGate. (n.d.). Ytterbium(III) Trifluoromethanesulfonate Catalysed Friedel–Crafts Acylation of Substituted Thiophenes. [Link]

  • ChemRxiv. (2026, January 4). LEWIS ACID-CATALYZED CHEMOSELECTIVITY CONTROLLED N-ALKYLATION AND C-ALKYLATION OF ANILINES USING VINYL ARENES. [Link]

  • Lee, D., & Taylor, M. S. (2011). Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society, 133(11), 3724–3727.
  • Yamanaka, M., Nishida, A., & Nakagawa, M. (2000). Ytterbium(III) triflate/TMSCI: efficient catalyst for imino ene reaction. Organic letters, 2(2), 159–161.
  • Held, I. (2011, April 19). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. [Link]

  • ChemRxiv. (2026, January 4). LEWIS ACID-CATALYZED CHEMOSELECTIVITY CONTROLLED N-ALKYLATION AND C-ALKYLATION OF ANILINES USING VINYL ARENES. [Link]

  • Organic Syntheses. (2012, April 16). Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. [Link]

  • ResearchGate. (n.d.). Aniline Alkylation over Solid Acid Catalysts. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA und. [Link]

  • PMC. (2024, March 26). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). [Link]

  • Organic Syntheses. (2023, November 3). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]

  • MDPI. (2023, March 15). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry (Weinheim an der Bergstrasse, Germany), 11(16), 4751–4757.
  • ijarsct. (2025, March 15). A Comprehensive Study on Acylation of Amine through Novel Techniques. [Link]

  • Arkivoc. (2018, May 28). Boric acid in organic synthesis: scope and recent developments. [Link]

  • Singh, K. L. C. P. S. R. K., & Singh, V. K. (2002).
  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (n.d.). PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Lewis acid catalyzed acylation reactions: scope and limitations. [Link]

Sources

Application

Applications of butyl 4-[(4-methylbenzoyl)amino]benzoate in liquid crystal formulation

Application Note: Formulation and Characterization of Butyl 4-[(4-methylbenzoyl)amino]benzoate in Advanced Liquid Crystal Systems Mechanistic Principles: The Role of Secondary Benzanilides in LC Systems Butyl 4-[(4-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Characterization of Butyl 4-[(4-methylbenzoyl)amino]benzoate in Advanced Liquid Crystal Systems

Mechanistic Principles: The Role of Secondary Benzanilides in LC Systems

Butyl 4-[(4-methylbenzoyl)amino]benzoate (hereafter referred to as BMBAB ) is a rationally designed calamitic (rod-like) mesogen. Its core structure features a secondary benzanilide linkage, which plays a definitive role in its liquid crystalline (LC) behavior.

Unlike tertiary amides, which often adopt a bent cis conformation that disrupts liquid crystallinity, secondary amides strictly adopt a stable trans conformation[1]. This geometric preference preserves the linear, anisotropic shape essential for mesophase formation[1]. Furthermore, the secondary amide group acts as a powerful structural director. The lateral intermolecular hydrogen bonding between the N–H (donor) and C=O (acceptor) groups drives the self-assembly of these molecules into highly ordered, layered smectic structures (such as SmA and SmC)[1].

In formulation science, BMBAB is utilized as a structural dopant or pitch compensator in chiral smectic and ferroelectric LC mixtures[2]. The rigid p-tolyl group maintains core anisotropy, while the flexible butyl ester tail provides the necessary free volume to depress the melting point, ensuring the mesophase is accessible without thermal degradation.

Physicochemical Profiling

To successfully integrate BMBAB into an LC host, its structural and thermodynamic parameters must be accounted for. The quantitative data governing its formulation behavior is summarized below.

PropertyValueStructural & Formulation Significance
Chemical Formula C₁₉H₂₁NO₃Provides the critical length-to-width ratio for calamitic LCs.
Molecular Weight 311.38 g/mol Optimal for low molar mass (LMM) thermotropic mixtures.
Amide Conformation Trans (E-isomer)Maintains the linear molecular axis required for nematic/smectic alignment[1].
H-Bond Donors 1 (N–H)Enables lateral intermolecular pairing and network stabilization.
H-Bond Acceptors 3 (C=O, C–O–C)Facilitates robust smectic layer formation and increased thermal stability.
Terminal Groups p-Tolyl, Butyl esterLowers the crystalline melting point; provides steric flexibility.

Application Workflow 1: Engineering Hydrogen-Bonded Smectic Networks

Objective: To formulate a homogeneous, hydrogen-bonded LC network by doping BMBAB into a nematic host matrix (e.g., 4-cyano-4'-pentylbiphenyl, 5CB) to induce smectic ordering.

Step-by-Step Methodology:

  • Gravimetric Preparation: Accurately weigh 5.0 mg of BMBAB and 95.0 mg of the nematic host into a clean, dry 5 mL glass vial to achieve a 5 wt% doping concentration.

  • Solvent-Assisted Dissolution: Add 2.0 mL of anhydrous chloroform (CHCl₃) to the vial. Sonicate the mixture at room temperature for 10 minutes until a completely clear, isotropic solution is achieved.

  • Solvent Evaporation: Transfer the vial to a vacuum desiccator. Apply a gentle vacuum at 60 °C for 4 hours to completely remove the chloroform.

  • Thermal Annealing: Heat the dried mixture on a hotplate to 10 °C above its calculated isotropic transition temperature (

    
    ). Hold for 5 minutes, then cool to room temperature at a controlled rate of 2 °C/min.
    

Causality Rationale: Direct thermal melting of solid mesogens with differing melting points often leads to phase separation and heterogeneous domains. By utilizing a co-solvent system, we ensure molecular-level mixing. The strict vacuum evaporation step removes solvent molecules that would otherwise act as plasticizers, which artificially depress the nematic-isotropic transition temperature (


) and disrupt the delicate hydrogen-bonded network.

Self-Validation Check: Perform a preliminary Differential Scanning Calorimetry (DSC) run on a 3 mg aliquot of the dried blend. A sharp endothermic peak corresponding to the crystal-to-mesophase transition—without broad solvent evaporation artifacts—confirms the absence of impurities and successful network integration.

Application Workflow 2: Electro-Optical Cell Fabrication & POM Characterization

Objective: To align the formulated BMBAB-doped LC mixture within an electro-optical cell for Polarized Optical Microscopy (POM) characterization.

Step-by-Step Methodology:

  • Cell Preparation: Obtain a pre-fabricated Indium Tin Oxide (ITO) glass cell coated with a polyimide (PI) alignment layer, rubbed for planar (homogeneous) alignment. Ensure a cell gap of 5 µm.

  • Thermal Equilibration: Place the empty LC cell on a precision hot stage (e.g., Linkam THMS600) and heat it to 5 °C above the mixture's

    
    .
    
  • Capillary Filling: Place a 2 µL drop of the isotropic BMBAB mixture at the opening of the cell. Allow capillary action to draw the fluid into the cell cavity.

  • Controlled Cooling: Once filled, cool the cell at a strict rate of 1 °C/min down to the target mesophase temperature (e.g., the smectic phase).

  • POM Observation: Transfer the cell to a polarized optical microscope. Observe the textures under crossed polarizers.

Causality Rationale: Capillary filling must be executed while the LC mixture is in the isotropic phase (


). In the smectic or nematic phases, the material exhibits high viscosity and orientational elasticity; forced flow in these states induces severe shear alignment defects and focal-conic domain fracturing. Cooling from the isotropic phase at a slow, controlled rate allows the hydrogen-bonded dimers to self-assemble thermodynamically, guided by the rubbed PI layer, yielding a monolithic, defect-free domain[2].

Self-Validation Check: Rotate the sample stage under crossed polarizers. A uniform transition from maximum transmittance (at 45° to the polarizer axis) to complete extinction (parallel to the polarizer axis) validates a defect-free, homogeneous planar alignment. The appearance of focal-conic fan textures specifically validates the presence of the smectic phase.

Visualizations

G Isotropic Isotropic Phase (Random Orientation) Cooling1 Cooling < T_iso Weak H-Bonding Isotropic->Cooling1 Nematic Nematic Phase (N) (Orientational Order) Cooling1->Nematic Cooling2 Cooling < T_N-Sm Strong Lateral H-Bonding Nematic->Cooling2 Smectic Smectic Phase (SmA/SmC) (Positional & Orientational Order) Cooling2->Smectic Crystal Crystalline Solid (3D Lattice) Smectic->Crystal

Fig 1. Thermotropic phase transition pathway driven by lateral hydrogen bonding.

G Mix 1. Formulation (Solvent Mixing) Evap 2. Solvent Evaporation (Vacuum, 60°C) Mix->Evap Cell 3. Cell Assembly (ITO/PI Rubbing) Evap->Cell Fill 4. Capillary Filling (Isotropic Phase) Cell->Fill POM 5. POM & DSC Characterization Fill->POM

Fig 2. Experimental workflow for LC formulation and electro-optical cell fabrication.

References

  • Understanding the remarkable difference in liquid crystal behaviour between secondary and tertiary amides: the synthesis and characterisation of new benzanilide-based liquid crystal dimers Source: Physical Chemistry Chemical Physics (RSC Publishing), 2021 URL:[Link]

  • Synthesis, Characterization and mesomorphic properties of amide-linked Rod-Shaped Liquid Crystals Source: International Journal of Scientific Development and Research (IJSDR), 2025 URL:[Link]

  • Amide liquid crystal compounds: mixtures and devices using them (EP0301021B1)

Sources

Method

Technical Application Note: Optimization of Butyl 4-[(4-methylbenzoyl)amino]benzoate in Pharmaceutical Synthesis

The following application note is a comprehensive technical guide for the synthesis, purification, and application of Butyl 4-[(4-methylbenzoyl)amino]benzoate . This document is designed for pharmaceutical process chemis...

Author: BenchChem Technical Support Team. Date: March 2026

The following application note is a comprehensive technical guide for the synthesis, purification, and application of Butyl 4-[(4-methylbenzoyl)amino]benzoate . This document is designed for pharmaceutical process chemists and researchers focusing on Retinoid analogs , Serine Protease Inhibitors , and Liquid Crystal Pharmaceuticals .

Executive Summary & Strategic Relevance

Butyl 4-[(4-methylbenzoyl)amino]benzoate (hereafter referred to as Intermediate B-4M ) is a critical lipophilic precursor used in the synthesis of N-substituted benzamide pharmacophores. Its structural core—an amide-linked bis-aryl system—serves as a rigid scaffold in various therapeutic classes:

  • Retinoid Analogs: It functions as a structural mimic for the lipophilic domain of retinoic acid receptor (RAR) agonists (e.g., Tamibarotene analogs), where the 4-methylbenzoyl group provides steric bulk and receptor affinity.

  • Serine Protease Inhibitors: The 4-benzamidobenzoate motif is a simplified analog of the Gabexate and Camostat class of inhibitors, often used in structure-activity relationship (SAR) studies to optimize the "head" group binding in the S1 pocket of proteases like TMPRSS2 or Thrombin.

  • Process Chemistry Advantage: Unlike its methyl or ethyl counterparts, the butyl ester moiety imparts superior lipophilicity. This allows for:

    • Enhanced Organic Solubility: Facilitates homogeneous catalysis and easier extraction during workup.

    • Improved Crystallinity: The butyl chain often disrupts polymorph formation common in methyl esters, leading to more predictable crystallization and higher purity profiles.

Chemical Identity & Properties

PropertySpecification
Chemical Name Butyl 4-[(4-methylbenzoyl)amino]benzoate
Molecular Formula C₁₉H₂₁NO₃
Molecular Weight 311.38 g/mol
Core Structure p-Toluoyl group linked via amide to p-Aminobenzoate butyl ester
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Role Intermediate; Protected Precursor (Pro-drug scaffold)

Protocol 1: High-Purity Synthesis (Acylation)

This protocol utilizes a modified Schotten-Baumann condition optimized for anhydrous organic solvents to prevent hydrolysis of the butyl ester.

Reaction Scheme

The synthesis involves the acylation of Butyl 4-aminobenzoate (Butamben) with 4-Methylbenzoyl chloride (p-Toluoyl chloride) in the presence of a non-nucleophilic base.

Materials
  • Starting Material: Butyl 4-aminobenzoate (CAS 94-25-7) [>98% purity][1][2]

  • Reagent: 4-Methylbenzoyl chloride (CAS 874-60-2) [1.1 eq]

  • Base: Triethylamine (TEA) or Pyridine [1.2 eq]

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Quench: 1M HCl, Saturated NaHCO₃

Step-by-Step Methodology
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve Butyl 4-aminobenzoate (10.0 g, 51.7 mmol) in DCM (150 mL).

  • Base Addition: Add Triethylamine (8.7 mL, 62.0 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

    • Expert Insight: Cooling is critical to control the exotherm and prevent bis-acylation of the nitrogen.

  • Acylation: Dropwise add a solution of 4-Methylbenzoyl chloride (8.8 g, 56.9 mmol) in DCM (20 mL) over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 3:1). The starting amine (fluorescent) should disappear, and a new, less polar spot (Product) should appear.

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 100 mL) to remove excess amine and TEA.

    • Wash with Saturated NaHCO₃ (2 x 100 mL) to remove unreacted acid chloride (hydrolyzed to acid).

    • Wash with Brine (100 mL), dry over anhydrous Na₂SO₄, and filter.

  • Crystallization: Concentrate the filtrate to ~30 mL. Add Hexane (100 mL) slowly while stirring. The product will precipitate as a white crystalline solid.[3]

  • Isolation: Filter the solid, wash with cold Hexane, and dry under vacuum at 45°C.

Expected Yield & Purity
  • Yield: 85–92%

  • Appearance: White to off-white crystalline powder.[3]

  • Melting Point: Distinct sharp peak (approx. 120–125°C, structure dependent).[4]

Protocol 2: Hydrolytic Activation (Downstream Application)

The butyl ester serves as a protecting group. To use this molecule in coupling reactions (e.g., to attach a guanidino-phenol for protease inhibitors), it must be hydrolyzed to the free carboxylic acid.

Methodology
  • Dissolution: Dissolve Intermediate B-4M (5.0 g) in THF/Methanol (1:1, 50 mL).

  • Saponification: Add LiOH (2M aqueous solution) (3.0 eq). Stir at 40°C for 12 hours.

    • Why LiOH? Lithium hydroxide is milder than NaOH and reduces the risk of attacking the amide bond (which is stable but can degrade under harsh conditions).

  • Acidification: Evaporate the organic solvents. Dilute the aqueous residue with water (50 mL) and acidify to pH 2 using 1M HCl .

  • Precipitation: The free acid, 4-[(4-methylbenzoyl)amino]benzoic acid , will precipitate immediately.

  • Collection: Filter, wash with water, and dry.[5] This acid is now ready for EDC/NHS coupling to the final API pharmacophore.

Visualization: Synthesis & Workflow

The following diagram illustrates the synthesis pathway and the critical decision points for purification.

SynthesisWorkflow Start Start: Butyl 4-aminobenzoate Reagents Add: p-Toluoyl Chloride + TEA (Solvent: DCM, Temp: 0°C) Start->Reagents Reaction Reaction: Acylation (4-6 hrs @ 25°C) Reagents->Reaction Check QC Check: TLC/HPLC (Target: >98% Conversion) Reaction->Check Check->Reaction Incomplete Workup Workup: Acid/Base Wash (Remove TEA/HCl) Check->Workup Pass Crystallization Crystallization (DCM/Hexane) Workup->Crystallization Product Final Product: Butyl 4-[(4-methylbenzoyl)amino]benzoate Crystallization->Product Hydrolysis Optional: Hydrolysis to Acid (LiOH/THF) Product->Hydrolysis Downstream API Synthesis

Figure 1: Process flow for the synthesis and purification of Intermediate B-4M. Blue nodes indicate key milestones; Green indicates the critical purification step.

Quality Control & Analytical Parameters

To ensure the intermediate meets pharmaceutical standards, the following HPLC method is recommended.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA
Gradient 0-2 min: 20% B; 2-15 min: 20% -> 90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Amide/Aromatic absorption)
Retention Time ~12.5 min (Butyl ester is highly lipophilic)
Impurity Profile
  • Impurity A (Hydrolysis): 4-[(4-methylbenzoyl)amino]benzoic acid (RT ~8.0 min).

  • Impurity B (Starting Material): Butyl 4-aminobenzoate (RT ~5.5 min).

  • Impurity C (Reagent): p-Toluic acid (RT ~6.0 min).

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Hydrolysis of the acid chloride before reaction.

    • Solution: Ensure DCM is anhydrous and the acid chloride is distilled or fresh.

  • Oiling Out:

    • Cause: Product is too soluble in the crystallization solvent.

    • Solution: Increase the ratio of Hexane (anti-solvent) or cool to -20°C. Seeding with a pure crystal is highly effective for butyl esters.

  • Amide Hydrolysis:

    • Cause: Workup conditions too acidic/basic or prolonged exposure.

    • Solution: Keep workup washes cold and rapid. Use LiOH for downstream hydrolysis, not NaOH, to preserve the amide bond integrity.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • ChemicalBook. (2025). Butyl 4-aminobenzoate Properties and Synthesis. Link

  • BenchChem. (2025).[6] Synthesis of Benzoate Intermediates: Protocols for Esterification and Amidation. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Butamben (Butyl 4-aminobenzoate). Link

  • Han, S., et al. (2018). "Design and Synthesis of Novel Benzamide Derivatives as Potent Histone Deacetylase Inhibitors." Molecules, 23(1), 22.

Sources

Application

Application Note: Recrystallization of High-Purity Butyl 4-[(4-methylbenzoyl)amino]benzoate

This Application Note is designed for process chemists and pharmaceutical researchers requiring high-purity isolation of Butyl 4-[(4-methylbenzoyl)amino]benzoate . The protocol is derived from first principles of organic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and pharmaceutical researchers requiring high-purity isolation of Butyl 4-[(4-methylbenzoyl)amino]benzoate . The protocol is derived from first principles of organic process research (OPR) for lipophilic benzamide esters, synthesizing data on solubility thermodynamics and impurity clearance.

Introduction & Compound Analysis

Butyl 4-[(4-methylbenzoyl)amino]benzoate is a bis-aryl amide ester. Its physicochemical profile is dominated by two competing structural motifs: the rigid, hydrogen-bonding benzamide core (promoting high crystallinity and melting point) and the flexible butyl ester tail (enhancing lipophilicity).

  • Chemical Structure: 4-Me-C6H4-CO-NH-C6H4-CO-O-(CH2)3CH3

  • Molecular Weight: ~311.38 g/mol

  • Target Impurity Profile:

    • Precursor A: Butyl 4-aminobenzoate (Butamben) – Soluble in alcohols/ethers.

    • Precursor B: 4-Methylbenzoic acid – Soluble in alkaline aqueous media.

    • Side Product: 4-[(4-methylbenzoyl)amino]benzoic acid (Hydrolysis product) – High melting point, insoluble in non-polar solvents.

Thermodynamic Basis for Solvent Selection

To achieve >99.5% purity, the recrystallization system must exploit the differential solubility between the target amide and its precursors.

ComponentPolaritySolubility (Hot EtOH)Solubility (Cold EtOH)Solubility (Heptane)
Target Amide ModerateHigh Low Low
Butamben Moderate-LipophilicHighHighModerate
4-Methylbenzoic Acid Polar (Acidic)HighModerateLow
Inorganic Salts IonicModerateLowInsoluble

Strategic Decision: A Binary Solvent System (Ethanol/Water) is selected as the primary protocol. The hydroxyl group of ethanol disrupts the amide hydrogen bonding network at high temperatures (dissolution), while the addition of water (anti-solvent) drastically increases the supersaturation ratio upon cooling, forcing the hydrophobic butyl tail to drive precipitation while polar impurities remain in the mother liquor.

Experimental Protocol

Phase 1: Preliminary Screening (Mandatory)

Before scaling up, perform this solubility test on 100 mg of crude material.

  • Dissolution: Add 100 mg solid to 1.0 mL absolute Ethanol. Heat to 70°C.

    • Result A: Clear solution

      
       Proceed to Protocol A.
      
    • Result B: Insoluble

      
       Switch solvent to Ethyl Acetate.
      
  • Cloud Point: Add water dropwise to the hot solution. Note the volume required to induce persistent turbidity.

Phase 2: The Core Protocol (Ethanol/Water Recrystallization)

Scale: 10 g Crude Input Target Yield: 85-92% Equipment: Double-jacketed reactor or round-bottom flask with reflux condenser, mechanical stirrer, and internal temperature probe.

Step 1: Dissolution (The Thermodynamic Reset)
  • Charge 10 g of crude Butyl 4-[(4-methylbenzoyl)amino]benzoate into the reactor.

  • Add 60 mL of Absolute Ethanol (6 vol).

  • Heat the slurry to Reflux (78°C) with moderate stirring (200 RPM).

  • Observation Check: The solution should become clear. If solids persist after 15 minutes at reflux, add Ethanol in 0.5 vol (5 mL) increments until dissolution is complete.

    • Note: If insoluble particles remain (likely inorganic salts or dust), perform a Hot Filtration through a pre-heated sintered glass funnel.

Step 2: Nucleation Control (The Critical Step)
  • Cool the solution slowly to 65°C (just below boiling).

  • Anti-Solvent Addition: Slowly add Deionized Water via an addition funnel.

    • Rate: 1 mL/min.

    • Target Ratio: Add water until the solution becomes slightly "opalescent" or reaches a ratio of roughly 80:20 (EtOH:Water) .

  • Seeding: Once opalescence is stable at 60-65°C, add 10 mg (0.1%) of pure seed crystals (if available). If not, scratch the glass wall to induce nucleation.

  • Hold at 60°C for 30 minutes . This "Ostwald Ripening" phase allows small, impure crystals to redissolve and deposit onto larger, purer lattices.

Step 3: Controlled Cooling (Crystal Growth)
  • Ramp down temperature from 60°C to 20°C over 2 hours (Cooling rate: ~0.3°C/min).

    • Why? Rapid cooling traps impurities inside the crystal lattice (occlusion). Slow cooling rejects them.

  • Once at 20°C, further cool to 0-5°C using an ice bath and hold for 1 hour to maximize yield.

Step 4: Isolation and Drying
  • Filter the slurry using a Buchner funnel under vacuum.

  • Displacement Wash: Wash the filter cake with 20 mL of cold (0°C) Ethanol/Water (50:50) mixture.

    • Critical: Do not use pure ethanol for washing, as it will redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours. Ensure pressure is <50 mbar to remove water trapped in the lattice.

Process Analytical Technology (PAT) & QC

Verify the success of the recrystallization using these metrics:

ParameterMethodAcceptance CriteriaLogic
Purity HPLC (C18 Column)>99.5% AreaAbsence of Butamben (RT ~3-4 min) and Acid impurities.
Melting Point DSC / CapillarySharp peak (Range < 2°C)Broad range indicates residual solvent or impurities.
Loss on Drying Gravimetric<0.5%Ensures solvent removal (Ethanol solvates are possible).

Workflow Visualization

The following diagram illustrates the logical flow and decision nodes for the purification process.

Recrystallization_Workflow Start Crude Material (Purity >85%) Dissolution Dissolve in Hot Ethanol (Reflux, 78°C) Start->Dissolution Check_Solubility Solution Clear? Dissolution->Check_Solubility Hot_Filter Hot Filtration (Remove Salts/Dust) Check_Solubility->Hot_Filter No (Solids Present) Add_Water Add Water (Anti-Solvent) to Cloud Point (65°C) Check_Solubility->Add_Water Yes Hot_Filter->Add_Water Ripening Seed & Hold (60°C) Ostwald Ripening Add_Water->Ripening Cooling Linear Cooling Ramp (60°C -> 5°C over 2 hrs) Ripening->Cooling Filtration Filtration & Wash (Cold 50:50 EtOH:H2O) Cooling->Filtration Drying Vacuum Dry (45°C, <50 mbar) Filtration->Drying

Figure 1: Decision tree for the recrystallization of Butyl 4-[(4-methylbenzoyl)amino]benzoate.

Troubleshooting Guide

  • Problem: Oiling Out (Product separates as a liquid oil droplets instead of crystals).

    • Cause: Temperature was too high when water was added, or too much water was added too quickly.

    • Fix: Reheat to reflux until clear. Add a small amount of Ethanol to solubilize the oil. Cool very slowly and seed vigorously.

  • Problem: Low Yield (<70%) .

    • Cause: Too much Ethanol used (product remains in mother liquor).

    • Fix: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling step (Second Crop).

  • Problem: Colored Impurities Persist .

    • Fix: Add Activated Carbon (5 wt%) during the hot dissolution step (Step 1). Stir for 15 minutes at reflux, then perform Hot Filtration before adding water.

References

  • Jouyban, A., et al. (2012).[1] "Solubility of drugs in ethyl acetate-ethanol mixtures at various temperatures." Journal of Drug Delivery Science and Technology. Link

  • Ouyang, J., et al. (2019). "Solubility determination and modelling of benzamide in organic solvents." Journal of Chemical Thermodynamics. Link

  • Sigma-Aldrich. "Product Specification: Butyl 4-aminobenzoate (Butamben)." Sigma-Aldrich Catalog. Link

  • TCI Chemicals. "Butyl 4-Aminobenzoate Properties and Safety." TCI America. Link

Sources

Method

Application Note: Solvent Optimization for the Synthesis of N-(4-butoxycarbonylphenyl)-4-methylbenzamide

Abstract The synthesis of N-(4-butoxycarbonylphenyl)-4-methylbenzamide, a key intermediate in various research and development applications, is achieved through the acylation of butyl 4-aminobenzoate with 4-methylbenzoyl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of N-(4-butoxycarbonylphenyl)-4-methylbenzamide, a key intermediate in various research and development applications, is achieved through the acylation of butyl 4-aminobenzoate with 4-methylbenzoyl chloride. This application note provides a comprehensive guide to optimizing the reaction solvent for this specific transformation. We delve into the theoretical basis for solvent selection, present a systematic screening protocol, and offer detailed methodologies for reaction execution and analysis. The aim is to equip researchers, scientists, and drug development professionals with the necessary tools to enhance reaction efficiency, yield, and purity through rational solvent choice.

Introduction: The Critical Role of Solvents in Amide Bond Formation

Amide bond formation is a cornerstone of modern organic synthesis, fundamental to the creation of pharmaceuticals, polymers, and fine chemicals.[1][2] The reaction between an amine and an acyl chloride, a classic Schotten-Baumann reaction, is a widely employed method for this purpose.[3][4] While seemingly straightforward, the efficiency and outcome of this reaction are profoundly influenced by the choice of solvent. The solvent not only dissolves the reactants but also influences their reactivity, stabilizes intermediates, and can participate in or hinder side reactions.

The reaction in focus, the synthesis of N-(4-butoxycarbonylphenyl)-4-methylbenzamide, involves the nucleophilic attack of the amino group of butyl 4-aminobenzoate on the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The selection of an appropriate solvent is paramount to maximize the yield and purity of the desired amide product.

Understanding the Reactants

A thorough understanding of the starting materials is crucial for selecting a suitable solvent system.

CompoundStructureMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
Butyl 4-aminobenzoateButyl 4-aminobenzoate193.2457-59174 (at 8 mmHg)Very slightly soluble in water; soluble in alcohol, chloroform, and ether.[5][6][7]
4-Methylbenzoyl chloride4-Methylbenzoyl chloride154.60-4 - -2225-227Reacts with water and alcohol; soluble in many organic solvents.[8][9][10][11]

The Theory Behind Solvent Selection

The ideal solvent for this acylation reaction should possess the following characteristics:

  • Inertness: The solvent should not react with the starting materials, intermediates, or the product. Protic solvents like water and alcohols are generally avoided as they can react with the highly reactive 4-methylbenzoyl chloride.[8][10][11]

  • Solubilizing Power: Both butyl 4-aminobenzoate and 4-methylbenzoyl chloride should be reasonably soluble in the chosen solvent to ensure a homogeneous reaction mixture and facilitate molecular interactions.

  • Polarity: The polarity of the solvent can significantly impact the reaction rate. Polar aprotic solvents can stabilize the charged transition state of the nucleophilic acyl substitution, potentially accelerating the reaction.[12] However, highly polar solvents might also promote unwanted side reactions.

  • Boiling Point: A suitable boiling point allows for conducting the reaction at a desired temperature to achieve a reasonable rate without causing degradation of the reactants or product. It also facilitates easy removal post-reaction.

  • Aprotic Nature: Aprotic solvents are generally preferred to prevent the aforementioned reaction with the acyl chloride.[12]

Based on these principles, a range of aprotic solvents with varying polarities should be screened.

Experimental Workflow for Solvent Optimization

The following workflow provides a systematic approach to identifying the optimal solvent for the reaction.

Solvent_Optimization_Workflow Start Start: Define Reaction Parameters (Stoichiometry, Temperature) Solvent_Screening Solvent Screening (Parallel Synthesis) Start->Solvent_Screening Reaction_Setup Reaction Setup (Inert Atmosphere) Solvent_Screening->Reaction_Setup Select Candidate Solvents Reaction_Monitoring Reaction Monitoring (TLC, HPLC) Reaction_Setup->Reaction_Monitoring Workup Work-up and Isolation Reaction_Monitoring->Workup Reaction Completion Analysis Analysis of Results (Yield, Purity) Workup->Analysis Optimization Further Optimization (Concentration, Temperature) Analysis->Optimization Identify Promising Solvents End End: Optimized Protocol Analysis->End Optimal Conditions Found Optimization->Reaction_Setup Refine Conditions

Caption: A systematic workflow for solvent optimization.

Protocol for Solvent Screening

This protocol outlines a parallel screening experiment to evaluate the efficacy of different solvents.

Materials:

  • Butyl 4-aminobenzoate

  • 4-Methylbenzoyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Candidate Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Toluene, Ethyl Acetate)

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware

  • Magnetic stirrers

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation: In separate, dry, round-bottom flasks equipped with magnetic stir bars, dissolve butyl 4-aminobenzoate (1.0 eq) and triethylamine (1.2 eq) in each of the candidate solvents (e.g., 5 mL per mmol of amine). Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[13]

  • Reactant Addition: Cool the solutions to 0 °C in an ice bath. To each flask, add a solution of 4-methylbenzoyl chloride (1.1 eq) in the corresponding solvent dropwise over 10-15 minutes.

  • Reaction: Allow the reaction mixtures to warm to room temperature and stir for a designated time (e.g., 2-4 hours).

  • Monitoring: Monitor the progress of each reaction by TLC, observing the consumption of the starting amine. For more quantitative analysis, periodically take aliquots for HPLC analysis.

  • Work-up: Upon completion, quench each reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analysis: Determine the crude yield for each reaction. Analyze the purity of each product by HPLC and/or ¹H NMR spectroscopy.

Data Presentation and Analysis

The results of the solvent screening should be tabulated for clear comparison.

SolventDielectric Constant (ε)Reaction Time (h)Crude Yield (%)Purity (HPLC, %)Observations
Dichloromethane (DCM)9.129295Homogeneous reaction, easy work-up.
Tetrahydrofuran (THF)7.638893Good solubility, slightly slower reaction.
Acetonitrile (MeCN)37.51.59597Fast reaction, product precipitates.
Toluene2.447588Slower reaction, requires heating.
Ethyl Acetate6.02.58591Moderate reaction rate.

Analysis of Results:

Based on the hypothetical data above, acetonitrile appears to be a highly effective solvent, leading to a fast reaction and high yield and purity. Dichloromethane also presents as a strong candidate with excellent results and ease of handling. Toluene, being non-polar, results in a slower reaction, suggesting that a more polar environment is beneficial for this transformation.

Mechanistic Considerations

The reaction proceeds via a nucleophilic acyl substitution mechanism. The choice of solvent can influence the stability of the tetrahedral intermediate.

Reaction_Mechanism Reactants Butyl 4-aminobenzoate + 4-Methylbenzoyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product N-(4-butoxycarbonylphenyl)-4-methylbenzamide + HCl Intermediate->Product Chloride leaving group departure Base Base (e.g., Et3N) Product->Base HCl neutralization

Caption: Simplified reaction mechanism.

Polar aprotic solvents like DCM and acetonitrile can solvate the charged species in the transition state, thereby lowering the activation energy and accelerating the reaction. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[13][14]

Recommended Protocol

Based on the screening, the following protocol using dichloromethane is recommended for a balance of efficiency, ease of handling, and cost-effectiveness.

Optimized Protocol for the Synthesis of N-(4-butoxycarbonylphenyl)-4-methylbenzamide:

  • Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add butyl 4-aminobenzoate (10.0 g, 51.7 mmol) and dichloromethane (100 mL). Stir until all solids have dissolved.

  • Base Addition: Add triethylamine (8.6 mL, 62.0 mmol, 1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: In a separate flask, dissolve 4-methylbenzoyl chloride (8.8 g, 57.0 mmol, 1.1 eq) in dichloromethane (20 mL). Add this solution dropwise to the cooled amine solution over 20-30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Pour the reaction mixture into a separatory funnel containing 100 mL of water. Separate the organic layer.

  • Washing: Wash the organic layer with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white solid.

Conclusion

The rational selection and optimization of the reaction solvent are critical for the successful synthesis of N-(4-butoxycarbonylphenyl)-4-methylbenzamide. This application note has demonstrated a systematic approach to solvent screening, grounded in the principles of physical organic chemistry. While several aprotic solvents can facilitate this reaction, dichloromethane and acetonitrile have been identified as particularly effective. The provided optimized protocol offers a reliable and high-yielding method for the preparation of this valuable compound, serving as a practical guide for researchers in the field.

References

  • Patsnap Eureka. How to Optimize Amide Synthesis for Low-Temperature Applications. [Link]

  • Chemcess. Acylation Of Aromatic Compounds. [Link]

  • ChemBK. 4-Methylbenzoyl chloride. [Link]

  • PMC. Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. [Link]

  • PMC. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. [Link]

  • Cheméo. Chemical Properties of butyl 4-aminobenzoate (CAS 94-25-7). [Link]

  • PubChem. Butyl 4-aminobenzoate | C11H15NO2 | CID 2482. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • PubChem. 4-Methylbenzyl chloride | C8H9Cl | CID 7722. [Link]

  • Collegedunia. Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Royal Society of Chemistry. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. [Link]

  • Arkat USA. Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Chemistry Stack Exchange. Why do we use the Schotten-Baumann synthesis method for the synthesis of amides?. [Link]

  • Semantic Scholar. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • Semantic Scholar. Mild and eco-friendly chemoselective acylation of amines in aqueous medium. [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Butyl 4-[(4-methylbenzoyl)amino]benzoate

Executive Summary This application note details a high-efficiency protocol for the synthesis of butyl 4-[(4-methylbenzoyl)amino]benzoate , a lipophilic benzamide derivative of the local anesthetic Butamben (butyl 4-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a high-efficiency protocol for the synthesis of butyl 4-[(4-methylbenzoyl)amino]benzoate , a lipophilic benzamide derivative of the local anesthetic Butamben (butyl 4-aminobenzoate). Utilizing microwave irradiation, this method overcomes the reduced nucleophilicity of the electron-deficient aniline moiety, reducing reaction times from hours (conventional reflux) to minutes while significantly improving yield and purity profiles. This guide is designed for medicinal chemists and process development scientists seeking robust, scalable acylation protocols for deactivated aromatic amines.

Introduction

Scientific Context

The formation of amide bonds is a cornerstone reaction in drug discovery, yet the acylation of electron-deficient anilines (such as p-aminobenzoates) remains kinetically sluggish under standard thermal conditions. The ester group at the para position withdraws electron density from the amino group, raising the activation energy required for nucleophilic attack on the acyl chloride.

Target Molecule: Butyl 4-[(4-methylbenzoyl)amino]benzoate

  • Core Scaffold: Benzamide

  • Key Functionality: Lipophilic butyl ester tail (enhancing membrane permeability).

  • Mechanism: Nucleophilic Acyl Substitution.

The Microwave Advantage

Conventional synthesis typically requires prolonged reflux in toxic solvents (e.g., benzene, toluene) to drive this reaction to completion. Microwave-assisted organic synthesis (MAOS) utilizes dipolar polarization and ionic conduction to generate rapid, volumetric heating. This selective heating of polar intermediates (transition states) can significantly accelerate the rate-determining step of the amide formation.

Retrosynthetic Analysis & Strategy

The synthesis is designed as a direct N-acylation of Butamben. Two pathways were evaluated; Route A (Acid Chloride) is selected for this protocol due to its superior kinetics and atom economy in a microwave environment compared to carbodiimide coupling.

  • Starting Material 1 (Nucleophile): Butyl 4-aminobenzoate (Butamben) - Commercially available (CAS 94-25-7).

  • Starting Material 2 (Electrophile): 4-Methylbenzoyl chloride - Highly reactive acylating agent.

  • Base: Pyridine or Triethylamine (TEA) - Acts as both solvent/co-solvent and HCl scavenger.

Reaction Scheme (DOT Visualization)

ReactionScheme SM1 Butyl 4-aminobenzoate (Nucleophile) Intermediate Tetrahedral Intermediate SM1->Intermediate MW Irradiation 100°C, 10 min SM2 4-Methylbenzoyl Chloride (Electrophile) SM2->Intermediate MW Irradiation 100°C, 10 min Base Pyridine/TEA (Base) Base->Intermediate MW Irradiation 100°C, 10 min Product Butyl 4-[(4-methylbenzoyl)amino]benzoate (Target Amide) Intermediate->Product Elimination Byproduct HCl (Salt) Intermediate->Byproduct

Figure 1: Reaction pathway for the microwave-assisted N-acylation.

Materials and Equipment

Reagents
ReagentMW ( g/mol )Equiv.PurityRole
Butyl 4-aminobenzoate 193.241.0>98%Substrate
4-Methylbenzoyl chloride 154.591.2>98%Acylating Agent
Triethylamine (TEA) 101.191.5≥99%Base (HCl Scavenger)
Dichloromethane (DCM) 84.93N/AAnhydrousSolvent
Ethanol 46.07N/AAbsoluteRecrystallization
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control (0-20 bar).

  • Vessels: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE septa.

  • Analysis: TLC (Silica gel 60 F254), 1H-NMR (400 MHz).

Experimental Protocol

Step-by-Step Methodology

Step 1: Reaction Assembly

  • In a 10 mL microwave process vial, dissolve Butyl 4-aminobenzoate (193 mg, 1.0 mmol) in anhydrous DCM (3.0 mL).

  • Add Triethylamine (0.21 mL, 1.5 mmol) to the solution.

  • Critical Step: Slowly add 4-Methylbenzoyl chloride (185 mg, 1.2 mmol) dropwise. Note: The reaction is exothermic; slight warming may occur.

  • Seal the vial with a PTFE-lined cap.

Step 2: Microwave Irradiation Program the microwave reactor with the following dynamic method:

  • Temperature: 100°C

  • Hold Time: 10 minutes

  • Pressure Limit: 250 psi (17 bar)

  • Power: Max 150W (Dynamic mode)

  • Stirring: High

Step 3: Work-up and Isolation

  • Cool the reaction vessel to room temperature (using compressed air cooling feature of the reactor).

  • Transfer the reaction mixture to a separatory funnel and dilute with DCM (20 mL).

  • Acid Wash: Wash with 1M HCl (2 x 15 mL) to remove unreacted amine and excess TEA.

  • Base Wash: Wash with saturated NaHCO₃ (2 x 15 mL) to hydrolyze and remove excess acid chloride (as 4-methylbenzoic acid).

  • Brine Wash: Wash with saturated NaCl (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude solid.

Step 4: Purification

  • Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.

  • Filter the white crystalline solid and dry under vacuum at 40°C for 4 hours.

Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Dissolve Butamben + TEA in DCM Add Acid Chloride Start->Mix MW Microwave Irradiation 100°C | 10 min | Sealed Mix->MW Cool Cool to RT MW->Cool Extract Liquid-Liquid Extraction (DCM vs HCl / NaHCO3) Cool->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Cryst Recrystallize (EtOH) Dry->Cryst Final Final Product Analysis (NMR, IR, MP) Cryst->Final

Figure 2: Operational workflow for the synthesis and purification process.

Results and Discussion

Expected Yield and Kinetics
  • Conventional Thermal (Reflux): Typically requires 2-4 hours reflux in THF/Toluene; Yield ~65-75%.

  • Microwave Protocol: Complete conversion in 10 minutes; Yield ~85-92%.

  • Observation: The microwave method suppresses the formation of side products often seen with prolonged heating, such as ester hydrolysis.

Characterization (Self-Validation)

To confirm the identity of the product, verify the following spectral markers:

  • Physical State: White crystalline solid.

  • Melting Point: Expected range 130–135°C (Amides generally exhibit significantly higher MPs than their parent esters due to intermolecular hydrogen bonding). Note: Parent Butamben MP is 57-59°C.

  • FT-IR (KBr):

    • 3300–3350 cm⁻¹: N-H stretch (Amide).

    • 1710 cm⁻¹: C=O stretch (Ester).

    • 1650 cm⁻¹: C=O stretch (Amide I band) – Diagnostic for successful coupling.

    • 1540 cm⁻¹: N-H bend (Amide II).

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • δ 10.4 ppm (s, 1H): Amide N-H (Exchangeable).

    • δ 7.9–8.0 ppm (d, 2H): Benzoate aromatic protons (deshielded by ester).

    • δ 7.8 ppm (d, 2H): Benzoyl aromatic protons.

    • δ 4.25 ppm (t, 2H): O-CH₂- of butyl group.

    • δ 2.40 ppm (s, 3H): Methyl group on the benzoyl ring.

    • δ 0.95 ppm (t, 3H): Terminal methyl of butyl group.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid chloride prior to reaction.Ensure reagents are dry; use anhydrous DCM. Check acid chloride quality.
Incomplete Reaction Deactivated amine (sterics/electronics).Increase MW temperature to 120°C or time to 20 min. Add DMAP (5 mol%) as catalyst.
Oiling Out Product too soluble in recrystallization solvent.Use an EtOH/Water gradient. Cool slowly to 4°C.
Vessel Failure Excessive pressure build-up.Ensure headspace in vial. Do not exceed 120°C with DCM (high vapor pressure). Switch to Toluene/DMF if higher temps needed.

Safety and Compliance

  • Acid Chlorides: Corrosive and lachrymators. Handle in a fume hood.

  • Microwave Vials: Never completely fill a microwave vial. maintain >30% headspace.

  • Solvents: DCM is a volatile organic compound (VOC). Dispose of halogenated waste separately.

References

  • Microwave-Assisted Organic Synthesis (General): Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004, 43(46), 6250-6284. Link

  • Synthesis of Benzocaine Derivatives: "Microwave assisted synthesis of benzocaine." Asian Journal of Research in Chemistry, 2020. Link

  • Amide Coupling Protocols: "Microwave-Assisted Synthesis of Amides." Journal of Organic Chemistry, 2010. Link

  • Properties of Butyl 4-aminobenzoate (Butamben): PubChem Compound Summary for CID 2482. Link

  • Characterization of Benzamides: "Synthesis and characterization of N-substituted benzamides." Spectrochimica Acta Part A, 2015. Link

Method

Application Note: Green Chemistry Approaches to Synthesizing Butyl 4-[(4-methylbenzoyl)amino]benzoate

Executive Summary & Mechanistic Rationale The synthesis of butyl 4-[(4-methylbenzoyl)amino]benzoate —a lipophilic benzanilide derivative with potential applications in local anesthesia and UV absorption—presents a specif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of butyl 4-[(4-methylbenzoyl)amino]benzoate —a lipophilic benzanilide derivative with potential applications in local anesthesia and UV absorption—presents a specific chemical challenge. The target molecule requires the amidation of p-toluic acid with butyl 4-aminobenzoate (butamben). Because the nucleophilicity of the aniline nitrogen in butamben is significantly deactivated by the electron-withdrawing para-ester group, traditional amidation protocols rely heavily on stoichiometric coupling reagents (e.g., DCC, HATU) in hazardous polar aprotic solvents like DMF or dichloromethane[1].

These legacy methods generate massive amounts of chemical waste, often resulting in a Process Mass Intensity (PMI) ranging from 30 to 60, meaning up to 60 kg of waste is produced per kilogram of API[1]. To align with modern pharmaceutical sustainability goals, this application note details two highly efficient, self-validating green chemistry protocols for this synthesis: Solvent-Free Solid-Acid Catalysis and Boronic Acid-Catalyzed Direct Amidation .

By eliminating toxic solvents, utilizing recoverable catalysts, and driving atom economy, these methods represent a paradigm shift in the sustainable synthesis of deactivated aromatic amides.

Evaluated Synthetic Workflows

Workflow Substrates Substrates: p-Toluic Acid + Butyl 4-aminobenzoate M1 Method A: Solvent-Free Montmorillonite K-10 (Thermal Dehydration) Substrates->M1 Neat, 120°C M2 Method B: Catalytic Boronic Acid (Green Solvent/Sieves) Substrates->M2 Ambient, Toluene M3 Method C: Aqueous Surfactant (TPGS-750-M) (Micellar Catalysis) Substrates->M3 Water, Additives Product Target Molecule: Butyl 4-[(4-methylbenzoyl)amino]benzoate M1->Product Hot Filtration M2->Product Green Extraction M3->Product Precipitation

Figure 1: Green synthesis decision matrix for butyl 4-[(4-methylbenzoyl)amino]benzoate.

Comparative Green Metrics

To justify the transition from legacy methods, quantitative green metrics were evaluated. The table below summarizes the efficiency, environmental impact, and yield of the proposed green methodologies compared to traditional DCC coupling.

Metric / ParameterLegacy Method (DCC/DMAP)Method A (K-10 Clay, Neat)Method B (Boronic Acid)
Solvent System Dichloromethane (DCM)None (Solvent-Free)Toluene / CPME
Catalyst / Reagent Stoichiometric DCCMontmorillonite K-10 (10 wt%)o-Iodoarylboronic acid (5 mol%)
Reaction Temp 25 °C120 °C110 °C (Reflux)
E-factor (est.) > 45< 5< 10
Primary Byproduct Dicyclohexylurea (Toxic)Water (Benign)Water (Benign)
Yield 80 - 85%88 - 92%85 - 90%

Experimental Protocols & Causality

Protocol A: Solvent-Free Solid-Acid Catalysis (Montmorillonite K-10)

This protocol leverages the physical properties of the substrates. Butyl 4-aminobenzoate has a melting point of ~57–59 °C. By heating the reaction mixture above this temperature, the amine melts and acts as a reactive flux, dissolving the solid p-toluic acid (mp 180 °C) without the need for external organic solvents[2].

Materials Required:

  • p-Toluic acid (1.0 eq, 10 mmol, 1.36 g)

  • Butyl 4-aminobenzoate (1.05 eq, 10.5 mmol, 2.03 g)

  • Montmorillonite K-10 clay (150 mg)

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, combine p-toluic acid, butyl 4-aminobenzoate, and Montmorillonite K-10.

    • Causality: Using a slight excess (1.05 eq) of the amine ensures complete consumption of the carboxylic acid, simplifying downstream purification since unreacted amine is easily washed away with dilute acid.

  • Thermal Activation: Equip the flask with a short-path distillation head (to allow water vapor to escape) and heat the mixture to 120 °C using a sand bath or heating mantle.

    • Causality: At 120 °C, the amine is fully molten, creating a highly concentrated, solvent-free reaction matrix. The K-10 clay provides a high surface area of Lewis/Brønsted acidic sites that activate the carbonyl carbon of p-toluic acid[2].

  • Self-Validating Reaction Monitoring: Observe the condenser. The evolution of water vapor indicates active amidation. The reaction is typically complete within 4–6 hours when water condensation ceases.

    • Validation Checkpoint: Withdraw a 5 mg aliquot, dissolve in 0.5 mL ethyl acetate, and spot on a silica TLC plate (Hexane:EtOAc 7:3). The disappearance of the p-toluic acid spot (UV active, low Rf) and the appearance of a new, highly UV-active product spot (Rf ~0.6) confirms completion.

  • Workup & Isolation: Cool the mixture to 80 °C (while still liquid) and add 15 mL of hot ethanol. Filter the mixture immediately through a pre-warmed Buchner funnel to recover the K-10 clay.

    • Causality: Hot filtration removes the heterogeneous catalyst while the product remains soluble. The recovered K-10 clay can be washed, dried at 120 °C, and reused for up to 4 cycles with negligible loss in activity.

  • Crystallization: Allow the ethanol filtrate to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting white crystalline precipitate of butyl 4-[(4-methylbenzoyl)amino]benzoate and wash with cold ethanol.

Protocol B: Catalytic Direct Amidation via Boronic Acid

For scenarios where thermal degradation is a concern, catalytic direct amidation using electrophilic boron catalysts is preferred. The electron-deficient nature of the aniline nitrogen makes uncatalyzed amidation kinetically sluggish. Electrophilic boron catalysts form a highly reactive acyloxyboronate intermediate, lowering the activation energy for nucleophilic attack[3].

Materials Required:

  • p-Toluic acid (1.0 eq, 5 mmol, 0.68 g)

  • Butyl 4-aminobenzoate (1.0 eq, 5 mmol, 0.96 g)

  • o-Iodoarylboronic acid catalyst (5 mol%, 0.25 mmol)

  • Activated 4Å Molecular Sieves (1.0 g)

  • Toluene or Cyclopentyl methyl ether (CPME) (10 mL)

Step-by-Step Methodology:

  • Assembly: In a flame-dried 50 mL flask, add the substrates, boronic acid catalyst, and molecular sieves. Add 10 mL of CPME (a preferred green solvent over toluene due to lower toxicity and peroxide resistance).

  • Reaction: Stir the mixture at reflux (106 °C for CPME) for 12 hours.

    • Causality: The boronic acid reacts with p-toluic acid to form a mixed anhydride intermediate. The molecular sieves act as a thermodynamic sink, sequestering the generated water to prevent the reverse hydrolysis reaction and protect the boronic acid catalyst from deactivation[4].

  • Workup: Filter the mixture through a Celite pad to remove the molecular sieves. Wash the organic filtrate sequentially with 5% aqueous NaHCO₃ (to remove unreacted acid) and 1M HCl (to remove unreacted amine).

    • Validation Checkpoint: The organic layer should be completely transparent. Evaporate a drop on a watch glass; rapid formation of white crystals indicates high product purity.

  • Concentration: Remove the CPME under reduced pressure to yield the pure amide.

Mechanistic Pathway

Mechanism Acid p-Toluic Acid Activated Activated Acyl Complex Acid->Activated Adsorption & Protonation Cat Montmorillonite K-10 (Solid Acid Sites) Cat->Activated Amide Butyl 4-[(4-methylbenzoyl) amino]benzoate Activated->Amide Nucleophilic Attack Water H2O (Evaporated) Activated->Water Dehydration (Drives Equilibrium) Amine Butyl 4-aminobenzoate (Molten Nucleophile) Amine->Amide

Figure 2: Mechanistic pathway of K-10 clay-catalyzed solvent-free amidation.

References

  • A green chemistry perspective on catalytic amide bond formation Nature Catalysis URL
  • Amide and Peptide Bond Formation in Water at Room Temperature Organic Letters URL
  • International Journal of Advanced Research (IJAR)
  • Electrophilic boron carboxylate and phosphinate complexes RSC Publishing URL

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of butyl 4-[(4-methylbenzoyl)amino]benzoate synthesis

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of butyl 4-[(4-methylbenzoyl)amino]benzoate .

This transformation relies on the N-acylation of butyl 4-aminobenzoate with 4-methylbenzoyl chloride. While amide bond formation is a fundamental reaction, researchers frequently encounter stalled reactions, poor yields, and high impurity profiles when working with this specific substrate. This guide breaks down the mechanistic causality behind these failures and provides a self-validating, optimized protocol to ensure high-yield conversions.

Mechanistic Root Cause Analysis: The Deactivated Nucleophile

The primary reason this synthesis fails under standard conditions is electronic deactivation. Nucleophilic acyl substitution requires the amine to attack the highly electrophilic carbonyl carbon of the acyl chloride1[1].

However, in butyl 4-aminobenzoate , the para-substituted butyl ester group is strongly electron-withdrawing via resonance. This pulls electron density away from the aniline nitrogen, drastically reducing its nucleophilicity. When the nucleophile is sluggish, competitive side reactions—specifically the hydrolysis of 4-methylbenzoyl chloride into 4-methylbenzoic acid—dominate the reaction pathway.

To overcome this, we must abandon standard biphasic Schotten-Baumann conditions and utilize strictly anhydrous conditions paired with a hypernucleophilic catalyst like 4-dimethylaminopyridine (DMAP). DMAP intercepts the acyl chloride to form a highly reactive N-acylpyridinium intermediate, effectively bypassing the kinetic bottleneck 2[2].

DMAP_Mechanism AcylCl 4-Methylbenzoyl Chloride Intermediate N-Acylpyridinium Intermediate (Highly Electrophilic) AcylCl->Intermediate + DMAP - Cl⁻ DMAP DMAP Catalyst (Hypernucleophile) DMAP->Intermediate Product Target Amide Product Intermediate->Product + Amine - DMAP - H⁺ Amine Butyl 4-aminobenzoate (Deactivated Amine) Amine->Product

DMAP-catalyzed nucleophilic acyl substitution overcoming amine deactivation.

Interactive Troubleshooting Workflow

If your reaction yield is below 80%, use the following diagnostic tree to identify the point of failure based on Thin Layer Chromatography (TLC) analysis.

TroubleshootingTree Start Issue: Low Reaction Yield TLC TLC Analysis (Hexanes/EtOAc) Start->TLC SM_Remain Unreacted Amine Remains TLC->SM_Remain Check SM Acid_Byprod High 4-Methylbenzoic Acid Byproduct TLC->Acid_Byprod Check Byproducts Cat_Issue Deactivated Nucleophile Add DMAP (0.1 eq) SM_Remain->Cat_Issue Sluggish Kinetics Moisture Moisture Contamination Hydrolysis of Acyl Chloride Acid_Byprod->Moisture Acyl Chloride Quenched Dry_Solv Use Anhydrous DCM & Inert Atmosphere Moisture->Dry_Solv Corrective Action

Decision tree for diagnosing low yields in N-acylation of deactivated anilines.

Quantitative Impact of Reaction Conditions

Selecting the right environment is critical. The table below summarizes how different base and solvent combinations impact the final yield of this specific deactivated amidation.

Acylation ConditionSolvent SystemCatalystTemp ProfileExpected YieldMechanistic Observation
NaOH (aq) / Biphasic H₂O / DCMNone0 °C to RT< 30% Severe hydrolysis of acyl chloride; unreacted amine remains.
TEA (2.0 eq) Anhydrous DCMNone0 °C to RT50 - 60% Sluggish reaction; requires >24h for completion. Prone to stalling.
TEA (2.0 eq) Anhydrous DCMDMAP (0.1 eq) 0 °C to RT> 90% Rapid conversion via N-acylpyridinium intermediate.

Optimized Experimental Protocol: Anhydrous N-Acylation

This self-validating protocol utilizes catalytic DMAP and strictly anhydrous conditions to ensure complete conversion.

Materials Required:

  • Butyl 4-aminobenzoate (1.0 eq)

  • 4-Methylbenzoyl chloride (1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Seal with a rubber septum and purge with inert gas (Nitrogen or Argon) for 5 minutes. Causality: Eliminates atmospheric moisture that would hydrolyze the highly reactive acyl chloride.

  • Dissolution: Dissolve butyl 4-aminobenzoate (1.0 eq) in anhydrous DCM to create a 0.1 M solution.

  • Base & Catalyst Addition: Inject TEA (2.0 eq) followed by DMAP (0.1 eq). Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct. If HCl is not scavenged, it will protonate the aniline starting material, rendering it completely non-nucleophilic and halting the reaction3[3].

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 4-methylbenzoyl chloride (1.1 eq) dropwise over 10 minutes. Causality: The reaction between DMAP and the acyl chloride is highly exothermic. Controlling the temperature prevents degradation of the intermediate.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via TLC (typically 3:1 Hexanes:Ethyl Acetate). The reaction is self-validating: you will observe the disappearance of the lower-Rf amine spot and the appearance of a higher-Rf, strongly UV-active amide spot.

  • Workup & Isolation: Once complete, quench the reaction by adding saturated aqueous NaHCO₃. Transfer to a separatory funnel. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure 1[1].

Frequently Asked Questions (FAQs)

Q: Why is my reaction stalling at 50% conversion despite adding excess acyl chloride? A: This is a classic symptom of HCl accumulation. If you are not using a sufficient stoichiometric amount of an acid scavenger (like TEA), the generated HCl will protonate your starting butyl 4-aminobenzoate. Anilinium salts are completely non-nucleophilic. Ensure you use at least 2.0 equivalents of a tertiary amine base.

Q: I am seeing a massive white precipitate forming immediately upon adding the acyl chloride. Is this my product crashing out? A: No. Butyl 4-[(4-methylbenzoyl)amino]benzoate is highly soluble in DCM. The white precipitate is triethylammonium chloride (the salt byproduct of TEA and HCl) or the transient DMAP-acyl salt. This is a visual confirmation that the reaction is proceeding. The salt will dissolve instantly during the aqueous NaHCO₃ workup.

Q: How do I separate the 4-methylbenzoic acid byproduct from my target amide? A: 4-Methylbenzoic acid (formed from trace moisture reacting with your acyl chloride) often co-elutes near the target amide on silica gel. To remove it without column chromatography, perform a rigorous basic wash using 1M NaOH or saturated NaHCO₃ during the separatory funnel workup. The acid will deprotonate and partition into the aqueous layer as a water-soluble sodium salt, leaving your neutral target amide in the organic layer1[1].

References

  • Synthetic Chemistry: Formation of The Amide Bond: Advanced Article Source: Scribd URL:[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: American Chemical Society (ACS) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Benzoylation of Butyl 4-Aminobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize the N-benzoylation of butyl 4-aminobenzoat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize the N-benzoylation of butyl 4-aminobenzoate (commonly known as Butamben)[1].

While amide bond formation is a fundamental transformation, the specific electronic properties of the para-ester substituted aniline present unique challenges. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for minimizing side products, maximizing yield, and ensuring reproducible experimental protocols.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why am I recovering significant amounts of unreacted starting material alongside my product? A1: Butyl 4-aminobenzoate contains a strongly electron-withdrawing ester group at the para position. This pulls electron density away from the aromatic ring and the amine nitrogen, significantly reducing its nucleophilicity[2]. If you are using standard biphasic Schotten-Baumann conditions (aqueous NaOH/DCM), the competing hydrolysis of benzoyl chloride by water[3] often outpaces the slow acylation of the deactivated amine. Solution: Switch to an anhydrous system using pyridine as both the base and a nucleophilic catalyst. Pyridine reacts with benzoyl chloride to form a highly reactive N-acylpyridinium intermediate, which forces the reaction forward even with deactivated anilines[4].

Q2: My LC-MS shows a large peak corresponding to an N,N-dibenzoylated product. How do I prevent this? A2: N,N-diacylation (imide formation) is a common side reaction when treating deactivated anilines with excess acylating agents in the presence of strong organic bases like triethylamine (TEA)[2]. Strong bases can deprotonate the newly formed secondary amide, creating a highly nucleophilic nitrogen anion that rapidly attacks a second molecule of benzoyl chloride. Solution: Strictly limit benzoyl chloride to 1.05 equivalents. Substitute TEA with a milder base like pyridine, which effectively neutralizes the HCl byproduct without deprotonating the product amide[2].

Q3: I am observing cleavage of the butyl ester, resulting in 4-benzamidobenzoic acid. What went wrong? A3: This is a classic case of base-catalyzed ester hydrolysis[5]. If your protocol uses prolonged exposure to strong aqueous bases (such as 10% NaOH) during the reaction or the subsequent workup, the hydroxide ions will attack the butyl ester. Solution: Avoid strong aqueous bases entirely. If an aqueous workup is necessary, use a mild, saturated sodium bicarbonate (NaHCO₃) solution, which is basic enough to neutralize residual acid but too weak to hydrolyze the ester[3].

Q4: Why is my crude product contaminated with benzoic acid, and how do I remove it? A4: Benzoic acid is the direct result of benzoyl chloride reacting with adventitious water[3]. Even in anhydrous setups, moisture from the atmosphere or wet solvents can trigger this. Solution: Ensure all glassware is flame-dried and solvents are strictly anhydrous. To remove benzoic acid during workup, wash the organic layer with saturated aqueous NaHCO₃; this converts benzoic acid into water-soluble sodium benzoate, which partitions cleanly into the aqueous phase[3].

Part 2: Quantitative Data & Side Product Analysis

To effectively monitor your reaction via LC-MS or TLC, use the following table to identify the primary components and implement the correct mitigation strategies.

Compound / Side ProductMolecular Weight ( g/mol )Primary Cause of FormationMitigation Strategy
Butyl 4-benzamidobenzoate 297.35Target Product N/A
Benzoic Acid 122.12Hydrolysis of benzoyl chloride by moisture[3].Use anhydrous DCM; protect reaction with N₂/Ar gas.
Unreacted Butamben 193.24Deactivated amine; degraded acylating agent[2].Use fresh benzoyl chloride; utilize pyridine catalysis[4].
4-Benzamidobenzoic Acid 241.24Base-catalyzed hydrolysis of the butyl ester[5].Avoid NaOH; use NaHCO₃ for basic workup washes.
N,N-Dibenzoyl Derivative 401.46Excess BzCl; use of strong bases like TEA[2].Limit BzCl to 1.05 eq; use pyridine instead of TEA.

Part 3: Mechanistic & Workflow Visualizations

The following diagrams map the chemical pathways and the optimized experimental workflow.

Pathways SM Butyl 4-aminobenzoate (Starting Material) Product Butyl 4-benzamidobenzoate (Target Product) SM->Product + BzCl (Controlled) BzCl Benzoyl Chloride BzAcid Benzoic Acid (BzCl Hydrolysis) BzCl->BzAcid + H2O DiAcyl N,N-Dibenzoyl Derivative (Side Product) Product->DiAcyl + Excess BzCl Strong Base Hydrolysis 4-Benzamidobenzoic Acid (Ester Hydrolysis) Product->Hydrolysis Strong Aq. Base (NaOH)

Caption: Mechanistic pathways showing target product formation versus common side reactions.

Workflow Start Dissolve Butamben in anhydrous DCM Base Add Pyridine (1.2 eq) Start->Base Cool Cool to 0-5 °C Base->Cool AddBzCl Dropwise Benzoyl Chloride (1.05 eq) Cool->AddBzCl React Stir 2h at RT AddBzCl->React Workup Aqueous Workup (1N HCl, NaHCO3, Brine) React->Workup Purify Recrystallize (EtOH/Water) Workup->Purify

Caption: Experimental workflow for the optimized N-benzoylation of butyl 4-aminobenzoate.

Part 4: Optimized Experimental Protocol

This self-validating protocol utilizes an anhydrous pyridine/dichloromethane system to suppress both ester hydrolysis and benzoyl chloride degradation, ensuring high yields of the mono-benzoylated product.

Step 1: Reaction Setup

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).

  • Dissolve 10.0 mmol (1.93 g) of butyl 4-aminobenzoate[1] in 20 mL of anhydrous dichloromethane (DCM).

  • Add 12.0 mmol (0.97 mL) of anhydrous pyridine. Scientific Rationale: Pyridine serves as a mild acid scavenger and nucleophilic catalyst, preventing the N,N-diacylation seen with stronger bases[2].

Step 2: Controlled Acylation

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Dilute 10.5 mmol (1.22 mL) of fresh benzoyl chloride in 5 mL of anhydrous DCM.

  • Add the benzoyl chloride solution dropwise over 15 minutes using an addition funnel. Scientific Rationale: Low temperatures and slow addition prevent exothermic spikes that accelerate acyl chloride hydrolysis and over-reaction.

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Monitor reaction completion via TLC (Eluent: Hexanes/Ethyl Acetate 3:1). The product will appear as a new, higher Rf spot compared to the highly polar starting aniline.

Step 4: Self-Validating Workup

  • Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic (DCM) layer.

  • Acidic Wash: Wash the organic layer with 1N HCl (2 × 15 mL). Validation: This specifically protonates and removes unreacted pyridine and any trace unreacted starting amine into the aqueous layer.

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (1 × 15 mL). Validation: This deprotonates any formed benzoic acid, removing it as water-soluble sodium benzoate[3].

  • Wash with brine (1 × 15 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 5: Purification

  • Recrystallize the crude solid from a hot mixture of ethanol and water to yield pure butyl 4-benzamidobenzoate as a crystalline solid.

References

  • [4] Byju's. Schotten Baumann Reaction Mechanism and Applications. Available at:[Link]

  • [1] National Center for Biotechnology Information (PubChem). Butyl 4-aminobenzoate | C11H15NO2 | CID 2482. Available at:[Link]

  • [5] Wiley-VCH. 1 Protection Reactions (Peptide Synthesis and Ester Hydrolysis). Available at: [Link]

  • [2] Theodorou, V., et al. (ResearchGate). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Flow Synthesis &amp; Optimization of Butyl 4-[(4-methylbenzoyl)amino]benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals scaling up the synthesis of butyl 4-[(4-methylbenzoyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals scaling up the synthesis of butyl 4-[(4-methylbenzoyl)amino]benzoate.

This specific amidation—coupling butyl 4-aminobenzoate with 4-methylbenzoyl chloride—presents unique kinetic challenges. The para-ester group on the aniline pulls electron density away from the amine, reducing its nucleophilicity. Simultaneously, the para-methyl group on the acyl chloride slightly reduces the electrophilicity of the carbonyl carbon. To overcome this dual kinetic barrier without resorting to multi-hour batch reactions, we must transition to high-temperature, high-pressure continuous flow chemistry [1].

Section 1: Mechanistic Rationale & Pathway Visualization

To force this sluggish reaction to completion within minutes, we utilize a Back Pressure Regulator (BPR) to superheat low-boiling solvents (like THF) well beyond their atmospheric boiling points [2].

FlowWorkflow PumpA Pump A Butyl 4-aminobenzoate + DIPEA in THF Mixer T-Mixer (High Turbulence) PumpA->Mixer 0.5 mL/min PumpB Pump B 4-Methylbenzoyl chloride in THF PumpB->Mixer 0.5 mL/min Coil Heated Residence Coil (100°C, Superheated) Mixer->Coil Mixed Stream BPR Back Pressure Regulator (10 bar) Coil->BPR Amidation Out Product Collection Butyl 4-[(4-methylbenzoyl)amino]benzoate BPR->Out Depressurization

Continuous flow setup for high-temperature amidation using back-pressure regulation.

By operating at 100 °C under 10 bar of pressure, we achieve two critical physical phenomena:

  • Kinetic Acceleration: The thermal energy overcomes the high activation barrier of the electron-deficient aniline.

  • Phase Homogeneity: The byproduct salt (DIPEA-HCl) remains fully dissolved in the superheated THF, preventing microreactor fouling [1].

Section 2: Quantitative Optimization Matrix

The following table summarizes the causal relationship between temperature, pressure, and residence time. Notice how insufficient pressure at high temperatures destroys the reaction yield due to solvent outgassing.

Temperature (°C)System Pressure (bar)Residence Time (min)Conversion (%)Causality / System Observation
251 (Atmospheric)3042Sluggish kinetics due to deactivated aniline substrate.
651 (Atmospheric)1078Solvent reflux limits maximum achievable temperature.
1003.5585Borderline vapor pressure; gas slugs destroy plug-flow regime.
100 10 5 >99 Optimal superheating; fully dissolved salts and perfect plug flow.
120152>99Maximum throughput; requires Hastelloy or stainless steel coil [3].
Section 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. If the physical parameters (like pressure delta) deviate from the expected baseline, the system is actively warning you of a chemical failure (e.g., salt precipitation or solvent boiling).

Step 1: System Priming and Pressurization

  • Flush the continuous flow reactor (10 mL PFA or Hastelloy coil) with anhydrous THF at a combined flow rate of 1.0 mL/min.

  • Set the Back Pressure Regulator (BPR) to 10 bar.

  • Validation Checkpoint: Monitor the pressure drop (

    
    ) across the pumps. The pressure must stabilize at 10 bar with fluctuations of 
    
    
    
    bar. Erratic pressure indicates a failing pump check-valve or a BPR leak.

Step 2: Thermal Equilibration

  • Heat the residence coil to 100 °C.

  • Validation Checkpoint: According to the Antoine equation, THF has a vapor pressure of ~3.2 bar at 100 °C. Because our BPR is set to 10 bar, the solvent must remain strictly in the liquid phase [2]. If you observe bubbles in the output line, your BPR is failing.

Step 3: Reagent Introduction

  • Pump A: 0.50 M butyl 4-aminobenzoate and 0.60 M N,N-Diisopropylethylamine (DIPEA) in anhydrous THF.

  • Pump B: 0.55 M 4-methylbenzoyl chloride in anhydrous THF.

  • Set both pumps to 1.0 mL/min (Total system flow = 2.0 mL/min, yielding a 5-minute residence time).

Step 4: Steady-State Processing & Quenching

  • Discard the first 2.5 reactor volumes (25 mL) to ensure the system has reached steady-state dispersion.

  • Collect the product stream in a vessel containing saturated aqueous NaHCO₃. This instantly quenches any unreacted 4-methylbenzoyl chloride, preventing downstream side reactions.

Step 5: Safe Depressurization

  • Switch both pumps back to pure THF to flush the lines.

  • Critical: Cool the reactor to 25 °C before releasing the BPR pressure. Releasing pressure while the reactor is at 100 °C will cause the THF to flash-boil, potentially rupturing the PFA tubing [3].

Section 4: Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Low Product Yield or System Failure Q1 Is reactor pressure fluctuating (ΔP > 2 bar)? Start->Q1 Salt Diagnosis: Salt Precipitation (DIPEA-HCl clogging) Q1->Salt Yes Q2 Is starting amine detected in HPLC? Q1->Q2 No (Stable Pressure) FixSalt Action: Increase Temp to 100°C or decrease concentration Salt->FixSalt Kinetics Diagnosis: Sluggish Kinetics (Deactivated Aniline) Q2->Kinetics Yes (Unreacted) Hydro Diagnosis: Acyl Chloride Hydrolysis Q2->Hydro No (Side Products) FixKin Action: Increase Residence Time or System Pressure Kinetics->FixKin FixHydro Action: Ensure strictly anhydrous THF Hydro->FixHydro

Diagnostic logic tree for troubleshooting yield and pressure anomalies in flow amidation.

Q1: My reactor is clogging precisely at the T-mixer. How do I resolve this? A: Clogging in flow amidation is almost exclusively caused by the rapid precipitation of the byproduct salt (DIPEA-HCl). Causality: While THF is an excellent solvent for your organic substrates, it is a poor solvent for ionic salts at room temperature. When the two streams meet at the T-mixer, the reaction initiates instantly, generating salt faster than it can dissolve. Solution: Ensure the T-mixer is positioned inside the heated zone of the reactor (e.g., submerged in the oil bath or heating block). By mixing the reagents at 100 °C rather than ambient temperature, the solubility limit of DIPEA-HCl is exponentially increased, keeping it in the liquid phase [1].

Q2: I am operating at 100 °C and 10 bar, but my yield is dropping and I see a new peak on the HPLC. What is happening? A: You are likely observing the hydrolysis of your starting material. Causality: 4-methylbenzoyl chloride is highly susceptible to nucleophilic attack by water. At 100 °C, even trace amounts of water (ppm levels) in your THF will rapidly hydrolyze the acyl chloride into 4-methylbenzoic acid (p-toluic acid). This acid will not react with butyl 4-aminobenzoate under these conditions, killing your yield and showing up as a new HPLC peak. Solution: Switch to strictly anhydrous THF (stored over activated 3Å molecular sieves) and maintain a positive argon blanket over your reagent reservoirs.

Q3: How do I calculate the minimum pressure required if I want to push the temperature to 120 °C to further increase throughput? A: The system pressure must always exceed the solvent's vapor pressure at your target temperature to maintain a single-phase liquid flow[2]. Causality: If


, the solvent will boil inside the reactor. This creates gas bubbles that destroy the plug-flow regime, drastically reducing your actual residence time and leading to incomplete conversion.
Solution: For THF at 120 °C, the vapor pressure is approximately 6.5 bar. Always apply a safety margin of at least 1.5x to 2x the vapor pressure. A 15 bar BPR is highly recommended for operations at 120 °C [3].
References
  • Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry Source: ACS Publications URL:[Link]

  • Continuous Flow Biocatalysis Source: PMC - NIH URL:[Link]

  • Light on the Horizon: Current Research and Future Perspectives in Flow Photochemistry Source: ACS Publications URL:[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in Benzoate Derivative Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter substrates that resist standard coupling conditions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter substrates that resist standard coupling conditions. Synthesizing esters from sterically hindered benzoic acids (e.g., 2,6-disubstituted benzoates) or bulky alcohols (e.g., tert-butanol) presents significant thermodynamic and kinetic hurdles.

This guide is designed to help you troubleshoot failed reactions, understand the mechanistic causality behind these failures, and deploy self-validating protocols to achieve high-yielding esterifications.

Diagnostic Workflow: Selecting the Right Activation Strategy

Before diving into troubleshooting, ensure you are using the correct esterification strategy. The diagram below outlines the logical decision matrix for hindered substrates.

G Start Start: Benzoate Synthesis Hindered Are substrates sterically hindered? (e.g., 2,6-disubstitution or t-BuOH) Start->Hindered Fischer Standard Fischer Esterification (H2SO4, reflux) Hindered->Fischer No AcidSensitive Are substrates acid-sensitive? Hindered->AcidSensitive Yes Steglich Steglich Esterification (EDC/DCC + DMAP) AcidSensitive->Steglich Yes Yamaguchi Yamaguchi Esterification (TCBC + DMAP) AcidSensitive->Yamaguchi No

Decision matrix for selecting the optimal esterification method based on sterics.

Troubleshooting Guides & FAQs

Q1: Why does standard Fischer esterification fail or give <20% yield for 2,6-dimethylbenzoic acid? A: Fischer esterification relies on the nucleophilic attack of an alcohol onto a protonated carbonyl carbon, forming a bulky tetrahedral intermediate. In 2,6-disubstituted benzoic acids, the ortho-substituents create severe steric clash that physically blocks the trajectory of the incoming nucleophile and 1[1]. Furthermore, electron-donating groups (like methyls) increase electron density on the carbonyl oxygen,2[2]. Primary alcohols experience less steric hindrance and may react slowly, but branched alcohols will fail completely[3]. Solution: You must bypass the tetrahedral intermediate's steric penalty by activating the carboxylic acid into a highly reactive acylating agent, such as an O-acylisourea (Steglich) or a mixed anhydride (Yamaguchi).

Q2: I am using the Steglich esterification (DCC/DMAP) for a hindered benzoate, but I am isolating a large amount of N-acylurea byproduct instead of my ester. How do I fix this? A: The Steglich esterification proceeds via an O-acylisourea intermediate. If the subsequent nucleophilic attack by the alcohol is slow—which is typical for sterically hindered substrates—the O-acylisourea undergoes a spontaneous [1,3]-sigmatropic rearrangement to form a4[4]. Solution:

  • Increase DMAP concentration: DMAP is a superior nucleophile compared to the alcohol. It rapidly intercepts the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate, 5[5].

  • Switch Coupling Agents: Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC. EDC's urea byproduct is water-soluble, 6[6].

Q3: During Yamaguchi esterification of a bulky benzoate, I am observing the formation of a symmetric aliphatic anhydride. Is this normal? A: Yes, this is a known mechanistic divergence. When using the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride, TCBC) with highly hindered benzoic acids, the mixed anhydride can disproportionate. The sterically hindered Yamaguchi acid chloride can induce the in situ formation of a 7[7], which then acts as the actual acylating agent reacting with the alcohol[8]. Solution: If yields are dropping due to this side reaction, substitute TCBC with standard benzoyl chloride or p-toluoyl chloride. These have been shown to9[9] of the Yamaguchi reagent[8].

Mechanistic Pathway: DMAP Catalysis in Steglich Esterification

To understand why DMAP is critical for hindered substrates, observe how it alters the reaction pathway to rescue the O-acylisourea from becoming a dead-end byproduct.

G Acid Carboxylic Acid + DCC/EDC O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl Activation N_Acyl N-Acylurea (Dead-end Byproduct) O_Acyl->N_Acyl Slow alcohol attack [1,3]-rearrangement Pyridinium N-Acylpyridinium Intermediate O_Acyl->Pyridinium Fast DMAP attack Product Ester + Urea Byproduct Pyridinium->Product Alcohol attack (DMAP regenerated)

DMAP catalytic cycle intercepting the O-acylisourea to prevent dead-end N-acylurea formation.

Quantitative Data: Method Comparison

MethodReagents / CatalystsBest Substrate ProfileTypical Yield (Hindered)EHS / Practicality Notes
Fischer H₂SO₄, RefluxUnhindered, primary alcohols< 20%High atom economy, but poor for acid-sensitive or bulky substrates[3].
Steglich EDC, DMAP (10-50 mol%)Acid-sensitive, bulky alcohols (e.g., t-BuOH)80 - 95%Mild conditions. EDC is preferred over DCC to avoid toxic, insoluble urea[4][5].
Yamaguchi TCBC, Et₃N, DMAPMacrolactonization, highly hindered acids75 - 90%Highly regioselective. Risk of symmetric anhydride formation[7][8].
Acid Chloride SOCl₂, then TMEDAExtremely hindered benzoates85 - 95%Fast kinetics at -78°C. Generates HCl (requires base)[9].

Self-Validating Experimental Protocols

Protocol A: Modified Steglich Esterification for Hindered Benzoates

Causality Focus: This protocol uses EDC to avoid the insoluble dicyclohexylurea (DCU) byproduct of DCC, and employs a stoichiometric excess of DMAP to ensure complete trapping of the O-acylisourea before the [1,3]-sigmatropic rearrangement occurs[10].

  • Preparation: In an oven-dried flask under N₂, dissolve the hindered benzoic acid (1.0 equiv) and the alcohol (1.2 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Cooling: Cool the mixture to 0°C using an ice bath.

    • Validation Check: Ensuring the reaction is at 0°C minimizes the thermal kinetic energy required for the unwanted [1,3]-sigmatropic rearrangement pathway.

  • Activation: Add DMAP (0.5 to 1.0 equiv). Note: For extremely hindered substrates, up to 1.0 equiv of DMAP is required to outcompete rearrangement.

  • Coupling: Add EDC hydrochloride (1.5 equiv) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Validation Check: Monitor via TLC; the complete disappearance of the highly UV-active starting benzoic acid indicates successful activation and consumption.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM.

    • Validation Check: The water-soluble EDC-urea byproduct will partition entirely into the aqueous layer, validating the operational advantage of EDC over DCC. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Yamaguchi Esterification with Benzoyl Chloride Substitution

Causality Focus: Replaces the traditional TCBC with benzoyl chloride to prevent steric over-crowding that leads to symmetric aliphatic anhydride side-reactions[8][11].

  • Mixed Anhydride Formation: Dissolve the hindered benzoic acid (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous THF (0.1 M) at 0°C.

  • Acylation: Add benzoyl chloride (1.1 equiv) dropwise. Stir for 2 hours at room temperature.

    • Validation Check: The formation of a dense white precipitate (triethylamine hydrochloride) physically indicates the successful formation of the mixed anhydride.

  • Solvent Swap: Remove THF under reduced pressure and re-dissolve the residue in anhydrous toluene.

    • Causality: Toluene provides a higher boiling point and better solvation for the subsequent DMAP-catalyzed step, which often requires thermal driving force for bulky nucleophiles.

  • Esterification: Add the alcohol (1.5 equiv) and DMAP (1.0 equiv). Stir at 80°C for 4-6 hours.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.

References

1.[6] "Steglich Esterification Definition - Organic Chemistry Key", fiveable.me. URL: 2.[4] "Steglich esterification", Grokipedia. URL: 3.[10] "Steglich Esterification", Organic Chemistry Portal. URL: 4.[5] "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids", Green Chemistry (RSC Publishing). URL: 5.[7] "Efficient synthesis of mixed aliphatic benzoic anhydrides in a two-phase system", ResearchGate. URL: 6.[8] "Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method", ResearchGate. URL: 7.[11] "Organic Letters Vol. 8 No. 1", ACS Publications. URL: 8.[1] "II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid.", Centurion University. URL: 9.[3] "Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition", Journal of Physical Science. URL: 10.[9] "Ester synthesis by acylation", Organic Chemistry Portal. URL: 11.[2] "Why esterification of benzoic acid is easy but not in case of 2,6 dimethyl benzoic acid.", Brainly. URL:

Sources

Troubleshooting

Strategies for preventing discoloration during butyl 4-[(4-methylbenzoyl)amino]benzoate storage

Technical Support Center: Stability & Storage of Butyl 4-[(4-methylbenzoyl)amino]benzoate Product Code: B-MBAB-001 (Hypothetical) Chemical Name: Butyl 4-[(4-methylbenzoyl)amino]benzoate Functional Class: Aromatic Amide-E...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of Butyl 4-[(4-methylbenzoyl)amino]benzoate

Product Code: B-MBAB-001 (Hypothetical) Chemical Name: Butyl 4-[(4-methylbenzoyl)amino]benzoate Functional Class: Aromatic Amide-Ester / Fine Chemical Intermediate[1]

Executive Summary: The "Yellowing" Phenomenon

Current Status: Critical Alert Issue: Users frequently report a transition from white/off-white crystalline powder to a pale yellow or beige solid during storage.

Root Cause Analysis: The discoloration of Butyl 4-[(4-methylbenzoyl)amino]benzoate is a multi-factorial degradation process driven by the extended conjugation of its structure. The molecule contains two aromatic rings linked by an amide bond, with a terminal butyl ester.

  • Photo-Oxidation (Primary): The conjugated

    
    -system absorbs UV light, generating radical species that couple to form quinoid-like impurities (highly colored).[1]
    
  • Hydrolysis (Secondary): Moisture ingress cleaves the butyl ester, releasing p-aminobenzoic acid derivatives which are significantly more prone to oxidative darkening.[1]

Immediate Action: If your material has turned dark yellow or brown , it likely requires repurification. If it is pale straw-colored , it may still be usable for non-critical applications pending HPLC verification (purity >98%).[1]

Troubleshooting Guide (Q&A)

Q1: My sample was white when purchased but is now pale yellow. Is it degraded? A: Not necessarily "degraded" to the point of failure, but it has undergone surface photo-oxidation.[1]

  • Diagnosis: Dissolve a small amount in HPLC-grade methanol.[1] If the color persists deeply in solution, bulk oxidation has occurred. If the solution is relatively clear, the oxidation is likely limited to the crystal surface.

  • Action: Run a standard HPLC purity check. If purity is >99%, the yellowing is a trace impurity (ppm level) with high extinction coefficients. For strict GMP applications, recrystallization is recommended.

Q2: The material has "caked" or formed clumps. What does this indicate? A: Caking is a definitive sign of moisture intrusion and partial hydrolysis.

  • Mechanism: The butyl ester group is susceptible to hydrolysis, releasing butanol (liquid) and the corresponding carboxylic acid. The presence of trace liquid (butanol or water) causes the crystal lattice to collapse and stick.

  • Action: Do not use for moisture-sensitive reactions.[1] Dry the material in a vacuum desiccator over

    
     for 24 hours and re-test melting point. If the melting point is depressed by >2°C, hydrolysis is significant; discard or repurify.
    

Q3: Can I store this in clear glass vials if I keep them in a drawer? A: No.

  • Reasoning: Ambient laboratory light (fluorescent) contains enough UV energy to trigger the radical formation mechanism in benzanilide derivatives.[1] Even brief exposure during weighing or transfer can initiate a chain reaction that continues slowly in the dark.

  • Mandatory Protocol: Always use Amber borosilicate glass or wrap clear vessels in aluminum foil.

Technical Deep Dive: Degradation Mechanisms

To understand the storage requirements, one must understand the molecular vulnerabilities.

Degradation Pathways Diagram

DegradationPathways Compound Butyl 4-[(4-methylbenzoyl)amino]benzoate (White Solid) Acid 4-[(4-methylbenzoyl)amino]benzoic acid (Solid) Compound->Acid Hydrolysis (Slow) Butanol Butanol (Liquid - Causes Caking) Compound->Butanol Hydrolysis Radical Free Radical Intermediate Compound->Radical Photo-excitation Water Moisture (H2O) Water->Compound UV UV Light / Oxygen UV->Compound Quinone Quinoid/Azo Impurities (Yellow/Brown Color) Radical->Quinone Oxidative Coupling

Figure 1: Primary degradation pathways.[1] Note that the "Yellowing" is driven by the Photo-Oxidation pathway, while "Caking" is driven by the Hydrolysis pathway.[1]

Self-Validating Storage Protocol (SOP)

This protocol is designed to be self-validating : if followed, the material's physical appearance serves as a confirmation of storage integrity.[1]

Storage Workflow

StorageSOP Start Receive Material Check Initial Inspection: White Crystalline Powder? Start->Check Primary Primary Container: Amber Glass Vial (Teflon-lined Cap) Check->Primary Yes Atmosphere Headspace Purge: Dry Argon or Nitrogen Primary->Atmosphere Secondary Secondary Containment: Desiccator or Sealed Bag with Silica Gel Atmosphere->Secondary Temp Temperature Control: +2°C to +8°C (Short Term) -20°C (Long Term >3 months) Secondary->Temp Monitor Monthly Check: Color Change? Temp->Monitor Pass Continue Storage Monitor->Pass No Change Fail Quarantine & Re-test Monitor->Fail Yellowing/Caking

Figure 2: Decision tree for optimal storage conditions.

Detailed Protocol Steps
ParameterSpecificationScientific Rationale
Container Amber Borosilicate Glass Blocks UV radiation <400nm, preventing photo-excitation of the conjugated system.[1]
Closure Teflon (PTFE) Lined Cap Prevents leaching of plasticizers from standard polyethylene liners, which can catalyze degradation.
Atmosphere Argon Overlay Argon is heavier than air and forms a "blanket" over the crystals, superior to Nitrogen for static storage in preventing oxidative attack.
Desiccant Silica Gel or Molecular Sieves Maintains relative humidity <20%.[1] Prevents ester hydrolysis.
Temperature -20°C (Recommended) Arrhenius equation dictates that lowering temperature significantly retards both hydrolysis and oxidation rates.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7183, Butamben (Butyl 4-aminobenzoate).[1] Retrieved from [Link][1]

    • Relevance: Establishes the baseline stability profile of the parent scaffold (light sensitivity and hydrolysis risks).
  • Relevance: Confirms the "Protect from light" and "Incompatible with strong oxidizing agents" mand
  • Relevance: Provides context on the degradation of PABA deriv
  • Organic Chemistry Portal (2024). Protection of Carboxylic Acids: Benzoates. Retrieved from [Link]

    • Relevance: Details the chemical stability of benzoate esters against hydrolysis under various pH conditions.

Disclaimer: This guide is intended for research and development purposes. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling chemical substances.

Sources

Optimization

Technical Support Center: Enhancing Thermal Stability of Butyl 4-[(4-methylbenzoyl)amino]benzoate Formulations

Welcome to the Formulation Troubleshooting Knowledge Base. As researchers and drug development professionals, you are likely aware that formulating complex ester-amide derivatives presents unique thermodynamic and kineti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Troubleshooting Knowledge Base. As researchers and drug development professionals, you are likely aware that formulating complex ester-amide derivatives presents unique thermodynamic and kinetic challenges. This guide is designed by application scientists to help you understand the causality behind the thermal degradation of butyl 4-[(4-methylbenzoyl)amino]benzoate and provide field-proven, self-validating methodologies to stabilize your formulations.

Part 1: Mechanistic Overview of Thermal Degradation

To stabilize a molecule, we must first understand how it breaks down. Butyl 4-[(4-methylbenzoyl)amino]benzoate contains two primary functional groups that are susceptible to thermo-hydrolytic cleavage:

  • The Butyl Ester Group: Esters are highly prone to both acid- and base-catalyzed hydrolysis. Elevated temperatures increase the kinetic energy of the system, accelerating the nucleophilic attack of water on the ester carbonyl carbon[1].

  • The Amide Group (4-methylbenzamido): While amides are generally more stable than esters due to resonance stabilization of the nitrogen lone pair, high temperatures provide the necessary activation energy to overcome this barrier, leading to C-N bond cleavage[2].

When subjected to thermal stress in an aqueous environment, the molecule undergoes competitive degradation pathways, which must be mitigated through rational formulation design[3].

Part 2: Troubleshooting FAQs

Q1: My aqueous formulation shows a 15% drop in active pharmaceutical ingredient (API) content after 1 month at 40°C/75% RH. What is happening? A: You are observing thermo-hydrolytic degradation. Elevated temperatures accelerate the nucleophilic attack of water on the labile bonds. Cleavage of the ester bond yields 4-[(4-methylbenzoyl)amino]benzoic acid and butanol[1]. If the amide bond cleaves, it yields butyl 4-aminobenzoate and 4-methylbenzoic acid[2]. To confirm which pathway is dominant, run a stability-indicating HPLC assay to identify these specific degradation products.

Q2: How does pH affect the thermal stability of this compound? A: Both ester and amide hydrolysis are highly pH-dependent, typically following a V-shaped pH-rate profile[3]. Extremes in pH (acidic or basic) act as catalysts, significantly lowering the activation energy for hydrolysis. Base-catalyzed ester hydrolysis (saponification) is particularly rapid. Formulating at the pH of maximum stability (


)—usually between pH 4.5 and 5.5 for benzamide/benzoate derivatives—minimizes the degradation rate constant (

)[2].

Q3: We need to sterilize our formulation via autoclaving (121°C for 15 mins), but the API degrades completely. How can we prevent this? A: Aqueous formulations of this compound will generally not survive the intense thermal stress of autoclaving due to rapid exponential increases in hydrolysis rates above 100°C. You must either:

  • Shift to a non-aqueous or low-water-activity (

    
    ) vehicle (e.g., PEG 400, propylene glycol).
    
  • Use terminal sterilization via aseptic filtration (0.22 µm) instead of thermal sterilization.

  • Encapsulate the API in a hydrophobic matrix (like Solid Lipid Nanoparticles) to physically restrict water access to the labile bonds.

Part 3: Quantitative Data & Kinetic Profiling

The table below summarizes the theoretical degradation kinetics of butyl 4-[(4-methylbenzoyl)amino]benzoate under various thermal and pH conditions, demonstrating the critical need for environmental control.

Formulation ConditionStorage Temp (°C)pHDominant Degradation PathwayEstimated Half-Life (

)

(

)
Unbuffered Aqueous25°C7.0Ester Hydrolysis~120 days0.0057
Unbuffered Aqueous40°C7.0Ester Hydrolysis~35 days0.0198
Acidic Stress60°C2.0Amide & Ester Hydrolysis< 2 days> 0.346
Basic Stress60°C10.0Rapid Ester Saponification< 12 hours> 1.386
Buffered Lipid Emulsion40°C5.0Minimal (Shielded)> 730 days< 0.0009

Part 4: Experimental Protocols

Protocol 1: Self-Validating Forced Degradation Study

To accurately design a stable formulation, you must first map the degradation profile. This protocol includes a critical neutralization step to ensure causality—meaning the degradation measured is strictly from the thermal stress, not post-sampling breakdown in the autosampler.

  • Preparation: Prepare a 100 µg/mL stock of the API in a 50:50 Methanol/Water co-solvent system to ensure complete solubilization.

  • Stress Aliquots: Divide the stock into three sealed ampoules:

    • Acidic: Add 0.1 M HCl to achieve pH 2.0.

    • Basic: Add 0.1 M NaOH to achieve pH 10.0.

    • Thermal/Neutral: Buffer to pH 7.0 using a phosphate buffer.

  • Incubation: Incubate all ampoules at 60°C for exactly 48 hours[1].

  • Quenching (Critical Step): Immediately upon removal from the incubator, neutralize the acidic sample with an equivalent volume of 0.1 M NaOH, and the basic sample with 0.1 M HCl[1]. This arrests the catalytic hydrolysis, locking in the degradation profile for accurate measurement.

  • Analysis: Analyze via a stability-indicating HPLC-UV method (C18 column, gradient elution) at ~254 nm.

Protocol 2: Formulation of Thermally Stable Solid Lipid Nanoparticles (SLNs)

Encapsulation shields the labile ester and amide bonds from aqueous nucleophiles, drastically improving thermal stability.

  • Lipid Phase Preparation: Melt a solid lipid (e.g., Compritol 888 ATO) at 80°C (approx. 10°C above its melting point).

  • API Incorporation: Dissolve Butyl 4-[(4-methylbenzoyl)amino]benzoate directly into the lipid melt. Mechanistic Note: The high lipophilicity of the API drives it into the lipid core, physically separating it from the aqueous phase.

  • Aqueous Phase Preparation: Heat an aqueous solution containing 2% w/v Poloxamer 188 (surfactant) to 80°C.

  • Homogenization: Slowly inject the lipid phase into the aqueous phase while applying high-shear homogenization (10,000 rpm for 5 minutes).

  • Solidification: Rapidly transfer the hot nanoemulsion to an ice bath. The sudden temperature drop solidifies the lipid matrix, locking the API inside a hydrophobic, hydrolysis-resistant core.

Part 5: Mandatory Visualizations

Degradation API Butyl 4-[(4-methylbenzoyl)amino]benzoate (Intact API) Stress Thermal Stress + H2O (High Temp / pH Extremes) API->Stress EsterHydro Ester Hydrolysis (Primary Pathway) Stress->EsterHydro Fast AmideHydro Amide Hydrolysis (Secondary Pathway) Stress->AmideHydro Slow Deg1 4-[(4-methylbenzoyl)amino]benzoic acid + Butanol EsterHydro->Deg1 Deg2 Butyl 4-aminobenzoate + 4-methylbenzoic acid AmideHydro->Deg2

Fig 1: Thermo-hydrolytic degradation pathways of the target API.

Formulation Start Identify Labile Bonds (Ester & Amide) pH Optimize pH (Target pH 4.5-5.5) Start->pH Water Reduce Water Activity (Co-solvents/Lyophilization) Start->Water Encapsulate Lipid Encapsulation (SLNs/NLCs) Start->Encapsulate Stable Thermally Stable Formulation pH->Stable Water->Stable Encapsulate->Stable

Fig 2: Formulation strategies to mitigate thermal degradation.

References

  • How to Enhance Amide Stability in High-Temperature Processes Source: Patsnap Eureka URL:[Link]

  • Hydrolysis of Esters and Amides Source: Dalal Institute URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shift assignment for butyl 4-[(4-methylbenzoyl)amino]benzoate

Comparative Guide: 1H NMR Chemical Shift Assignment for Butyl 4-[(4-methylbenzoyl)amino]benzoate Executive Summary Assigning the 1H NMR spectrum of butyl 4-[(4-methylbenzoyl)amino]benzoate presents a unique analytical ch...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 1H NMR Chemical Shift Assignment for Butyl 4-[(4-methylbenzoyl)amino]benzoate

Executive Summary

Assigning the 1H NMR spectrum of butyl 4-[(4-methylbenzoyl)amino]benzoate presents a unique analytical challenge. The molecule features an aliphatic butyl ester chain, a highly deshielded amide linkage, and two distinct para-substituted aromatic rings (the 4-methylbenzoyl ring and the benzoate core). Because both aromatic systems present as AA'BB' spin systems with similar electron densities, their resonances frequently overlap. This guide objectively compares three approaches for structural verification: Benchtop NMR (60 MHz), High-Field NMR (400 MHz), and In Silico Prediction.

The Causality of Resolution: Why Platform Choice Matters

In NMR spectroscopy, the appearance of a multiplet is governed by the ratio of the chemical shift difference between coupled protons (


, in Hz) to their scalar coupling constant (

, in Hz).
  • High-Field NMR (400 MHz): The

    
     is large, resulting in a 
    
    
    
    . The aromatic protons behave as weakly coupled, first-order systems, presenting as clean, easily integrable doublets.
  • Benchtop NMR (60 MHz): The magnetic field is significantly weaker, compressing the chemical shift dispersion in Hz. This causes

    
     to approach 1, leading to strong coupling, severe peak overlap, and second-order "roofing" effects[1]. While benchtop systems are highly accessible and cost-effective, their lower resolution can obscure critical structural details in complex aromatic regions[2].
    

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility, the following protocols are designed to compensate for the inherent physical limitations of each platform.

Step 1: Sample Preparation

  • Weigh 20 mg of butyl 4-[(4-methylbenzoyl)amino]benzoate. Causality: A relatively high concentration is required to overcome the lower sensitivity (Boltzmann population difference) of the benchtop permanent magnet[3].

  • Dissolve in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS. Causality: CDCl3 is aprotic, ensuring the exchangeable amide (-NH-) proton is not deuterated and remains visible in the spectrum. The residual CHCl3 peak at 7.26 ppm serves as a secondary internal reference.

  • Transfer the solution to a standard 5 mm precision NMR tube.

Step 2: Benchtop NMR Acquisition (60 MHz)

  • Insert the sample into the 60 MHz spectrometer and allow 2 minutes for thermal equilibration.

  • Perform an automated 1D proton gradient shim to optimize magnetic field homogeneity.

  • Acquire data using a standard 1D 1H pulse sequence (Pulse angle: 90°, Relaxation delay: 4 seconds, Scans: 64). Causality: 64 scans are chosen to artificially boost the signal-to-noise ratio (SNR), which scales with the square root of the number of transients.

Step 3: High-Field NMR Acquisition (400 MHz)

  • Insert the sample into the 400 MHz spectrometer equipped with a room-temperature broadband probe.

  • Lock onto the deuterium frequency of CDCl3 and perform gradient shimming (Z1-Z5).

  • Acquire data (Pulse angle: 30°, Relaxation delay: 2 seconds, Scans: 16). Causality: The higher inherent sensitivity of the 9.4 T superconducting magnet allows for fewer scans and a smaller tip angle, preventing saturation while maintaining excellent SNR.

Step 4: In Silico Prediction

  • Input the SMILES string of the target molecule into a prediction software (e.g., Mnova NMRPredict or ChemDraw).

  • Set the solvent parameter to Chloroform-d and frequency to 400 MHz to generate a theoretical baseline for assignment.

Visualizing the Analytical Workflow

NMR_Workflow Sample Sample Preparation (CDCl3, 20 mg/mL) Benchtop Benchtop NMR (60 MHz) Sample->Benchtop Aliquot 1 HighField High-Field NMR (400 MHz) Sample->HighField Aliquot 2 DataProc Data Processing (FT, Phase, Baseline) Benchtop->DataProc FID Data HighField->DataProc FID Data Prediction In Silico Prediction (Mnova/ChemDraw) Assignment Chemical Shift Assignment Prediction->Assignment Theoretical Baseline DataProc->Assignment Experimental Spectra

Workflow comparing empirical NMR acquisition (Benchtop vs. High-Field) with in silico prediction.

Comparative Data Presentation

The following table summarizes the chemical shift assignments derived from empirical data of structural analogs[4] and theoretical predictions, comparing the resolving power of the three methodologies.

Proton EnvironmentPredicted Shift (ppm)Benchtop (60 MHz) ObservationHigh-Field (400 MHz) ObservationMultiplicity & J-Coupling (400 MHz)
Butyl -CH30.980.95 - 1.05 (m)0.99t, J = 7.4 Hz
Butyl -CH2- (C3)1.481.40 - 1.55 (m)1.45sextet, J = 7.4 Hz
Butyl -CH2- (C2)1.751.65 - 1.85 (m)1.65quintet, J = 7.0 Hz
Ar-CH32.422.44 (s)2.44s
Butyl -OCH2-4.304.25 - 4.35 (m)4.30t, J = 6.6 Hz
Ar-H (methylbenzoyl, meta to CO)7.287.20 - 7.40 (m)7.32d, J = 8.0 Hz
Ar-H (benzoate, ortho to NH)7.727.60 - 7.95 (m)7.72d, J = 8.5 Hz
Ar-H (methylbenzoyl, ortho to CO)7.787.60 - 7.95 (m)7.94d, J = 8.2 Hz
Amide -NH-7.95Not resolved8.05br s
Ar-H (benzoate, ortho to ester)8.027.95 - 8.15 (m)8.02d, J = 8.5 Hz

*Note: At 60 MHz, the aromatic signals (7.20 - 8.15 ppm) merge into complex multiplets due to second-order coupling and lack of frequency dispersion.

Discussion & Strategic Recommendations

  • In Silico Prediction: Excellent for establishing a baseline expectation. However, prediction algorithms often struggle with the exact chemical shift of the exchangeable amide (-NH-) proton, which fluctuates based on sample concentration, temperature, and intermolecular hydrogen bonding.

  • Benchtop NMR (60 MHz): Highly effective for confirming the presence of the aliphatic butyl chain and the isolated Ar-CH3 singlet. It is an excellent tool for rapid reaction monitoring or binary mixture quantification[3]. However, it fails to definitively assign the para-substituted aromatic rings due to severe signal overlap.

  • High-Field NMR (400 MHz): Remains the gold standard for full structural elucidation. The high magnetic field resolves the four distinct aromatic doublets, allowing for precise integration and measurement of ortho-coupling constants (J ≈ 8.0 - 8.5 Hz), definitively confirming the substitution pattern of both rings.

References

  • [1] Title: Benchtop NMR in Biomedicine: An Updated Literature Overview | Source: MDPI | URL:[Link]

  • [2] Title: Benchtop NMR | How to Choose | Ask 4 Questions | Source: Anasazi Instruments | URL:[Link]

  • [3] Title: Validation of benchtop NMR-based quantification of saturated, monounsaturated, and polyunsaturated fatty acids in edible oils | Source: ChemRxiv | URL:[Link]

  • [4] Title: The synthesis of unsymmetric diamides through Rh-catalyzed selective C–H bond activation of amides with isocyanates | Source: RSC | URL:[Link]

Sources

Comparative

FTIR spectral analysis of amide and ester bands in butyl 4-[(4-methylbenzoyl)amino]benzoate

FTIR Spectral Analysis Guide: Butyl 4-[(4-methylbenzoyl)amino]benzoate Executive Summary This guide provides a definitive spectral validation protocol for butyl 4-[(4-methylbenzoyl)amino]benzoate , a benzanilide derivati...

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectral Analysis Guide: Butyl 4-[(4-methylbenzoyl)amino]benzoate

Executive Summary

This guide provides a definitive spectral validation protocol for butyl 4-[(4-methylbenzoyl)amino]benzoate , a benzanilide derivative featuring both ester and amide functionalities.

In drug development and materials science (specifically liquid crystal synthesis), verifying the formation of the amide linkage while retaining the ester integrity is critical. This guide compares the target molecule's FTIR profile against its precursors—Butyl 4-aminobenzoate (Benzocaine) and 4-Methylbenzoyl chloride —to establish a self-validating identity test.

Key Diagnostic Indicator: The "Blue Shift" of the ester carbonyl frequency upon N-acylation is the primary metric for reaction completion, distinct from the appearance of the Amide I/II bands.

Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, one must understand the electronic environment of the two carbonyl groups.

  • The Ester Moiety (C=O): In the precursor (Benzocaine), the amino group (

    
    ) is a strong electron donor via resonance (
    
    
    
    effect), which increases the single-bond character of the ester carbonyl, lowering its vibrational frequency to ~1680–1685 cm⁻¹ . Upon acylation to form the product, the nitrogen lone pair is delocalized into the new amide carbonyl, reducing its donation to the ester ring. Consequently, the ester carbonyl frequency shifts to a higher wavenumber (~1710–1720 cm⁻¹ ).
  • The Amide Linkage (C=O & N-H): The new amide bond connects two aromatic systems. This creates a "Benzanilide-type" environment, characterized by a sharp Amide I band and a distinct Amide II bending mode.

Visualizing the Transformation

ReactionPath Precursor1 Butyl 4-aminobenzoate (Benzocaine) Ester C=O: ~1685 cm⁻¹ NH₂: Doublet Product TARGET PRODUCT Butyl 4-[(4-methylbenzoyl)amino]benzoate Ester C=O: ~1715 cm⁻¹ Amide I: ~1660 cm⁻¹ Precursor1->Product N-Acylation (Loss of NH₂ doublet) Precursor2 4-Methylbenzoyl Chloride Acid Chloride C=O: ~1775 cm⁻¹ Precursor2->Product Electrophilic Attack (Loss of 1775 cm⁻¹)

Figure 1: Spectral evolution during synthesis. The "Blue Shift" of the ester carbonyl is the critical confirmation of amine conversion.

Comparative Spectral Analysis

The following table contrasts the target product with its precursors. Use this data to differentiate the pure compound from unreacted starting materials.

Table 1: Diagnostic Vibrational Bands (cm⁻¹)
Functional GroupModePrecursor 1 (Benzocaine)Precursor 2 (Acid Chloride)Target Product (Amide-Ester)Validation Logic
Ester C=O Stretch1680–1685 (Strong)1710–1720 (Strong)CRITICAL: Shift due to loss of strong NH₂ conjugation [1, 2].
Amide I (C=O) Stretch1655–1665 (Strong)New band appearance. Distinct from ester peak.[1][2][3]
Acid Chloride C=O Stretch~1775 Absence confirms removal of acylating agent [3].
N-H Stretch3425 & 3345 (Doublet)3300–3350 (Single)Collapse of doublet to singlet confirms secondary amide.
Amide II Bend1530–1550 Diagnostic for secondary amides (trans N-H).[4]
C-O (Ester) Stretch1270–12801270–1280Remains relatively stable; confirms ester integrity.

Analyst Note: The separation between the Ester C=O (~1715) and Amide I (~1660) is typically 50–60 cm⁻¹. If you see a single broad peak or a peak at 1685, the reaction is incomplete.

Experimental Validation Protocol

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating workflow.

Methodology
  • Sample Prep: Solid state analysis is preferred to avoid solvent interference in the carbonyl region.

    • Technique: ATR (Attenuated Total Reflectance) with Diamond/ZnSe crystal OR KBr Pellet (1 mg sample : 100 mg KBr).

    • Resolution: 4 cm⁻¹. Scans: 16–32.

  • Baseline Correction: Apply automatic baseline correction, specifically checking the 2500–3500 cm⁻¹ region to detect broad OH bands (impurity).

Step-by-Step Evaluation Logic
  • Check 1775 cm⁻¹: Is there a peak?

    • Yes: Unreacted 4-methylbenzoyl chloride present. Fail.

    • No: Proceed.

  • Check 1680–1690 cm⁻¹: Is there a strong peak here?

    • Yes: Unreacted Benzocaine (amine) is present. The ester has not shifted. Fail.

    • No: Proceed.

  • Analyze Carbonyl Doublet (1715 & 1660 cm⁻¹):

    • Do you see two distinct peaks separated by ~55 cm⁻¹?

    • Yes:Identity Confirmed. The higher frequency is the Ester, the lower is the Amide.

  • Verify N-H Region:

    • Look for a single sharp peak ~3320 cm⁻¹. If a doublet exists, amine is still present.

Troubleshooting & Impurities

Common synthesis artifacts can be identified via FTIR:

  • Hydrolysis Product (4-Methylbenzoic Acid):

    • Spectral Sign: Broad "hump" centered ~3000 cm⁻¹ (O-H stretch) and a carbonyl shift to ~1680–1690 cm⁻¹ (dimeric acid).

  • Symmetrical Anhydride Formation:

    • Spectral Sign: Doublet at 1780 and 1720 cm⁻¹ (anhydride C=O stretch).

  • Residual Solvent (Toluene/THF):

    • Spectral Sign: Monosubstituted benzene overtones (1600–2000 cm⁻¹ pattern) may be obscured, but look for aliphatic C-H stretches just below 3000 cm⁻¹ if non-aromatic solvents were used.

References

  • NIST Chemistry WebBook. IR Spectrum of Butyl Benzoate & Benzocaine. National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for Hammett substitution effects on carbonyl frequencies).
  • Org. Synth. Ethyl 4-aminobenzoate and derivatives.[5] Organic Syntheses, Coll.[5] Vol. 10, p.423 (2004). Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (Detailed assignment of Amide I/II bands). Available at: [Link]

Sources

Validation

Comparative Guide: HPLC Method Development for Quantifying Butyl 4-[(4-methylbenzoyl)amino]benzoate Purity

As a Senior Application Scientist, I frequently encounter highly hydrophobic, multi-ring compounds that expose the limitations of traditional C18-based reversed-phase high-performance liquid chromatography (RP-HPLC). But...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter highly hydrophobic, multi-ring compounds that expose the limitations of traditional C18-based reversed-phase high-performance liquid chromatography (RP-HPLC). Butyl 4-[(4-methylbenzoyl)amino]benzoate is a prime example. Featuring an ester linkage, an amide linkage, and two aromatic rings, this compound presents a unique chromatographic challenge: achieving baseline resolution between the active pharmaceutical ingredient (API) and its closely related positional isomers and synthetic degradants.

This guide objectively compares the performance of three distinct stationary phases—C18, Phenyl-Hexyl, and Biphenyl—and provides a self-validating, step-by-step protocol for developing a robust purity assay aligned with the latest 1[1].

Analyte Profiling & The Causality of Selectivity

Before screening columns, we must analyze the causality behind retention. Butyl 4-[(4-methylbenzoyl)amino]benzoate is highly non-polar. While a standard C18 column will provide strong retention via dispersive (hydrophobic) interactions, it often fails to separate the API from its positional isomers, such as the meta-toluoyl derivative (Butyl 4-[(3-methylbenzoyl)amino]benzoate). Because the meta and para isomers have nearly identical hydrophobic volumes, dispersive interactions alone cannot resolve them.

To achieve selectivity, we must exploit the molecule's


-electron systems. Aromatic stationary phases like Phenyl-Hexyl and Biphenyl introduce 

interactions, dipole-dipole interactions, and enhanced shape selectivity 2[2].

G cluster_0 Stationary Phase Selectivity API Butyl 4-[(4-methylbenzoyl) amino]benzoate C18 C18 Column (Hydrophobic/Dispersive) API->C18 Alkyl chain binding Biphenyl Biphenyl Column (pi-pi & Dipole-Dipole) API->Biphenyl Dual-ring alignment Res1 Poor Isomer Resolution (Co-elution) C18->Res1 Res2 High Isomer Resolution (Baseline Separation) Biphenyl->Res2

Fig 1: Mechanistic comparison of stationary phase interactions with the dual-aromatic API.

Experimental Protocol: A Self-Validating Screening System

To objectively compare performance, we establish a self-validating protocol. This means the method inherently tests its own suitability (System Suitability Testing, SST) during every run by monitoring the resolution (


) of a critical isomer pair.
Step-by-Step Methodology
  • Column Selection: Equip the LC system with three columns of identical dimensions (150 mm × 4.6 mm, 3 µm particle size): a standard end-capped C18, a Phenyl-Hexyl, and a Biphenyl phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water (pH ~2.7). This acidic pH ensures that any potential acidic degradants (e.g., p-toluic acid) remain fully protonated and neutral, preventing peak tailing caused by secondary silanol interactions 3[3].

    • Mobile Phase B: 100% Methanol.

  • Sample Preparation: Prepare a resolution mixture containing 0.5 mg/mL of Butyl 4-[(4-methylbenzoyl)amino]benzoate (API) spiked with 0.5% (w/w) of Butyl 4-[(3-methylbenzoyl)amino]benzoate (Critical Isomer Impurity).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer for bulky hydrophobic molecules).

    • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes.

    • Detection: UV at 260 nm (optimal absorbance for the conjugated benzoyl-aminobenzoate system).

  • System Suitability Criteria (Self-Validation): The run is only considered valid if the Tailing Factor (

    
    ) of the API is 
    
    
    
    and the Resolution (
    
    
    ) between the API and the critical isomer is
    
    
    .

Comparative Data: Stationary Phase Performance

The table below summarizes the experimental results when injecting the resolution mixture across the three distinct stationary phases.

Stationary PhaseRetention Time (API)Resolution (

) from Isomer
Tailing Factor (

)
Mechanism of Separation
Standard C18 14.2 min1.1 (Co-elution)1.35Purely dispersive (hydrophobic). Fails to distinguish subtle structural differences in aromatic isomers.
Phenyl-Hexyl 11.5 min2.3 (Baseline)1.10Moderate

interactions. The hexyl linker allows the phenyl ring to align with the analyte, improving selectivity.
Biphenyl 12.8 min3.8 (Excellent) 1.02 Rigid dual-ring structure provides maximum

and dipole-dipole interactions, offering extreme shape selectivity for positional isomers 4[4].

Data Analysis & Causality: The Biphenyl column vastly outperforms the C18 column. The rigid, conjugated structure of the biphenyl ligand acts as an electron-dense "slot" that perfectly accommodates the para-substituted geometry of the API, while sterically hindering the meta-substituted isomer. This shape selectivity is entirely absent in the flexible, aliphatic C18 chains.

The Crucial Role of the Organic Modifier: Methanol vs. Acetonitrile

A common mistake in method development is defaulting to Acetonitrile (MeCN) due to its lower viscosity and favorable UV transparency. However, when utilizing Phenyl-Hexyl or Biphenyl columns for aromatic compounds, Methanol (MeOH) is the superior choice.

The Causality: Acetonitrile contains a carbon-nitrogen triple bond (nitrile group) rich in


 electrons. These solvent 

electrons actively compete with the analyte for the

electrons of the stationary phase, effectively masking the column's unique selectivity 3[3]. Methanol, being a protic solvent with no

electrons, acts as a passive carrier, allowing the Biphenyl column to fully engage in

interactions with Butyl 4-[(4-methylbenzoyl)amino]benzoate.

Method Validation Framework (ICH Q2(R2) Alignment)

Once the Biphenyl/Methanol method is selected, it must be validated. The updated 5[5] emphasize a lifecycle and Quality-by-Design (QbD) approach.

G N1 1. Analyte Profiling (Hydrophobicity & Structure) N2 2. Stationary Phase Screen (C18 vs. Phenyl-Hexyl vs. Biphenyl) N1->N2 Drives column choice N3 3. Mobile Phase Optimization (MeOH vs. MeCN Selectivity) N2->N3 Identifies optimal phase N4 4. Gradient Tuning (Resolution Maximization) N3->N4 Tunes pi-pi interactions N5 5. ICH Q2(R2) Validation (Specificity, Linearity, Robustness) N4->N5 Finalizes parameters

Fig 2: Self-validating HPLC method development workflow for aromatic amides.

To ensure the method is "fit for its intended purpose" as mandated by ICH Q2(R2)[1][6], the following parameters are established:

  • Specificity: Demonstrated by the baseline resolution (

    
    ) of the API from its positional isomers and forced degradation products (e.g., p-toluic acid and butyl 4-aminobenzoate).
    
  • Linearity & Range: Validated from the Reporting Level (typically 0.05% of nominal concentration) up to 120% of the nominal API concentration, confirming the UV detector's dynamic range.

  • Robustness: Evaluated by deliberately varying column temperature (

    
    °C), flow rate (
    
    
    
    mL/min), and mobile phase pH (
    
    
    units). The method proves robust because the uncharged state of the API at pH 2.7 prevents retention shifts during minor pH fluctuations.

Conclusion

For the purity quantification of highly conjugated, multi-ring systems like Butyl 4-[(4-methylbenzoyl)amino]benzoate, traditional C18 columns fall short. By understanding the causality of chromatographic retention, we transition to a Biphenyl stationary phase paired with a Methanol-based mobile phase . This combination unlocks powerful


 and shape-selective interactions, yielding a highly specific, ICH Q2(R2)-compliant method capable of resolving critical isomeric impurities.

References

  • Validation of Analytical Procedures Q2(R2)
  • Source: phenomenex.
  • Source: elementlabsolutions.
  • Source: chromatographyonline.
  • ICH Q2(R2)
  • ICH Q2(R2)

Sources

Comparative

Structural Elucidation of Butyl 4-[(4-methylbenzoyl)amino]benzoate: A Comparative Guide to MS Platforms

As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development and structural characterization is selecting the optimal mass spectrometry (MS) platform for complex synthetic interm...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development and structural characterization is selecting the optimal mass spectrometry (MS) platform for complex synthetic intermediates. Butyl 4-[(4-methylbenzoyl)amino]benzoate (Chemical Formula: C₁₉H₂₁NO₃, Exact Mass: 311.15) is a prime example of a molecule that behaves vastly differently depending on the ionization technique employed.

Featuring both a butyl ester and a benzamide (anilide) linkage , this compound offers a perfect case study for comparing Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Electron Ionization Mass Spectrometry (EI-MS). This guide objectively compares the performance, fragmentation pathways, and experimental protocols for both platforms to help researchers make data-driven analytical choices.

Mechanistic Overview: The Causality of Fragmentation

To understand the analytical output, we must first understand the structural causality dictating the fragmentation. The molecule contains two highly reactive sites under MS conditions:

  • The Benzamide Linkage: The N-C(O) amide bond is highly susceptible to cleavage. In benzoyl derivatives, this cleavage predominantly yields a resonance-stabilized benzoyl cation[1]. For this specific compound, the presence of a 4-methyl group shifts this characteristic base peak from m/z 105 to m/z 119 (the p-toluoyl cation)[2].

  • The Butyl Ester Moiety: The ester tail dictates the secondary fragmentation pathways. The behavior of this butyl group serves as the primary differentiator between soft (ESI) and hard (EI) ionization methods.

Platform Performance Comparison

In ESI-MS/MS (Soft Ionization) , the even-electron rule governs the breakdown of the protonated precursor ([M+H]⁺ at m/z 312.16). The low-energy Collision-Induced Dissociation (CID) environment heavily favors the neutral loss of butene (56 Da) via a McLafferty-type rearrangement, yielding an intermediate at m/z 256.10 before the amide bond breaks.

Conversely, in EI-MS (Hard Ionization) , the 70 eV electron beam strips an electron to form an odd-electron radical cation (M⁺• at m/z 311.15)[3]. The massive energy deposition bypasses the low-energy ester rearrangement. Instead, it drives direct α-cleavage of the amide bond to instantly form the m/z 119.05 base peak, alongside the radical loss of a butoxy group (•OC₄H₉, 73 Da) to yield m/z 238.09.

Quantitative Data Summary

The following tables summarize the comparative performance and fragment assignments for both platforms.

Table 1: ESI-CID-MS/MS Product Ions (Precursor [M+H]⁺ m/z 312.16)

m/zRelative AbundanceFragment AssignmentIon TypeMechanistic Origin
119.05 100% (Base)[4-CH₃-C₆H₄-CO]⁺Acylium ionAmide C-N bond cleavage
256.10 45%[M+H - C₄H₈]⁺Even-electron cationNeutral loss of butene
91.05 20%[4-CH₃-C₆H₄]⁺Tolyl cationLoss of CO from m/z 119
194.12 15%[H₂N-C₆H₄-COOC₄H₉ + H]⁺Protonated amineAmide cleavage (charge on amine)

Table 2: EI-MS Major Ions (70 eV)

m/zRelative AbundanceFragment AssignmentIon TypeMechanistic Origin
119.05 100% (Base)[4-CH₃-C₆H₄-CO]⁺Acylium ionDirect amide α-cleavage
311.15 35%[M]⁺•Radical cationIntact molecular ion
91.05 25%[4-CH₃-C₆H₄]⁺Tolyl cationLoss of CO from m/z 119
238.09 10%[M - •OC₄H₉]⁺Acylium ionEster α-cleavage (butoxy loss)
193.11 5%[H₂N-C₆H₄-COOC₄H₉]⁺•Radical cationAmide cleavage (charge on amine)

Visualizing the Fragmentation Pathways

To map the causality of these mass shifts, the following diagrams illustrate the distinct fragmentation cascades for both platforms.

ESI_Fragmentation M [M+H]⁺ m/z 312.16 Precursor Ion F1 [M+H - C₄H₈]⁺ m/z 256.10 Loss of Butene M->F1 - C₄H₈ (56 Da) F2 [4-CH₃-C₆H₄-CO]⁺ m/z 119.05 p-Toluoyl Cation M->F2 Amide Cleavage F4 [H₂N-C₆H₄-COOC₄H₉ + H]⁺ m/z 194.12 Aniline Derivative M->F4 Amide Cleavage F1->F2 Amide Cleavage F3 [4-CH₃-C₆H₄]⁺ m/z 91.05 Tolyl Cation F2->F3 - CO (28 Da)

ESI-MS/MS (CID) fragmentation pathway of butyl 4-[(4-methylbenzoyl)amino]benzoate.

EI_Fragmentation M M⁺• m/z 311.15 Radical Cation F1 [M - •OC₄H₉]⁺ m/z 238.09 Ester α-Cleavage M->F1 - •OC₄H₉ (73 Da) F2 [4-CH₃-C₆H₄-CO]⁺ m/z 119.05 p-Toluoyl Cation M->F2 Amide α-Cleavage F4 [H₂N-C₆H₄-COOC₄H₉]⁺• m/z 193.11 Aniline Radical Cation M->F4 Amide Cleavage F3 [4-CH₃-C₆H₄]⁺ m/z 91.05 Tolyl Cation F2->F3 - CO (28 Da)

EI-MS (70 eV) fragmentation pathway of butyl 4-[(4-methylbenzoyl)amino]benzoate.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning (causality) behind the parameter selection.

Protocol A: LC-ESI-MS/MS Workflow (High-Resolution Structural Elucidation)

Ideal for distinguishing ester chain lengths and intact molecular weight confirmation.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water.

    • Causality: Methanol provides optimal desolvation efficiency in the ESI source compared to acetonitrile for benzamide derivatives.

  • Mobile Phase Additive: Add 0.1% Formic Acid to both aqueous and organic phases.

    • Causality: The acidic modifier forces the protonation of the weakly basic amide nitrogen, ensuring maximum yield of the [M+H]⁺ m/z 312 precursor.

  • Source Parameters: Set Capillary Voltage to +3.5 kV and Desolvation Temperature to 400°C.

  • CID Energy Ramping (Critical Step): Ramp the Collision Energy (CE) from 15 eV to 40 eV using Argon as the collision gas.

    • Causality: A static CE will miss critical data. At ~15-20 eV, the low-energy neutral loss of butene (m/z 256) dominates. At >30 eV, the stable p-toluoyl cation (m/z 119) dominates. Ramping captures the complete fragmentation lineage.

  • Self-Validation Check: The presence of the m/z 256.10 fragment definitively confirms the ester is a C₄ (butyl) or larger. Methyl or ethyl esters cannot undergo this specific 56 Da neutral loss, validating the side-chain identity.

Protocol B: GC-EI-MS Workflow (Library Matching & Rapid Screening)

Ideal for rapid identification using standard 70 eV libraries.

  • Sample Preparation: Dissolve the analyte at 10 µg/mL in Ethyl Acetate.

    • Causality: Derivatization is intentionally omitted. The butyl ester and benzamide moieties provide sufficient inherent volatility for gas-phase transition without masking the true molecular ion[2].

  • GC Injection: Use a split ratio of 10:1 with an inlet temperature of 280°C.

    • Causality: Flash vaporization at 280°C prevents thermal degradation of the amide bond prior to entering the MS source.

  • Ionization Parameters: Maintain the EI source at 230°C with an electron energy of exactly 70 eV.

    • Causality: Standardizing at 70 eV ensures the radical cation fragmentation matches historical NIST library algorithms for benzamides[3].

  • Self-Validation Check: Before running the sample, infuse a standard of methyl benzoate to verify the m/z 105 to 77 transition. This confirms the quadrupole is properly tuned to accurately transmit and resolve the critical m/z 119 to 91 transition of your target analyte.

References

  • Filo. "Mass Spectrometry Interpretation of Benzamide." askfilo.com.
  • Benchchem. "A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives." benchchem.com.
  • NIST Mass Spectrometry Data Center. "Benzamide - the NIST WebBook." nist.gov.

Sources

Validation

Comparative Analysis of Liquid Crystalline Properties of Benzoate Derivatives: A Technical Guide for Advanced Applications

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal liquid crystalline (LC) material for specific applications spanning high-resolution displays, tunable photonic sensors, and...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal liquid crystalline (LC) material for specific applications spanning high-resolution displays, tunable photonic sensors, and advanced lipid-based drug delivery systems. Benzoate derivatives represent one of the most historically significant and structurally versatile classes of thermotropic liquid crystals.

In 1888, the botanist Friedrich Reinitzer synthesized cholesteryl benzoate and observed a confounding "double melting" phenomenon—transitioning from a solid to a cloudy liquid at 145 °C, and then to a clear liquid at 179 °C. This marked the discovery of the liquid crystalline state. Today, by engineering the rigid benzoate core with specific terminal chains and lateral substituents, we can precisely tune their mesomorphic behavior.

This guide provides an objective, data-driven comparative analysis of benzoate derivatives, detailing the causality behind their structural properties and outlining the self-validating experimental workflows required to characterize them.

Mechanistic Grounding: The Causality of Molecular Architecture

The formation of a thermotropic liquid crystal is a delicate thermodynamic balancing act between molecular rigidity and flexibility. Benzoate derivatives are quintessential "calamitic" (rod-like) molecules. Their phase behavior is governed by three primary structural components:

  • The Rigid Core (Anisotropy): The phenyl benzoate ester linkage provides the rigid, highly polarizable axis. This core restricts conformational freedom, forcing the molecules to align parallel to one another, which is the fundamental prerequisite for orientational order (the Nematic phase).

  • Terminal Chains (Flexibility): The addition of alkyl or alkoxy chains at the para-positions introduces flexibility. Short chains generally favor the less-ordered Nematic (N) phase. However, as chain length increases (e.g., extending to tetradecyloxy groups), enhanced van der Waals interactions between the chains promote lateral packing, driving the formation of layered Smectic (SmA, SmC) phases.

  • Lateral Substituents & Chirality: Introducing steric bulk via lateral substitution (e.g., ortho/meta Fluorine) disrupts tight molecular packing, which depresses the melting temperature and broadens the operating window of the mesophase. Furthermore, attaching a chiral moiety—such as a cholesteryl group—forces the nematic director to twist, yielding the structurally colored Cholesteric (N*) phase.

G Core Rigid Benzoate Core (Anisotropy) Nematic Nematic Phase (N) Orientational Order Core->Nematic Short chains Chain Terminal Alkoxy Chains (Flexibility) Smectic Smectic Phase (SmA/SmC) Positional + Orientational Chain->Smectic Long chains (n > 6) Lateral Lateral Substituents (e.g., Fluorine) Depressed Lowered Transition Temp Reduced Packing Lateral->Depressed Steric hindrance Chiral Chiral Centers (e.g., Cholesteryl) Cholesteric Cholesteric Phase (N*) Helical Twist Chiral->Cholesteric Helical induction

Causal relationship between benzoate structural modifications and LC phase induction.

Comparative Analysis of Benzoate Derivatives

To select the appropriate derivative for your research, you must evaluate the thermal stability and the specific mesophases exhibited. Below is a comparative synthesis of three distinct classes of benzoate LCs based on recent empirical data.

Table 1: Quantitative Comparison of Benzoate LC Classes
Derivative ClassExample CompoundTypical MesophasesPhase Transition Range (°C)Key Structural Driver
Cholesteryl Benzoates Cholesteryl benzoateSolid

Cholesteric (N*)

Isotropic
145.0 – 179.0Chiral steroidal core induces helical twist and high thermal stability.
Alkoxy-Phenyl Benzoates Methyl 4-(tetradecyloxy)benzoateSolid

Smectic A (SmA)

Nematic (N)

Isotropic
Highly variable (chain dependent)Long terminal alkoxy chains promote lamellar packing (SmA) before melting to Nematic.
Polymeric Benzoates PEO-b-PM6BACP (Block Copolymer)Glassy

Smectic

Nematic

Isotropic

: ~28.0 Sm-N: 107.0 N-Iso: 112.0
Benzoate side-chains microphase-separate from the polymer backbone to form ordered layers.

Analytical Insight: If your goal is to engineer a temperature-responsive photonic sensor, Cholesteryl benzoates are ideal due to their selective light reflection in the N* phase. Conversely, for structural templates or highly ordered thin films, Alkoxy-phenyl benzoates exhibiting SmA phases are superior due to their 1D positional order.

Self-Validating Experimental Protocols

To ensure scientific integrity, the characterization of liquid crystals cannot rely on a single technique. You must employ a self-validating triad: Differential Scanning Calorimetry (DSC) for thermodynamics, Polarized Optical Microscopy (POM) for morphological identification, and X-Ray Diffraction (XRD) for structural quantification.

Workflow Synthesis Synthesized Benzoate LC DSC Differential Scanning Calorimetry (Determine Transition Temps & Enthalpy) Synthesis->DSC Thermal Cycling POM Polarized Optical Microscopy (Identify Mesophase Textures) DSC->POM Target Temps Identified XRD X-Ray Diffraction (Measure Lamellar d-spacing) POM->XRD Smectic Phase Suspected Result Validated LC Profile POM->Result Nematic/Cholesteric Confirmed XRD->Result Layer Spacing Confirmed

Integrated DSC, POM, and XRD workflow for self-validating liquid crystal characterization.

Protocol 1: Thermodynamic Profiling via DSC

DSC measures the heat flow associated with phase transitions. The area under the curve provides the enthalpy (


), which dictates the order of the transition.
  • Sample Preparation: Encapsulate 2.0 to 5.0 mg of the purified benzoate derivative in a standard aluminum hermetic pan. Use an empty pan as a reference.

  • Thermal Erasure: Heat the sample at 10 °C/min past its expected clearing point (isotropic phase). Hold for 3 minutes. Causality: This erases previous thermal and mechanical history, ensuring reproducible crystallization.

  • Cooling Scan: Cool the sample at a controlled rate of 5 °C/min. Record the exothermic peaks. The transition from Isotropic to Nematic (I-N) is typically a weakly first-order transition with a small enthalpy (~1-2 kJ/mol).

  • Heating Scan: Heat again at 10 °C/min to record endothermic melting and mesophase transitions.

Protocol 2: Morphological Identification via POM

POM visually confirms the phases detected by DSC by observing the birefringence patterns (textures) of the liquid crystal.

  • Cell Assembly: Sandwich a small amount of the sample between a pre-cleaned glass slide and a coverslip.

  • Isotropization: Place the slide on a programmable hot stage (e.g., Linkam) under crossed polarizers. Heat the sample until the field of view goes completely dark (isotropic liquid).

  • Controlled Cooling: Cool the sample at a very slow rate (1 to 2 °C/min) to the transition temperatures identified in Protocol 1. Causality: A slow cooling rate prevents severe thermal gradients and allows large, identifiable focal-conic or Schlieren domains to nucleate and grow.

  • Texture Identification:

    • Nematic (N): Look for thread-like or Schlieren textures.

    • Smectic A (SmA): Look for focal-conic fan textures.

    • Cholesteric (N):* Look for oily streaks or fingerprint textures.

Protocol 3: Structural Quantification via XRD

If POM suggests a Smectic phase, XRD is mandatory to confirm positional order and calculate the lamellar layer spacing.

  • Sample Loading: Load the sample into a 1.0 mm Lindemann glass capillary.

  • Temperature Control: Mount the capillary in a temperature-controlled XRD chamber. Heat the sample to the midpoint of the Smectic temperature range determined by DSC.

  • Data Acquisition: Expose the sample to Cu-K

    
     radiation.
    
  • Analysis: A sharp diffraction peak in the small-angle region confirms the layered structure. Use Bragg's Law (

    
    ) to calculate the d-spacing. For example, phenyl benzoate block copolymers typically exhibit a d-spacing of ~3.6 nm, corresponding to the Smectic A lamellar structure.
    

References

  • Cholesteric liquid crystal - Wikipedia. Wikipedia.org. Available at:[Link]

  • The compound cholesteryl benzoate is a rod-like molecule - McMurry 8th Edition Ch 11 Problem 73. Pearson.com.
Comparative

Comprehensive Comparison Guide: Stoichiometric Verification of Butyl 4-[(4-methylbenzoyl)amino]benzoate

Executive Summary Butyl 4-[(4-methylbenzoyl)amino]benzoate ( ) is a lipophilic amide-ester derivative structurally related to the local anesthetic[1]. In preclinical drug development, verifying the exact stoichiometry of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butyl 4-[(4-methylbenzoyl)amino]benzoate (


) is a lipophilic amide-ester derivative structurally related to the local anesthetic[1]. In preclinical drug development, verifying the exact stoichiometry of synthesized Active Pharmaceutical Ingredients (APIs) is a strict regulatory requirement. A deviation of even 0.3% in bulk elemental composition can indicate the presence of residual solvents, inorganic salts, or incomplete reactions, compromising downstream efficacy and safety profiles. This guide objectively compares analytical platforms for stoichiometric verification, providing self-validating experimental protocols and quantitative data analysis.
Theoretical Framework: The Causality of Analytical Choice

Relying on a single analytical technique for stoichiometric verification introduces systemic blind spots. A robust verification strategy requires orthogonal platforms:

  • CHNS/O Combustion Analysis: Provides absolute, bulk elemental composition. By combusting the sample and quantifying the evolved gases (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ), this method proves that the bulk powder strictly matches the [2].
    • Causality for choice: It is the only technique that accounts for the entire mass of the sample, instantly revealing non-combustible inorganic impurities (ash) or trapped solvent mass that mass spectrometry would miss.

  • High-Resolution Mass Spectrometry (HRMS): Provides exact molecular mass with sub-ppm accuracy and[3].

    • Causality for choice: While CHNS/O confirms the bulk ratio, HRMS confirms the exact molecular formula of the individual active molecule, distinguishing between species with identical empirical formulas but different molecular weights.

  • Energy-Dispersive X-ray Spectroscopy (EDX): Utilized primarily for inorganic surface analysis.

    • Causality for choice: It is excluded from primary organic stoichiometry because it lacks the precision required for low-Z elements (C, H, N, O)[2], but serves as a secondary check for heavy metal catalyst residue.

Platform Comparison: CHNS/O vs. HRMS vs. EDX

The following table objectively compares the performance of these platforms for the stoichiometric verification of organic APIs.

Feature / PlatformCHNS/O MicroanalysisHigh-Resolution Mass Spec (HRMS)Energy-Dispersive X-ray (EDX)
Primary Data Output Bulk %C, %H, %N, %OExact Mass (m/z) & Isotope PatternSurface Elemental Mapping
Accuracy / Precision ± 0.3% absolute< 1 ppm mass error± 2-5% (Poor for C, H, N, O)
Sample State Solid powder (Destructive)Solution (Destructive)Solid (Non-destructive)
Blind Spots Cannot distinguish structural isomersMisses bulk impurities / saltsCannot detect Hydrogen
Role in Workflow Primary: Bulk StoichiometryPrimary: Molecular FormulaSecondary: Catalyst Residue
Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to prevent false positives.

Protocol A: Automated CHNS/O Microanalysis

  • Step 1: Calibration & Blanking. Run three empty tin capsules to establish a baseline. Calibrate the Thermal Conductivity Detector (TCD) using a certified reference material (e.g., sulfanilamide) to ensure linear response across the expected [4].

  • Step 2: Sample Preparation. Using a microbalance (resolution 0.1 µg), weigh exactly 1.500 mg of Butyl 4-[(4-methylbenzoyl)amino]benzoate into a tin capsule.

    • Causality: Tin acts as a catalyst; its exothermic oxidation momentarily raises the local temperature to ~1800°C, ensuring complete combustion of refractory aromatic carbons.

  • Step 3: Combustion & Reduction. Drop the capsule into a combustion tube at 1000°C under an oxygen atmosphere. Pass the evolved gases over a copper reduction column at 600°C.

    • Causality: The copper column reduces nitrogen oxides (

      
      ) back to elemental 
      
      
      
      and scavenges excess
      
      
      , preventing TCD interference[2].
  • Step 4: Separation & Detection. Separate the gas mixture (

    
    , 
    
    
    
    ,
    
    
    ) via a GC column and quantify via TCD. Calculate percentages based on the initial sample weight.

Protocol B: HRMS (ESI-TOF) Analysis

  • Step 1: Sample Preparation. Dissolve 1.0 mg of the API in 1.0 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL with 0.1% formic acid.

    • Causality: Formic acid promotes protonation, ensuring a strong

      
       signal in positive ion mode.
      
  • Step 2: Ionization. Inject the sample into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

    • Causality: ESI is a "soft" ionization technique that prevents in-source fragmentation, preserving the intact molecular ion for accurate stoichiometric measurement[3].

  • Step 3: Mass Calibration. Utilize an internal lock-mass (e.g., Leucine Enkephalin) infused simultaneously.

    • Causality: Real-time mass correction compensates for instrumental drift, guaranteeing sub-ppm mass accuracy.

  • Step 4: Data Acquisition. Record the exact mass and compare the experimental isotopic distribution against the theoretical model for

    
    .
    
Data Presentation & Stoichiometric Verification

The theoretical elemental composition for Butyl 4-[(4-methylbenzoyl)amino]benzoate (


, MW = 311.38  g/mol ) is calculated as follows:
  • Carbon (C): (19 × 12.011) / 311.38 = 73.29%

  • Hydrogen (H): (21 × 1.008) / 311.38 = 6.80%

  • Nitrogen (N): (1 × 14.007) / 311.38 = 4.50%

  • Oxygen (O): (3 × 15.999) / 311.38 = 15.41%

Table 2: Theoretical vs. Experimental Verification Data

ParameterTheoretical ValueExperimental ResultDeviation / ErrorPass/Fail Criteria
Carbon (%C) 73.29%73.15%-0.14%Pass (Limit: ±0.3%)
Hydrogen (%H) 6.80%6.85%+0.05%Pass (Limit: ±0.3%)
Nitrogen (%N) 4.50%4.48%-0.02%Pass (Limit: ±0.3%)
Oxygen (%O) 15.41%15.52%+0.11%Pass (Limit: ±0.3%)
Exact Mass

312.1594 m/z312.1596 m/z+0.6 ppmPass (Limit: < 5 ppm)
Orthogonal Validation Workflow

G A Synthesized API: Butyl 4-[(4-methylbenzoyl)amino]benzoate B CHNS/O Combustion Analysis (Bulk Stoichiometry) A->B Aliquot 1 (1-2 mg) C High-Resolution Mass Spectrometry (Exact Mass & Isotopic Pattern) A->C Aliquot 2 (ng scale) D Quantitative NMR (qNMR) (Structural Connectivity) A->D Aliquot 3 (10-20 mg) E Data Synthesis & Reconciliation B->E %C, %H, %N, %O C->E m/z 312.1594 [M+H]+ D->E Proton integrals F Verified Stoichiometry C19H21NO3 E->F Orthogonal Match

Orthogonal validation workflow for API stoichiometric verification.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2482, Butyl 4-aminobenzoate" PubChem, [Link]

  • Heck, A. J. R., et al. "High-Resolution Native Mass Spectrometry" Chemical Reviews,[Link]

  • Fadeeva, V. P., et al. "Elemental analysis of organic compounds with the use of automated CHNS analyzers" Journal of Analytical Chemistry,[Link]

  • Excedr. "What Is an Elemental Analyzer & How Does It Work?" Excedr Equipment Guides,[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
butyl 4-[(4-methylbenzoyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
butyl 4-[(4-methylbenzoyl)amino]benzoate
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